Product packaging for 2'-Deoxyadenosine-15N5,d13(Cat. No.:)

2'-Deoxyadenosine-15N5,d13

Cat. No.: B12369795
M. Wt: 269.29 g/mol
InChI Key: OLXZPDWKRNYJJZ-JEXRRUROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-Deoxyadenosine-15N5,d13 is a useful research compound. Its molecular formula is C10H13N5O3 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O3 B12369795 2'-Deoxyadenosine-15N5,d13

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O3

Molecular Weight

269.29 g/mol

IUPAC Name

N,N,2,8-tetradeuterio-9-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-(15N)amine

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i1D2,2D2,3D,4D,5D,6D,7D,11+1,12+1,13+1,14+1,15+1,16D,17D/hD2

InChI Key

OLXZPDWKRNYJJZ-JEXRRUROSA-N

Isomeric SMILES

[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]([2H])[2H]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Application of 2'-Deoxyadenosine-15N5,d13 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful and indispensable technique in modern molecular biology and biochemistry, enabling precise tracking and quantification of molecules within complex biological systems.[1] By replacing specific atoms with their heavier, non-radioactive isotopes, such as Deuterium (B1214612) (d or ²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), researchers can differentiate labeled molecules from their endogenous counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] 2'-Deoxyadenosine-15N5,d13 is a heavily labeled version of the DNA nucleoside 2'-deoxyadenosine (B1664071), where all five nitrogen atoms are replaced with ¹⁵N and thirteen hydrogen atoms are replaced with deuterium. This extensive labeling makes it an invaluable tool for a range of applications, primarily as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis of DNA synthesis and repair.

Core Applications in Molecular Biology

The unique properties of this compound make it particularly suited for two major analytical domains:

  • Quantitative Mass Spectrometry (MS): The most common application is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.[2][3][4] Due to its chemical identity with natural 2'-deoxyadenosine, it co-elutes and ionizes similarly during analysis, but its significantly higher mass allows it to be distinguished from the unlabeled analyte. This allows for the precise and accurate quantification of endogenous 2'-deoxyadenosine, its metabolites, or DNA adducts by correcting for sample loss during preparation and for variations in instrument response.[3][5]

  • Metabolic Labeling and DNA Dynamics: The compound can be introduced into cellular systems to trace the metabolic fate of deoxyadenosine.[1][6] It is particularly useful for studying the DNA salvage pathway, where cells recycle nucleosides to synthesize new DNA. By tracking the incorporation of the labeled nucleoside into the cellular DNA, researchers can measure rates of DNA synthesis, replication, and repair, providing critical insights into cell proliferation and genotoxicity.[6]

  • Biomolecular NMR Spectroscopy: While deuterium labeling is often used for simplifying NMR spectra of large molecules, ¹⁵N labeling is a cornerstone of biomolecular NMR.[7][8] Incorporating ¹⁵N-labeled nucleosides into DNA or RNA oligonucleotides enables a variety of advanced NMR experiments to determine the three-dimensional structure and dynamics of nucleic acids and their complexes with proteins or other molecules.[7][8][9]

Quantitative Data Summary

The key distinction between the labeled standard and its natural counterpart is their mass, a critical feature for their differentiation in mass spectrometry.

CompoundChemical FormulaMolecular Weight ( g/mol )Isotopic Composition
2'-DeoxyadenosineC₁₀H₁₃N₅O₃251.24Natural abundance isotopes
This compoundC₁₀D₁₃¹⁵N₅O₃269.29Enriched with 5 ¹⁵N and 13 D atoms

Experimental Protocols and Methodologies

Protocol 1: Use as an Internal Standard for LC-MS/MS Quantification

This protocol outlines a general workflow for quantifying an analyte, such as a DNA adduct of deoxyadenosine, in a biological sample.

Methodology:

  • Sample Preparation: Biological samples (e.g., tissue homogenates, urine, or extracted DNA) are prepared to isolate the analyte of interest. This may involve enzymatic digestion of DNA to release individual nucleosides.

  • Internal Standard Spiking: A known, precise amount of this compound is added to each sample at the earliest stage of preparation. This accounts for any analyte loss during subsequent steps.

  • Extraction and Cleanup: The analyte and the internal standard are co-extracted from the sample matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

  • LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte from other components. In the mass spectrometer, the analyte and the internal standard are ionized and fragmented.

  • Data Acquisition: The instrument is set to monitor specific mass transitions for both the unlabeled analyte and the labeled internal standard (Selected Reaction Monitoring or SRM).

  • Quantification: The analyte's concentration is determined by calculating the ratio of the peak area of the analyte to the peak area of the known amount of internal standard. This ratio is then compared to a standard curve generated from samples with known analyte concentrations.

Workflow for MS-Based Quantification

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Biological Sample (e.g., DNA extract) B Spike with Known Amount of this compound A->B C Enzymatic Digestion & Solid-Phase Extraction B->C D LC-MS/MS Analysis C->D Purified Extract E Monitor Mass Transitions (Analyte vs. Standard) D->E F Calculate Peak Area Ratio (Analyte / Internal Standard) E->F G Determine Concentration from Standard Curve F->G

Caption: Workflow for using a labeled internal standard in LC-MS/MS.

Protocol 2: Tracing DNA Synthesis via the Salvage Pathway

This protocol describes a general method for using this compound to measure DNA synthesis in cultured cells.

Methodology:

  • Cell Culture and Labeling: Cells are cultured in a suitable medium. The medium is then supplemented with this compound for a specific duration (e.g., 24 hours) to allow for its incorporation into newly synthesized DNA.

  • DNA Extraction: After the incubation period, cells are harvested, and genomic DNA is extracted using a standard DNA isolation kit or protocol.

  • DNA Digestion: The purified DNA is enzymatically digested to its constituent deoxynucleosides (dC, dG, dA, T) using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: The resulting deoxynucleoside mixture is analyzed by LC-MS/MS.

  • Isotopic Enrichment Analysis: The mass spectrometer is used to measure the relative abundance of the labeled 2'-deoxyadenosine ([¹⁵N₅,d₁₃]-dA) compared to the unlabeled, endogenous 2'-deoxyadenosine (dA).

  • Calculation of DNA Synthesis Rate: The percentage of isotopic enrichment (the ratio of labeled dA to total dA) reflects the proportion of new DNA synthesized during the labeling period, providing a quantitative measure of cell proliferation or DNA repair.

DNA Salvage and Labeling Pathway

cluster_cell Cellular Environment cluster_analysis Downstream Analysis dA_labeled This compound (in culture medium) dNTP_pool dNTP Pool dA_labeled->dNTP_pool Salvage Pathway (Kinases) DNA Genomic DNA dNTP_pool->DNA DNA Polymerase (Replication/Repair) Analysis DNA Extraction, Digestion & LC-MS DNA->Analysis

Caption: Tracing DNA synthesis using a stable isotope-labeled nucleoside.

References

chemical properties of 2'-Deoxyadenosine-15N5,d13

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Isotopically Labeled 2'-Deoxyadenosine (B1664071)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of isotopically labeled 2'-Deoxyadenosine, with a primary focus on the commercially available and widely studied 2'-Deoxyadenosine-¹⁵N₅ . Due to the ambiguity of the "d13" isotopic label, this document will address deuteration in the context of common labeling patterns and their analytical applications. This guide is intended to be a valuable resource for researchers utilizing these compounds in fields such as biomolecular NMR, metabolic studies, and drug development.

Core Chemical Properties

Isotopically labeled 2'-Deoxyadenosine serves as a crucial tool in various research applications, primarily for its utility as an internal standard in mass spectrometry and for detailed structural and dynamic studies via NMR spectroscopy. The incorporation of heavy isotopes provides a distinct mass signature and unique nuclear spin properties without significantly altering the chemical reactivity of the molecule.

2'-Deoxyadenosine-¹⁵N₅

This analog of 2'-Deoxyadenosine contains the heavy isotope ¹⁵N at all five nitrogen positions of the adenine (B156593) base.

Deuterated 2'-Deoxyadenosine

Deuterium (B1214612) (²H or D) labeling is another common isotopic modification. Unlike the specific ¹⁵N₅ labeling, deuteration can be applied to various positions on the molecule. A common example is the labeling at the C8 position of the purine (B94841) ring ([8-D]-2'-Deoxyadenosine), which is useful for simplifying ¹H NMR spectra by eliminating the H8 resonance, aiding in the assignment of other signals and the study of specific proton interactions and dynamics.[1] The "d13" designation is not standard and would refer to a custom-synthesized molecule with 13 deuterium atoms. The precise physicochemical properties of such a molecule would depend on the specific positions of deuteration.

Quantitative Data Summary

The following tables summarize the key quantitative properties of unlabeled 2'-Deoxyadenosine and its ¹⁵N₅-labeled counterpart for easy comparison.

Table 1: Physicochemical Properties of 2'-Deoxyadenosine and 2'-Deoxyadenosine-¹⁵N₅

Property2'-Deoxyadenosine (Unlabeled)2'-Deoxyadenosine-¹⁵N₅Data Source(s)
Molecular Formula C₁₀H₁₃N₅O₃C₁₀H₁₃¹⁵N₅O₃[2][3]
Molecular Weight 251.24 g/mol 256.21 g/mol [2][3]
Exact Mass 251.101839 Da256.087014 Da[2][3]
Melting Point 189 °CNot available[2]
Solubility Soluble in water (25 mg/mL)Not available, expected to be similar to unlabeled

Table 2: Properties of Hydrated Forms

Property2'-Deoxyadenosine Monohydrate2'-Deoxyadenosine-¹⁵N₅ MonohydrateData Source(s)
Molecular Formula C₁₀H₁₅N₅O₄C₁₀H₁₅¹⁵N₅O₄[4][5]
Molecular Weight 269.26 g/mol 274.22 g/mol [4][5]

Experimental Protocols

The unique properties of isotopically labeled 2'-Deoxyadenosine are leveraged in various experimental settings. Below are detailed methodologies for key experiments.

Biomolecular NMR Spectroscopy for DNA-Ligand Interaction Studies

This protocol outlines the use of ¹⁵N-labeled DNA to probe interactions with ligands.

  • Synthesis of ¹⁵N-labeled Oligonucleotides:

    • Chemically synthesize 6-¹⁵NH₂-2'-deoxyadenosine phosphoramidite (B1245037).

    • Incorporate the labeled phosphoramidite into a desired DNA sequence using standard automated solid-phase DNA synthesis.

  • NMR Sample Preparation:

    • Purify the ¹⁵N-labeled oligonucleotide using HPLC.

    • Dissolve the purified DNA in an appropriate NMR buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 7.0).

    • Anneal the DNA to form the desired duplex structure by heating to 90°C and slowly cooling to room temperature.

  • NMR Data Acquisition:

    • Acquire ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) or other multi-quantum correlation spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • These experiments detect the chemical shifts of the ¹⁵N nuclei and the protons directly attached to them.[6][7]

  • Ligand Titration and Data Analysis:

    • Acquire a baseline spectrum of the ¹⁵N-labeled DNA.

    • Incrementally add the ligand of interest and record a spectrum at each titration point.

    • Monitor changes in the chemical shifts of the ¹⁵N and attached ¹H atoms. Significant chemical shift perturbations indicate the location and nature of the interaction between the DNA and the ligand.[6][7]

Quantitative Analysis by LC-MS/MS

This protocol describes the use of 2'-Deoxyadenosine-¹⁵N₅ as an internal standard for the quantification of intracellular 2'-deoxyadenosine triphosphate (dATP).[8]

  • Cell Lysate Preparation:

    • Harvest cells and extract intracellular metabolites using a cold solvent mixture (e.g., 60% methanol).

    • Spike the extraction solvent with a known concentration of 2'-Deoxyadenosine-¹⁵N₅ to serve as an internal standard.

  • Chromatographic Separation:

    • Use a UPLC/UHPLC system with a suitable column for separating nucleosides (e.g., a pentafluorophenyl (PFP) column).[8]

    • Employ an isocratic mobile phase, for instance, 2% isopropanol (B130326) and 0.1% acetic acid in ultrapure water.[8]

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Set the instrument to detect the specific mass transitions for both the analyte (dATP, which is typically analyzed as the dephosphorylated 2'-deoxyadenosine) and the internal standard (2'-Deoxyadenosine-¹⁵N₅).

  • Quantification:

    • Generate a standard curve using known concentrations of unlabeled 2'-deoxyadenosine.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte in the original sample by comparing this ratio to the standard curve.

Signaling Pathways and Experimental Workflows

Visualizations of relevant biological pathways and experimental workflows provide a clearer understanding of the context in which 2'-Deoxyadenosine-¹⁵N₅,d13 is utilized.

Purine_Metabolism_and_Apoptosis cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Effects dA 2'-Deoxyadenosine (extracellular) dA_in 2'-Deoxyadenosine (intracellular) dA->dA_in Equilibrative Nucleoside Transporter dAMP dAMP dA_in->dAMP Deoxyadenosine Kinase dADP dADP dAMP->dADP dATP dATP dADP->dATP RNR Ribonucleotide Reductase dATP->RNR Inhibition CytC Cytochrome C Release dATP->CytC Triggers DNA_syn DNA Synthesis & Cell Division RNR->DNA_syn Required for Apoptosis Apoptosis Caspase Caspase Activation Caspase->Apoptosis CytC->Caspase

Caption: Metabolic pathway of 2'-Deoxyadenosine leading to dATP synthesis and subsequent inhibition of DNA synthesis and induction of apoptosis.

LCMS_Workflow cluster_workflow LC-MS/MS Quantitative Workflow Sample 1. Biological Sample (e.g., Cell Pellet) Lysis 2. Cell Lysis & Metabolite Extraction (with ¹⁵N₅-dA Internal Standard) Sample->Lysis Separation 3. UPLC/UHPLC Separation (PFP Column) Lysis->Separation Detection 4. Triple Quadrupole MS/MS (MRM Mode) Separation->Detection Analysis 5. Data Analysis (Peak Area Ratio vs. Standard Curve) Detection->Analysis Result 6. Absolute Quantification of Endogenous Analyte Analysis->Result

Caption: A typical experimental workflow for the quantitative analysis of nucleosides using an isotopically labeled internal standard.

References

A Technical Guide to 2'-Deoxyadenosine-¹⁵N₅,d¹³: Suppliers, Pricing, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, characterizing drug metabolism, and conducting quantitative analyses. Among these, 2'-Deoxyadenosine-¹⁵N₅,d¹³ stands out for its utility in stable isotope tracing studies, particularly in the fields of metabolomics, pharmacology, and clinical research. This technical guide provides an in-depth overview of 2'-Deoxyadenosine-¹⁵N₅,d¹³, covering its suppliers, pricing, and key experimental applications.

Supplier and Pricing Information

The availability and cost of 2'-Deoxyadenosine-¹⁵N₅,d¹³ and its closely related analogs are critical considerations for research planning and budgeting. The following table summarizes information from various suppliers. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request formal quotes.

SupplierProduct NameCatalog NumberPurityQuantityPrice (USD)Notes
Lucerna-Chem AG (distributor for MedChemExpress )2'-Deoxyadenosine-15N5,d13HY-W040329S3-1 mgContact for quoteDeuterium (B1214612) and ¹⁵N labeled.
Sigma-Aldrich 2′-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5′-monophosphate disodium (B8443419) salt-≥98 atom %, ≥95% (CP)-Contact for quoteA related compound with ¹³C labeling.
Invivochem 2'-Deoxyadenosine-d13-≥98%-Contact for quoteDeuterated form.
Cambridge Isotope Laboratories, Inc. 2'-Deoxyadenosine (B1664071) (¹⁵N₅, 96-98%)NLM-3895-2596-98%25 mg$919¹⁵N labeled.
Eurisotop (subsidiary of Cambridge Isotope Laboratories, Inc.)2'-DEOXYADENOSINE:H2O (15N5, 96-98%)NLM-3895-2598%25 MG€ 919,00¹⁵N labeled monohydrate.

Core Technical Applications and Experimental Protocols

2'-Deoxyadenosine-¹⁵N₅,d¹³ is primarily utilized as a tracer in metabolic studies and as an internal standard in quantitative mass spectrometry. The stable heavy isotopes of nitrogen and deuterium allow for the precise tracking of the molecule and its metabolites in biological systems without the safety concerns associated with radioisotopes.

Metabolic Labeling and Flux Analysis

Stable isotope tracing is a powerful technique to investigate the dynamics of metabolic pathways.[1][2] By introducing a labeled substrate like 2'-Deoxyadenosine-¹⁵N₅,d¹³ into a biological system, researchers can follow the incorporation of the isotopic labels into downstream metabolites, providing insights into pathway activity and flux.[1][2]

Experimental Protocol: Stable Isotope Tracing of Purine (B94841) Metabolism in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of 2'-Deoxyadenosine-¹⁵N₅,d¹³ in cultured mammalian cells.

  • Cell Culture and Treatment:

    • Culture mammalian cells of interest to mid-log phase in standard growth medium.

    • Replace the standard medium with a medium containing a known concentration of 2'-Deoxyadenosine-¹⁵N₅,d¹³. The concentration should be optimized based on the cell type and experimental goals.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled compound.

  • Metabolite Extraction:

    • After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled compound.

    • Quench metabolism and extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.

    • Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Develop a targeted LC-MS/MS method to detect and quantify 2'-Deoxyadenosine-¹⁵N₅,d¹³ and its expected labeled metabolites (e.g., labeled deoxyadenosine (B7792050) monophosphate (dAMP), diphosphate (B83284) (dADP), and triphosphate (dATP)).

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify the isotopologues of deoxyadenosine and its metabolites.

    • Calculate the fractional isotopic labeling of each metabolite at different time points to determine the rate of incorporation and metabolic flux through the purine salvage pathway.

Use as an Internal Standard for Quantitative Analysis

Due to its similar chemical and physical properties to endogenous 2'-deoxyadenosine, 2'-Deoxyadenosine-¹⁵N₅,d¹³ is an ideal internal standard for accurate quantification of the unlabeled analyte in biological samples by mass spectrometry.[3]

Experimental Protocol: Quantification of 2'-Deoxyadenosine in Plasma using LC-MS/MS with a Labeled Internal Standard

  • Sample Preparation:

    • To a known volume of plasma, add a precise amount of 2'-Deoxyadenosine-¹⁵N₅,d¹³ as the internal standard.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Dry down the supernatant and reconstitute in the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an LC-MS/MS system.

    • Use a chromatographic method that provides good separation of 2'-deoxyadenosine from other plasma components.

    • Set up a multiple reaction monitoring (MRM) method on the triple quadrupole mass spectrometer to monitor specific precursor-to-product ion transitions for both endogenous 2'-deoxyadenosine and the 2'-Deoxyadenosine-¹⁵N₅,d¹³ internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of unlabeled 2'-deoxyadenosine spiked with the same fixed concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples.

    • Determine the concentration of 2'-deoxyadenosine in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Purine Salvage Pathway

2'-Deoxyadenosine is metabolized through the purine salvage pathway. The diagram below illustrates the incorporation of labeled 2'-deoxyadenosine into the nucleotide pool.

Purine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 2d_Ado_labeled 2'-Deoxyadenosine- ¹⁵N₅,d¹³ 2d_Ado_labeled_in 2'-Deoxyadenosine- ¹⁵N₅,d¹³ 2d_Ado_labeled->2d_Ado_labeled_in Nucleoside Transporter dAMP_labeled dAMP-¹⁵N₅,d¹³ 2d_Ado_labeled_in->dAMP_labeled Deoxyadenosine Kinase dADP_labeled dADP-¹⁵N₅,d¹³ dAMP_labeled->dADP_labeled dATP_labeled dATP-¹⁵N₅,d¹³ dADP_labeled->dATP_labeled DNA_labeled Labeled DNA dATP_labeled->DNA_labeled DNA Polymerase

Caption: Incorporation of labeled 2'-deoxyadenosine into the DNA synthesis pathway.

Experimental Workflow for Metabolic Tracing

The following diagram outlines the key steps in a typical stable isotope tracing experiment using 2'-Deoxyadenosine-¹⁵N₅,d¹³.

Metabolic_Tracing_Workflow start Start: Cell Culture labeling Introduce 2'-Deoxyadenosine-¹⁵N₅,d¹³ start->labeling incubation Time-Course Incubation labeling->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing

Caption: Workflow for a stable isotope tracing experiment.

Logical Relationship in Quantitative Analysis

This diagram illustrates the logical relationship between the analyte, the internal standard, and the final quantified result in a mass spectrometry-based quantification experiment.

Quantitative_Analysis_Logic cluster_sample Biological Sample analyte Endogenous 2'-Deoxyadenosine ms Mass Spectrometry (Peak Area Measurement) analyte->ms is 2'-Deoxyadenosine-¹⁵N₅,d¹³ (Internal Standard) is->ms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ms->ratio result Quantified Concentration of Endogenous Analyte ratio->result calibration Calibration Curve calibration->result

Caption: Logic of quantification using a labeled internal standard.

References

A Technical Guide to the Isotopic Purity of 2'-Deoxyadenosine-15N5,d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Isotopic Purity

Isotopically labeled 2'-Deoxyadenosine is a critical tool in various research applications, including biomolecular NMR and genetic therapy.[1] The isotopic purity of these compounds is paramount for accurate experimental results. Below is a summary of the available quantitative data for the closely related and commercially available 2'-Deoxyadenosine-15N5.

CompoundIsotopic EnrichmentChemical PuritySupplier Example
2'-Deoxyadenosine-¹⁵N₅96-98%≥98%Cambridge Isotope Laboratories, Inc.[1]
2'-Deoxyadenosine-¹³C₁₀, ¹⁵N₅¹³C: 98%, ¹⁵N: 96-98%≥95%Cambridge Isotope Laboratories, Inc.[2]
2'-Deoxyadenosine-¹³C₁₀, ¹⁵N₅ 5'-monophosphate disodium (B8443419) salt≥98 atom %≥95%Sigma-Aldrich[3]
2'-Deoxyadenosine-¹³C₁₀, ¹⁵N₅ 5'-triphosphate disodium salt solution≥98 atom %≥95%Sigma-Aldrich

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for labeled nucleosides like 2'-Deoxyadenosine-15N5,d1 relies predominantly on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Protocol for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HR-MS) is a powerful technique to determine the isotopic enrichment of a labeled compound by precisely measuring its mass-to-charge ratio (m/z).

Objective: To determine the percentage of 15N and Deuterium (B1214612) incorporation in 2'-Deoxyadenosine-15N5,d1.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Dissolve a known quantity of 2'-Deoxyadenosine-15N5,d1 in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Prepare a dilution series to determine the optimal concentration for analysis.

    • Include an unlabeled 2'-Deoxyadenosine standard for comparison.

  • Chromatographic Separation (LC):

    • Utilize a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). This separates the analyte from any potential impurities.

  • Mass Spectrometric Analysis (MS):

    • The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range to include the unlabeled, partially labeled, and fully labeled species.

    • The theoretical monoisotopic mass of unlabeled 2'-Deoxyadenosine (C₁₀H₁₃N₅O₃) is approximately 251.107 Da.

    • The theoretical monoisotopic mass of fully labeled 2'-Deoxyadenosine-15N5,d1 would be approximately 257.100 Da (an increase of 5 Da for the five 15N atoms and 1 Da for the deuterium atom, with slight mass defect adjustments).

    • The mass spectrometer should be calibrated to ensure high mass accuracy.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the unlabeled and labeled species.

    • Integrate the peak areas for each isotopic variant.

    • Calculate the isotopic purity by determining the ratio of the peak area of the desired labeled species to the sum of the peak areas of all isotopic species.

    • Specialized software can be used to analyze the isotopic distribution and calculate the percentage of enrichment.

NMR Spectroscopy Protocol for Positional Isotopic Analysis

NMR spectroscopy is invaluable for confirming the position of isotopic labels and can also be used to quantify the level of enrichment.

Objective: To confirm the position of the deuterium atom and quantify the 15N and deuterium enrichment in 2'-Deoxyadenosine-15N5,d1.

Methodology: ¹H, ²H, and ¹⁵N NMR Spectroscopy

  • Sample Preparation:

    • Dissolve a sufficient amount of the labeled 2'-Deoxyadenosine in a deuterated solvent (e.g., DMSO-d₆).

    • Use a high-field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of a signal at a specific chemical shift, compared to the spectrum of an unlabeled standard, indicates the position of deuterium incorporation. For example, if the deuterium is at the C2' position, the corresponding proton signal will be diminished.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.[4]

    • A signal in the ²H spectrum will directly show the presence and chemical environment of the deuterium atom, confirming its location.[4]

  • ¹⁵N NMR Spectroscopy:

    • Acquire a ¹⁵N NMR spectrum, likely using a proton-coupled or decoupled experiment to enhance sensitivity.

    • The presence of signals in the ¹⁵N spectrum confirms the incorporation of the 15N isotope. The chemical shifts can provide information about the electronic environment of the nitrogen atoms.

  • Quantitative NMR (qNMR):

    • To determine the isotopic enrichment quantitatively, a known internal standard can be added to the sample.

    • By comparing the integral of a specific proton signal in the labeled compound (that is not deuterated) to the integral of a signal from the internal standard, the concentration of the labeled species can be determined.

    • The percentage of deuteration can be calculated from the reduction in the integral of the corresponding proton signal compared to a non-deuterated reference.[5]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of 2'-Deoxyadenosine-15N5,d1.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Dissolve Labeled Compound p2 Prepare Dilution Series p1->p2 p3 Prepare Unlabeled Standard p2->p3 a1 LC Separation p3->a1 a2 ESI-MS Analysis a1->a2 d1 Extract Ion Chromatograms a2->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate Isotopic Purity d2->d3

Caption: Workflow for LC-MS based isotopic purity determination.

NMR_Workflow cluster_spectra NMR Spectroscopy cluster_analysis Data Analysis prep Sample Preparation (Dissolve in Deuterated Solvent) s1 1H NMR prep->s1 s2 2H NMR prep->s2 s3 15N NMR prep->s3 a1 Identify Deuteration Site (from 1H) s1->a1 a2 Confirm Deuterium Presence (from 2H) s2->a2 a3 Confirm 15N Incorporation (from 15N) s3->a3 a4 Quantitative Analysis (qNMR) a1->a4 a2->a4 a3->a4

Caption: Workflow for NMR-based isotopic purity and positional analysis.

Conclusion

The accurate determination of isotopic purity is a cornerstone of research employing stable isotope-labeled compounds. For a molecule such as 2'-Deoxyadenosine-15N5,d1, a combination of high-resolution mass spectrometry and multi-nuclear NMR spectroscopy provides a comprehensive characterization. While specific data for this dually labeled nucleoside is not widely published, the detailed protocols and workflows presented in this guide offer a robust framework for its analysis, ensuring the reliability and accuracy of future research and development endeavors.

References

Applications of 15N Labeled Deoxyadenosine in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of 15N labeled deoxyadenosine (B7792050) in scientific research. The stable isotope labeling of deoxyadenosine at various nitrogen positions (¹⁵N) offers a powerful and non-perturbing probe for a range of sophisticated analytical techniques. This document details its use in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and metabolic labeling studies, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Core Applications of ¹⁵N Labeled Deoxyadenosine

The versatility of ¹⁵N labeled deoxyadenosine stems from the ability of ¹⁵N nuclei to be readily distinguished from the naturally abundant ¹⁴N. This isotopic difference is exploited in various analytical methods to provide detailed structural, quantitative, and dynamic information about DNA and its interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N-labeling of deoxyadenosine is a cornerstone technique in NMR studies of nucleic acids. The ¹⁵N nucleus has a spin of 1/2, which results in sharp, well-resolved NMR signals, providing a sensitive handle to probe the local electronic environment.[1]

Key applications in NMR include:

  • Structural Biology: Elucidating the three-dimensional structure of DNA and its complexes with proteins or small molecules. Changes in the ¹⁵N chemical shifts of labeled deoxyadenosine upon binding can pinpoint interaction sites.[2]

  • DNA Dynamics: Studying the conformational dynamics and flexibility of DNA, including base pairing, stacking interactions, and the effects of mismatches or lesions.

  • Drug-DNA Interactions: Characterizing the binding of drugs and other ligands to DNA. NMR titration experiments with ¹⁵N-labeled oligonucleotides allow for the determination of binding affinities and the mapping of binding sites.[3][4]

  • DNA-Protein Interactions: Investigating the specific recognition of DNA sequences by proteins, such as transcription factors and DNA repair enzymes.[5]

Mass Spectrometry (MS)

In mass spectrometry, ¹⁵N labeled deoxyadenosine and its derivatives serve as ideal internal standards for accurate quantification of DNA modifications, damage, and repair products.[6] The mass shift introduced by the ¹⁵N labels allows for the clear differentiation between the endogenous (¹⁴N) and the standard (¹⁵N) compounds, enabling precise and reproducible measurements through isotope dilution mass spectrometry.[7]

Key applications in MS include:

  • Quantification of DNA Adducts: Measuring the levels of DNA adducts formed by exposure to carcinogens and other damaging agents.

  • Analysis of Oxidative DNA Damage: Quantifying oxidative DNA lesions, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which are biomarkers of oxidative stress.[8]

  • Studying DNA Repair Pathways: Monitoring the removal of damaged bases and the kinetics of DNA repair processes.

Metabolic Labeling

Metabolic labeling with ¹⁵N labeled deoxyadenosine allows researchers to trace the fate of this nucleoside within living cells. By introducing ¹⁵N-deoxyadenosine into cell culture, its incorporation into newly synthesized DNA can be monitored, providing insights into DNA replication, repair, and modification pathways.[9][10]

Key applications in metabolic labeling include:

  • DNA Synthesis and Turnover: Measuring the rates of DNA synthesis and degradation in different cell populations or under various experimental conditions.

  • Nucleotide Salvage Pathway Analysis: Studying the enzymes and intermediates involved in the recycling of nucleosides.

  • Tracing Epigenetic Modifications: Following the metabolic pathways that lead to DNA modifications, such as methylation.

Quantitative Data

The following table summarizes key quantitative data for ¹⁵N labeled deoxyadenosine and related compounds, providing a valuable reference for experimental design and data analysis.

ParameterCompound/ApplicationValue(s)Reference(s)
¹⁵N Chemical Shifts (ppm, relative to liquid NH₃) Purine (B94841)N1: 231.5, N3: 217.5, N7: 231.5, N9: 171.5[11]
Adenosine (in DMSO-d₆)N1: 222.8, N3: 213.2, N7: 226.7, N9: 167.7, N⁶: 79.5[6][12]
2'-Deoxyadenosine (in DMSO-d₆)N1: 222.9, N3: 213.8, N7: 226.7, N9: 171.2, N⁶: 80.0[12]
Mass Spectrometry Data Limit of Quantification (LOQ) for 8-oxodG using ¹⁵N₅-labeled internal standard0.018 nmol/L[13]
Molecular Weight of [¹⁵N₅]-2'-Deoxyadenosine·H₂O274.22 g/mol [13]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing ¹⁵N labeled deoxyadenosine.

NMR Titration for DNA-Ligand Interaction Studies

This protocol outlines the steps for performing an NMR titration experiment to characterize the binding of a small molecule ligand to a ¹⁵N-labeled DNA oligonucleotide.

Materials:

  • ¹⁵N-labeled DNA oligonucleotide containing one or more ¹⁵N-deoxyadenosine residues.

  • Unlabeled ligand of interest.

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 in 90% H₂O/10% D₂O).

  • NMR spectrometer equipped for ¹H-¹⁵N correlation experiments (e.g., HSQC).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the ¹⁵N-labeled DNA oligonucleotide at a concentration of approximately 100-200 µM in the NMR buffer.

    • Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer (typically 10-20 times the concentration of the DNA).

  • Initial NMR Spectrum:

    • Transfer a known volume of the ¹⁵N-labeled DNA solution to an NMR tube.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free DNA. This will serve as the reference spectrum.

  • Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the NMR tube containing the DNA.

    • Gently mix the sample and allow it to equilibrate.

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Repeat Titration Steps:

    • Continue adding aliquots of the ligand solution, acquiring a 2D ¹H-¹⁵N HSQC spectrum after each addition. The molar ratios of ligand to DNA should typically range from 0.25:1 to 5:1 or until saturation is observed.

  • Data Analysis:

    • Process and analyze the series of HSQC spectra.

    • Monitor the chemical shift perturbations (CSPs) of the ¹⁵N-deoxyadenosine resonances as a function of ligand concentration.

    • The magnitude of the CSPs can be used to map the binding site on the DNA.

    • By fitting the chemical shift changes to a binding isotherm, the dissociation constant (Kd) of the interaction can be determined.[14]

Quantification of Oxidative DNA Damage by LC-MS/MS

This protocol describes the use of ¹⁵N-labeled 8-oxo-7,8-dihydro-2'-deoxyguanosine ([¹⁵N₅]-8-oxodG) as an internal standard for the quantification of endogenous 8-oxodG in a DNA sample. A similar approach can be used with ¹⁵N-labeled deoxyadenosine standards for other adducts.

Materials:

  • Genomic DNA sample.

  • [¹⁵N₅]-8-oxodG internal standard.

  • Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase).

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer).

  • C18 reverse-phase HPLC column.

  • Mobile phases (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).

Procedure:

  • Sample Preparation and Spiking:

    • To a known amount of genomic DNA (e.g., 10-50 µg), add a known amount of the [¹⁵N₅]-8-oxodG internal standard.

  • Enzymatic Hydrolysis:

    • Add the enzymatic digestion cocktail to the DNA sample.

    • Incubate at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion of the DNA into individual deoxynucleosides.

    • Terminate the reaction (e.g., by heating or adding a quenching solution).

  • Sample Cleanup:

    • Remove proteins and other macromolecules, for example, by ultrafiltration.

  • LC-MS/MS Analysis:

    • Inject the digested and cleaned sample onto the LC-MS/MS system.

    • Separate the deoxynucleosides using a gradient elution on the C18 column.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both endogenous 8-oxodG and the [¹⁵N₅]-8-oxodG internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

    • Calculate the ratio of the peak area of the endogenous 8-oxodG to the peak area of the [¹⁵N₅]-8-oxodG internal standard.

    • Quantify the amount of endogenous 8-oxodG in the original DNA sample by comparing this ratio to a standard curve generated with known amounts of unlabeled 8-oxodG and the internal standard.[8][15]

Metabolic Labeling of DNA with ¹⁵N-Deoxyadenosine

This protocol provides a general framework for metabolically labeling cellular DNA with ¹⁵N-deoxyadenosine to study DNA synthesis.

Materials:

  • Cell line of interest.

  • Cell culture medium and supplements.

  • [¹⁵N₅]-2'-Deoxyadenosine.

  • DNA extraction kit.

  • LC-MS/MS system.

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells under standard conditions.

    • Add [¹⁵N₅]-2'-Deoxyadenosine to the cell culture medium at a final concentration typically in the low micromolar range.

    • Incubate the cells for the desired labeling period (e.g., one to several cell cycles).

  • Cell Harvesting and DNA Extraction:

    • Harvest the cells by trypsinization or scraping.

    • Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

  • DNA Hydrolysis and Analysis:

    • Enzymatically digest the extracted DNA to individual deoxynucleosides as described in Protocol 3.2.

    • Analyze the resulting deoxynucleoside mixture by LC-MS/MS.

  • Data Analysis:

    • Monitor the mass chromatograms for both unlabeled (¹⁴N) and labeled (¹⁵N) deoxyadenosine.

    • The ratio of ¹⁵N-deoxyadenosine to ¹⁴N-deoxyadenosine provides a measure of the extent of new DNA synthesis during the labeling period.[9][16]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes where ¹⁵N labeled deoxyadenosine is applied.

DNA_Damage_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Sample Genomic DNA Sample Spike Spike with ¹⁵N-labeled Internal Standard ([¹⁵N₅]-dA derivative) DNA_Sample->Spike Digestion Enzymatic Digestion (to deoxynucleosides) Spike->Digestion Cleanup Sample Cleanup (e.g., Ultrafiltration) Digestion->Cleanup LC_Separation LC Separation (Reverse Phase) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (¹⁴N-Analyte & ¹⁵N-Standard) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/Standard) Peak_Integration->Ratio_Calculation Quantification Quantification (using Standard Curve) Ratio_Calculation->Quantification

Caption: Workflow for quantitative analysis of DNA damage using LC-MS/MS and a ¹⁵N-labeled internal standard.

Base_Excision_Repair Damaged_DNA DNA with Damaged Base (e.g., 8-oxoguanine) Glycosylase 1. DNA Glycosylase recognizes and excises damaged base Damaged_DNA->Glycosylase AP_Site AP (Apurinic/Apyrimidinic) Site Glycosylase->AP_Site AP_Endonuclease 2. AP Endonuclease cleaves the DNA backbone AP_Site->AP_Endonuclease Nick Single-Strand Nick with 5'-dRP AP_Endonuclease->Nick Polymerase 3. DNA Polymerase inserts correct nucleotide and removes 5'-dRP Nick->Polymerase Ligation 4. DNA Ligase seals the nick Polymerase->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for correcting damaged DNA bases.[12][17][18][19]

Deoxyadenosine_Salvage_Pathway Ext_dA Exogenous [¹⁵N]-Deoxyadenosine Cell_Membrane Cell Membrane Transport Ext_dA->Cell_Membrane Int_dA Intracellular [¹⁵N]-Deoxyadenosine Cell_Membrane->Int_dA dAK Deoxyadenosine Kinase (dAK) Int_dA->dAK dAMP [¹⁵N]-dAMP dAK->dAMP Kinases1 Kinases dAMP->Kinases1 dADP [¹⁵N]-dADP Kinases1->dADP Kinases2 Kinases dADP->Kinases2 dATP [¹⁵N]-dATP Kinases2->dATP DNA_Polymerase DNA Polymerase dATP->DNA_Polymerase Labeled_DNA [¹⁵N]-Labeled DNA DNA_Polymerase->Labeled_DNA

Caption: The nucleotide salvage pathway for the incorporation of exogenous ¹⁵N-deoxyadenosine into cellular DNA.[20]

References

The Role of 2'-Deoxyadenosine-¹⁵N₅ in DNA Damage Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2'-Deoxyadenosine-¹⁵N₅, a stable isotope-labeled nucleoside, in the field of DNA damage and repair. Its primary utility lies in its role as an internal standard for the highly sensitive and accurate quantification of DNA adducts, particularly oxidized adenine (B156593) species, using isotope dilution mass spectrometry. This guide details the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for researchers investigating the mechanisms of DNA damage and the efficacy of novel therapeutics.

Core Principles: Isotope Dilution Mass Spectrometry in DNA Adduct Analysis

The fundamental principle behind using 2'-Deoxyadenosine-¹⁵N₅ in DNA damage studies is isotope dilution mass spectrometry (IDMS). This "gold standard" technique provides exceptional accuracy and precision in quantifying trace amounts of analytes, such as DNA adducts, within a complex biological matrix.[1][2] The workflow involves adding a known amount of the stable isotope-labeled internal standard (in this case, 2'-Deoxyadenosine-¹⁵N₅ or its adducted form) to a biological sample at the earliest stage of sample preparation.[3]

The labeled standard is chemically identical to the endogenous analyte (the DNA adduct of interest) but has a different mass due to the incorporation of the ¹⁵N isotope. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of internal standard, the absolute quantity of the DNA adduct in the original sample can be precisely calculated. This method effectively corrects for any loss of the analyte during sample purification and analysis, a common issue in traditional quantification methods.[3]

Quantitative Data Presentation

Stable isotope dilution LC-MS/MS enables the precise quantification of various DNA adducts. The following table presents data on the levels of 8-oxo-2'-deoxyadenosine (B120488) (8-oxo-dA), a significant marker of oxidative DNA damage, in human retinal DNA, showcasing the sensitivity of this methodology.

Sample TypeDonor Group8-oxo-dA Levels (adducts per 10⁶ nucleotides)8-oxo-dA Levels (fmol/μg DNA)
Retinal Pigment Epithelium (RPE) mtDNAControl1356
Retinal Pigment Epithelium (RPE) mtDNAAMD2456
Neural Retina (NR) mtDNAControl9Not Reported
Neural Retina (NR) mtDNAAMD10Not Reported
Neural Retina (NR) nDNAControl0.04Not Reported
Neural Retina (NR) nDNAAMD0.05Not Reported

Data adapted from a study on oxidative DNA damage in age-related macular degeneration (AMD). The use of highly sensitive analytical methods like LC-nanoelectrospray ionization-MS/MS allows for the detection of these low-abundance adducts.[4]

Experimental Protocols

A comprehensive protocol for the quantification of DNA adducts in cultured cells using 2'-Deoxyadenosine-¹⁵N₅ as an internal standard is outlined below. This protocol integrates several best practices from established methodologies.[1][5][6]

Part 1: Cell Culture, Treatment, and DNA Isolation
  • Cell Culture: Maintain the desired cell line (e.g., human epithelial cells) in appropriate culture conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator).

  • Treatment with DNA Damaging Agent: Seed cells in culture plates and allow them to adhere. Treat the cells with the DNA damaging agent of interest (e.g., a known carcinogen or an oxidizing agent) at various concentrations and for different durations. Include an untreated control group.

  • Cell Harvesting and DNA Isolation: After treatment, wash the cells with ice-cold PBS, detach them, and pellet by centrifugation. Isolate genomic DNA using a commercial DNA isolation kit, following the manufacturer's instructions. To minimize artifactual oxidation of DNA during isolation, it is crucial to perform all steps on ice and consider the addition of antioxidants like desferrioxamine to the buffers.

Part 2: DNA Hydrolysis and Sample Preparation
  • Addition of Internal Standard: To a known amount of isolated DNA (typically 10-50 µg), add a precise amount of the ¹⁵N₅-labeled internal standard for the specific adduct being quantified (e.g., ¹⁵N₅-8-oxo-dA).

  • Enzymatic Digestion: The DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. A typical digestion cocktail includes:

    • Nuclease P1

    • Alkaline Phosphatase

    • Phosphodiesterase I Incubate the DNA with the digestion enzymes at 37°C for a sufficient time (e.g., 24 hours) to ensure complete hydrolysis.

  • Sample Cleanup: After digestion, the sample needs to be purified to remove proteins and other interfering substances. This is often achieved using solid-phase extraction (SPE) cartridges.

Part 3: LC-MS/MS Analysis
  • Chromatographic Separation: The purified DNA hydrolysate is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The deoxynucleosides, including the native and ¹⁵N₅-labeled adducts, are separated on a C18 reversed-phase column using a gradient of aqueous and organic mobile phases.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native adduct and the ¹⁵N₅-labeled internal standard.

  • Data Acquisition and Quantification: The peak areas for the native and labeled adducts are integrated. The concentration of the native adduct in the sample is calculated using the following formula:

    Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * (Amount of Internal Standard / Amount of DNA)

Visualization of Key Pathways and Workflows

Signaling Pathways in DNA Repair

The repair of damaged adenine bases is primarily handled by two major pathways: Base Excision Repair (BER) for smaller, non-helix-distorting lesions like 8-oxoadenine, and Nucleotide Excision Repair (NER) for bulky adducts that significantly distort the DNA helix.[4][7]

BER_Pathway cluster_0 Base Excision Repair (BER) of 8-oxoadenine DNA_damage DNA with 8-oxoadenine Glycosylase DNA Glycosylase (e.g., MUTYH) DNA_damage->Glycosylase Recognizes and excises base AP_site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_site APE1 APE1 Endonuclease AP_site->APE1 Cleaves backbone SSB Single-Strand Break with 5'-dRP APE1->SSB Pol_beta DNA Polymerase β SSB->Pol_beta Removes 5'-dRP and inserts correct nucleotide Ligation DNA Ligase III/ XRCC1 Pol_beta->Ligation Seals nick Repaired_DNA Repaired DNA Ligation->Repaired_DNA NER_Pathway cluster_1 Nucleotide Excision Repair (NER) of Bulky Adenine Adducts Bulky_Adduct DNA with Bulky Adenine Adduct Recognition Damage Recognition (XPC-RAD23B, DDB2) Bulky_Adduct->Recognition Recognizes helix distortion Unwinding DNA Unwinding (TFIIH) Recognition->Unwinding Incision Dual Incision (XPG, XPF-ERCC1) Unwinding->Incision Cuts on both sides of the lesion Excision Excision of Oligonucleotide Incision->Excision Synthesis DNA Synthesis (DNA Pol δ/ε, PCNA, RFC) Excision->Synthesis Fills the gap Ligation_NER Ligation (DNA Ligase I or III) Synthesis->Ligation_NER Seals the nick Repaired_DNA_NER Repaired DNA Ligation_NER->Repaired_DNA_NER Experimental_Workflow cluster_2 Experimental Workflow for DNA Adduct Quantification Cell_Culture Cell Culture and Treatment DNA_Isolation DNA Isolation Cell_Culture->DNA_Isolation Spiking Spiking with ¹⁵N₅-Internal Standard DNA_Isolation->Spiking Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides Spiking->Hydrolysis SPE Solid-Phase Extraction (SPE) Cleanup Hydrolysis->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis Results Results: Adducts per 10⁶ Nucleotides Data_Analysis->Results

References

Unraveling Cellular Dynamics: An In-Depth Technical Guide to Stable Isotope Labeling of Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of stable isotope labeling of nucleosides, a powerful methodology for elucidating the intricate dynamics of nucleotide metabolism. By tracing the metabolic fate of isotopically labeled precursors, researchers can gain unprecedented insights into the synthesis, turnover, and regulation of DNA and RNA. This knowledge is pivotal for advancing our understanding of cellular physiology, identifying novel drug targets, and developing next-generation therapeutics.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that introduces non-radioactive, "heavy" isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or deuterium) into molecules of interest.[1] These labeled molecules are chemically identical to their naturally occurring counterparts but can be distinguished by their increased mass using mass spectrometry (MS) or their unique nuclear spin properties by nuclear magnetic resonance (NMR) spectroscopy.[1] This ability to "trace" the labeled atoms as they are incorporated into various metabolic pathways forms the foundation of metabolic flux analysis.[1][2]

The fundamental premise is that by supplying cells or organisms with a substrate enriched with a stable isotope, the label will be incorporated into downstream metabolites, including nucleosides and nucleotides.[3] By measuring the rate and pattern of isotope incorporation, researchers can quantify the flow, or "flux," of metabolites through specific biochemical pathways.[2][4]

Commonly Used Stable Isotopes in Nucleoside Labeling:

IsotopeNatural Abundance (%)Common Labeled PrecursorsKey Applications
¹³C ~1.1[U-¹³C]-Glucose, [¹³C₅,¹⁵N₂]-Glutamine, [¹³C]-GlycineTracing carbon backbone through glycolysis, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle into the ribose and base moieties of nucleosides.[5]
¹⁵N ~0.37[¹⁵N]-Ammonium Chloride, [¹⁵N]-Glutamine, [¹⁵N]-AspartateTracking nitrogen atoms in the synthesis of purine (B94841) and pyrimidine (B1678525) rings.[6]
²H (D) ~0.015Deuterated water (D₂O), Deuterated amino acidsProbing hydrogen atom movements and can be used to measure DNA and RNA synthesis rates.

Strategies for Stable Isotope Labeling of Nucleosides

There are two primary strategies for introducing stable isotopes into nucleosides and nucleic acids: in vivo/in vitro metabolic labeling and chemical synthesis .

Metabolic Labeling

In this approach, cells or organisms are cultured in a medium containing stable isotope-labeled precursors.[7] These precursors are taken up by the cells and incorporated into nucleosides through their natural metabolic pathways.[7]

  • Uniform Labeling: This is achieved by growing cells in a medium where the primary carbon and/or nitrogen source is fully labeled (e.g., [U-¹³C]-glucose and [¹⁵N]-ammonium chloride). This results in the incorporation of the stable isotope throughout the entire nucleoside structure.

  • Specific Labeling: This involves using precursors that are labeled at specific atomic positions. This allows for the tracing of particular atoms through a metabolic pathway, providing more detailed information about reaction mechanisms.

Chemical Synthesis

Chemical synthesis offers precise control over the placement of stable isotopes within a nucleoside or oligonucleotide. The most common method is solid-phase phosphoramidite (B1245037) chemistry , where isotopically labeled nucleoside phosphoramidites are incorporated at specific positions in a growing DNA or RNA chain. This site-specific labeling is particularly valuable for NMR studies, as it simplifies complex spectra and allows for the detailed investigation of molecular structure and dynamics.

Data Presentation: Quantitative Insights into Nucleoside Metabolism

The power of stable isotope labeling lies in its ability to generate quantitative data on the dynamics of nucleoside metabolism. This data is often presented in tabular format for clear comparison and interpretation.

Table 1: Isotopic Enrichment of Deoxyadenosine (B7792050) (dA) Isotopologues in Mouse Thymus Tumor Cells [8]

Heavy Water Isotope (20% v/v)dA M+1 Enrichment (%)dA M+2 Enrichment (%)dA M+3 Enrichment (%)dA M+4 Enrichment (%)dA M+5 Enrichment (%)
D₂O15.28.53.1--
H₂¹⁸O-18.1---
D₂¹⁸O14.821.310.24.31.5

Data adapted from a study on the in vitro labeling of tumor cells with different stable isotopes of heavy water, demonstrating the differential enrichment patterns in the deoxyadenosine (dA) nucleoside.[8]

Table 2: Example LC-MS/MS Parameters for Nucleoside Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Adenosine268.1136.115
Guanosine284.1152.112
Cytidine244.1112.118
Uridine245.1113.117
Deoxyadenosine252.1136.115
Deoxyguanosine268.1152.112
Deoxycytidine228.1112.118
Thymidine243.1127.116

This table provides representative parameters for the analysis of common nucleosides using tandem mass spectrometry. The specific values may vary depending on the instrument and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful stable isotope labeling studies. The following sections outline key methodologies.

Protocol for ¹³C-Glucose Tracing of Nucleotide Metabolism in Cultured Cells

This protocol describes a general workflow for tracing the incorporation of ¹³C from glucose into cellular nucleosides.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Isotope Labeling: Replace the standard medium with a medium containing [U-¹³C]-glucose as the sole glucose source. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding liquid nitrogen or a cold extraction solvent (e.g., 80% methanol (B129727) at -80°C).

    • Scrape the cells in the extraction solvent and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant containing the extracted metabolites under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the metabolites using an appropriate chromatography method (e.g., HILIC or reversed-phase).

    • Detect and quantify the mass isotopologues of the nucleosides of interest using the mass spectrometer.

  • Data Analysis:

    • Determine the fractional isotopic enrichment of each nucleoside by calculating the ratio of the abundance of the labeled isotopologues to the total abundance of all isotopologues.

    • Use this data to calculate metabolic flux rates through the relevant pathways.

Protocol for NMR Analysis of Labeled Nucleosides

This protocol outlines the general steps for preparing and analyzing a stable isotope-labeled RNA sample by NMR spectroscopy.

  • Synthesis of Labeled RNA: Synthesize the RNA of interest with uniform or site-specific ¹³C and/or ¹⁵N labels using in vitro transcription with labeled NTPs or chemical synthesis with labeled phosphoramidites.

  • Purification of Labeled RNA: Purify the labeled RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Sample Preparation for NMR:

    • Dissolve the purified RNA in an appropriate NMR buffer (e.g., a buffer containing 10-20 mM sodium phosphate, 50-100 mM NaCl, and 0.1 mM EDTA, in 90% H₂O/10% D₂O or 100% D₂O).

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments, such as ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, and NOESY experiments, to assign the chemical shifts of the nuclei and determine the structure and dynamics of the RNA molecule.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software.

    • Analyze the spectra to obtain structural restraints (e.g., distances from NOEs) and dynamic information (e.g., from relaxation measurements).

Mandatory Visualizations: Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures. The following diagrams are generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Synthesis of Labeled Nucleoside cluster_analysis Analysis cluster_data Data Interpretation Metabolic_Labeling Metabolic Labeling (in vivo/in vitro) Sample_Prep Sample Preparation (Extraction & Purification) Metabolic_Labeling->Sample_Prep Chemical_Synthesis Chemical Synthesis (Phosphoramidite) Chemical_Synthesis->Sample_Prep MS_Analysis Mass Spectrometry (LC-MS/MS) Sample_Prep->MS_Analysis NMR_Analysis NMR Spectroscopy Sample_Prep->NMR_Analysis Flux_Analysis Metabolic Flux Analysis MS_Analysis->Flux_Analysis Structure_Dynamics Structural & Dynamic Analysis NMR_Analysis->Structure_Dynamics

General experimental workflow for stable isotope labeling of nucleosides.

de_novo_purine cluster_inputs Precursors R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP IMP PRPP->IMP Multi-step enzymatic synthesis AMP AMP IMP->AMP ADSS, ADSL GMP GMP IMP->GMP IMPDH, GMPS Glycine Glycine Glycine->IMP Aspartate Aspartate Aspartate->IMP Glutamine Glutamine Glutamine->IMP CO2 CO2 CO2->IMP Formate Formate Formate->IMP

Simplified De Novo Purine Synthesis Pathway.

salvage_purine Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT Guanine Guanine GMP GMP Guanine->GMP HGPRT Adenine Adenine AMP AMP Adenine->AMP APRT PRPP PRPP PRPP->IMP PRPP->GMP PRPP->AMP

Purine Salvage Pathway.

de_novo_pyrimidine cluster_inputs Precursors Glutamine Glutamine Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPSII CO2 CO2 CO2->Carbamoyl_P Aspartate Aspartate Orotate Orotate Aspartate->Orotate Multi-step Carbamoyl_P->Orotate UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP

Simplified De Novo Pyrimidine Synthesis Pathway.

salvage_pyrimidine Uracil Uracil UMP UMP Uracil->UMP UPRT Thymine Thymine TMP TMP Thymine->TMP TK Cytidine Cytidine CMP CMP Cytidine->CMP CK

Pyrimidine Salvage Pathway.

ppp_pathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P G6PD (Rate-limiting) NADPH NADPH G6P->NADPH R5P Ribose-5-Phosphate Ru5P->R5P Nucleotides Nucleotide Synthesis R5P->Nucleotides

Pentose Phosphate Pathway and its link to Nucleotide Synthesis.

Conclusion

Stable isotope labeling of nucleosides is an indispensable tool in modern biological and pharmaceutical research. The ability to quantitatively trace the metabolic fate of these essential biomolecules provides a dynamic view of cellular processes that is unattainable with traditional biochemical methods. As analytical technologies continue to advance, the precision and scope of stable isotope labeling techniques will undoubtedly expand, further empowering researchers to unravel the complexities of nucleoside metabolism and its role in health and disease.

References

Synthesis of ¹⁵N and Deuterium Labeled Nucleosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of ¹⁵N and deuterium-labeled nucleosides, essential tools in contemporary biomedical research and drug development. The precise incorporation of stable isotopes into nucleoside structures enables advanced analytical studies, including nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for metabolic tracing. This document details both chemical and chemo-enzymatic approaches for the synthesis of labeled purine (B94841) and pyrimidine (B1678525) nucleosides, presenting quantitative data, step-by-step experimental protocols, and visual workflows to facilitate understanding and implementation in the laboratory.

Introduction to Isotopic Labeling of Nucleosides

The strategic incorporation of stable isotopes such as nitrogen-15 (B135050) (¹⁵N) and deuterium (B1214612) (²H or D) into nucleoside scaffolds offers a powerful, non-radioactive means to probe molecular structure, dynamics, and metabolic pathways.[1][2] Labeled nucleosides are indispensable for a variety of applications, including:

  • Structural Biology: ¹⁵N and ¹³C labeling, often in combination with deuteration, is crucial for resolving the three-dimensional structures of nucleic acids and their complexes with proteins by NMR spectroscopy.[1][3][4]

  • Mechanistic Enzymology: Isotope effects observed with deuterated nucleosides can elucidate the transition states of enzymatic reactions.

  • Pharmacokinetic and Metabolism Studies: Deuterium labeling can alter the metabolic profile of a drug candidate by modifying the strength of carbon-hydrogen bonds, a phenomenon known as the Kinetic Isotope Effect (KIE). This can lead to improved pharmacokinetic properties.[5]

  • Quantitative Analysis: Isotope-labeled compounds serve as ideal internal standards in mass spectrometry-based quantification of nucleosides and nucleotides in biological samples.[6]

This guide focuses on the practical synthesis of these critical research tools, providing detailed protocols and comparative data to aid researchers in selecting and executing the most appropriate labeling strategy for their specific needs.

Chemo-enzymatic Synthesis of ¹⁵N-Labeled Nucleosides

The chemo-enzymatic approach combines the versatility of chemical synthesis for creating isotopically labeled precursors with the high selectivity and efficiency of enzymatic reactions to assemble the final nucleoside. This strategy is particularly effective for site-specific labeling of nucleobases.[1][3]

Synthesis of ¹⁵N-Labeled Purines: Adenosine (B11128) and Guanosine (B1672433)

A robust method for the synthesis of specifically ¹⁵N-labeled adenosine and guanosine begins with the chemical synthesis of a labeled pyrimidine precursor, which is then elaborated and coupled to a ribose moiety enzymatically.[6]

This protocol describes the synthesis starting from 4-amino-6-hydroxy-2-mercaptopyrimidine.

  • Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone:

    • Suspend 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (5.0 mmol) in 25 ml of 1 N HCl and cool in an ice bath for 10 minutes.

    • Slowly add a solution of [¹⁵N]NaNO₂ (5.5 mmol in ~1 ml water) over ~5 minutes.

    • Stir the reaction mixture in the ice bath for 30 minutes.

    • Add 1.95 g (30 mmol, 6 eq) of sodium dithionite (B78146) in three portions over 30 minutes while maintaining the temperature below 10°C.

    • Stir the mixture for an additional 2 hours at room temperature.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum over P₂O₅.

  • Synthesis of [7-¹⁵N]hypoxanthine:

    • Reflux the dried [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone with Raney nickel in formic acid and water.

    • Purify the resulting [7-¹⁵N]hypoxanthine by chromatography.

  • Conversion to [7-¹⁵N]-6-chloro-9-(β-D-ribofuranosyl)purine:

    • Treat the [7-¹⁵N]hypoxanthine with a chlorinating agent (e.g., POCl₃) to yield [7-¹⁵N]-6-chloropurine.

    • Perform an enzymatic transglycosylation reaction with 7-methylguanosine (B147621) and purine nucleoside phosphorylase to couple the labeled base to a ribose moiety. The reaction mixture typically contains 0.02 M K₂HPO₄ at pH 7.4 and is incubated at 30°C for approximately 3 days.[6]

    • Purify the product by preparative reversed-phase HPLC.

  • Synthesis of [7,NH₂-¹⁵N₂]-Adenosine:

    • Place the purified [7-¹⁵N]-6-chloro-9-(β-D-ribofuranosyl)purine (5 mmol) in a sealed reaction vessel with [¹⁵N]NH₄Cl (10 mmol) and anhydrous DMSO.

    • Add KHCO₃ (15 mmol) and heat the mixture at 80°C for 3 days.

    • Cool the reaction, dilute with water, and neutralize with acetic acid.

    • Purify the final product, [7,NH₂-¹⁵N₂]-adenosine, by preparative reversed-phase HPLC.

Synthesis of ¹⁵N-Labeled Pyrimidines: Uracil (B121893) and Cytidine

The synthesis of ¹⁵N-labeled pyrimidines often starts with simple, commercially available labeled precursors like [¹⁵N]-urea.

  • Synthesis of Cyanoacetyl-[¹⁵N₂]-urea:

    • Dissolve potassium cyanide (KCN) and 2-bromoacetic acid in water and heat to produce cyanoacetic acid.

    • React the cyanoacetic acid with [¹⁵N₂]-urea in the presence of a dehydrating agent (e.g., acetic anhydride) to form cyanoacetyl-[¹⁵N₂]-urea.

  • Ring Closure to form [1,3-¹⁵N₂]-Uracil:

    • The cyanoacetyl-[¹⁵N₂]-urea is subjected to reductive cyclization using palladium on barium sulfate (B86663) under a hydrogen atmosphere to yield [1,3-¹⁵N₂]-uracil.

The resulting labeled uracil can then be enzymatically converted to uridine (B1682114) monophosphate (UMP) using uridine phosphorylase and ribose-1-phosphate, followed by subsequent phosphorylations to yield UTP for applications like in vitro transcription.

Synthesis of Deuterium-Labeled Nucleosides

Deuterium can be incorporated into either the nucleobase or the ribose moiety of a nucleoside. The choice of labeling position depends on the intended application.

Deuteration of the Ribose Moiety

Specific deuteration of the ribose ring is often achieved by chemical synthesis of a deuterated ribose precursor, which is then used in enzymatic or chemical nucleoside synthesis.

A general strategy starting from D-(-)-ribose allows for the synthesis of nucleosides deuterated at the 1', 4', or 5' positions.[7]

  • Preparation of Deuterated Ribose Intermediates:

    • Synthesize [1-²H]-D-ribose, [4-²H]-D-ribose, or [5-²H₂]-D-ribose through a series of chemical transformations involving protection, oxidation, reduction with a deuterium source (e.g., NaBD₄), and deprotection.

  • Enzymatic Conversion to Nucleotides:

    • The deuterated ribose is converted to the corresponding ribonucleotides and deoxyribonucleotides through a series of enzymatic reactions. This typically involves initial phosphorylation to ribose-5-phosphate, followed by conversion to phosphoribosyl pyrophosphate (PRPP), and subsequent coupling to the desired nucleobase by a phosphoribosyltransferase.

Deuteration of the Nucleobase

Direct H-D exchange reactions catalyzed by transition metals are an efficient way to label the base moiety of pre-formed nucleosides.

This method provides a convenient route for post-synthetic deuterium labeling of nucleobases.

  • Reaction Setup:

    • In a sealed tube, combine the nucleoside (e.g., adenosine, guanosine, uridine, or cytidine), 10% Pd/C catalyst, and deuterium oxide (D₂O).

  • H-D Exchange Reaction:

    • Heat the reaction mixture at a temperature ranging from 110°C to 160°C for 24 hours. The optimal temperature may vary depending on the nucleoside.

  • Workup and Purification:

    • After cooling, filter the reaction mixture to remove the Pd/C catalyst.

    • Lyophilize the filtrate to remove the D₂O.

    • The deuterated nucleoside can be further purified if necessary.

Data Presentation: Quantitative Summary of Synthesis

The efficiency of isotopic labeling is a critical parameter. The following tables summarize representative yields and isotopic incorporation levels for the synthesis of ¹⁵N and deuterium-labeled nucleosides.

Labeled Nucleoside Labeling Position(s) Synthesis Method Yield Isotopic Enrichment Reference
Adenosine7, NH₂-¹⁵N₂Chemo-enzymatic80-90% (final amination step)>98%[6]
Guanosine1, 7, NH₂-¹⁵N₃Chemo-enzymatic~70% from labeled adenosine>98%[6]
Uracil1, 3-¹⁵N₂Chemical SynthesisGood>99%[3]
ATP, GTP, UTP, CTPRibose-DEnzymaticATP: 85-96%, GTP: 61-76%, UTP: 54-86%, CTP: 95-99%96 ± 1%[8]
Purine Nucleosides2, 8-DPd/C Catalyzed H-D ExchangeHigh isolated yieldsExcellent[9]
Pyrimidine Nucleosides5, 6-DPd/C Catalyzed H-D ExchangeModerate to highNearly quantitative at position 5[9]

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the key logical relationships and experimental workflows for the synthesis of ¹⁵N and deuterium-labeled nucleosides.

chemoenzymatic_synthesis_15N_purine cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis start 4-Amino-6-hydroxy-2-mercaptopyrimidine n15_nitrosation [¹⁵N]NaNO₂ Nitrosation/Reduction start->n15_nitrosation diamino_pyrimidine [5-¹⁵N]-Diaminopyrimidine derivative n15_nitrosation->diamino_pyrimidine ring_closure Ring Closure diamino_pyrimidine->ring_closure n15_hypoxanthine [7-¹⁵N]Hypoxanthine ring_closure->n15_hypoxanthine chlorination Chlorination n15_hypoxanthine->chlorination chloropurine [7-¹⁵N]-6-Chloropurine chlorination->chloropurine transglycosylation Transglycosylation (Purine Nucleoside Phosphorylase) chloropurine->transglycosylation chloro_nucleoside [7-¹⁵N]-6-Chloro-9-(β-D-ribofuranosyl)purine transglycosylation->chloro_nucleoside amination [¹⁵N]NH₄Cl Amination chloro_nucleoside->amination adenosine [7,NH₂-¹⁵N₂]-Adenosine amination->adenosine

Caption: Chemo-enzymatic synthesis of [7,NH₂-¹⁵N₂]-Adenosine.

deuterium_labeling_workflow cluster_ribose Ribose Labeling cluster_base Base Labeling d_ribose D-(-)-Ribose chem_synth_ribose Chemical Synthesis d_ribose->chem_synth_ribose labeled_ribose Deuterated D-Ribose chem_synth_ribose->labeled_ribose enzymatic_conv Enzymatic Conversion to Nucleotide labeled_ribose->enzymatic_conv labeled_nucleotide_ribose Ribose-Deuterated Nucleotide enzymatic_conv->labeled_nucleotide_ribose unlabeled_nucleoside Unlabeled Nucleoside hd_exchange Pd/C-Catalyzed H-D Exchange in D₂O unlabeled_nucleoside->hd_exchange labeled_nucleoside_base Base-Deuterated Nucleoside hd_exchange->labeled_nucleoside_base

References

Foundational Principles of Isotope Dilution Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes.[1][2] By utilizing an isotopically labeled version of the analyte as an internal standard, IDMS is considered a definitive method in analytical chemistry, capable of minimizing errors that can arise from sample loss during preparation and analysis.[1] This guide explores the fundamental principles of IDMS, its experimental workflow, and its critical role in drug development and scientific research.

Core Principles of Isotope Dilution Mass Spectrometry

The foundational principle of IDMS lies in the addition of a known quantity of an isotopically enriched form of the analyte, referred to as a "spike" or internal standard, to a sample.[1][3] This standard is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]

After the spike is introduced and thoroughly mixed with the sample to ensure homogeneity, the sample undergoes processing and analysis by a mass spectrometer. The mass spectrometer distinguishes and measures the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios.[1] The concentration of the analyte is then accurately calculated by measuring the ratio of the signal intensity of the native analyte to that of the internal standard.[1] A significant advantage of this method is that its accuracy is dependent on this ratio, which compensates for variations during sample preparation and analysis.[1]

core_principle cluster_sample Sample cluster_standard Standard cluster_mix Mixture & Analysis Analyte Analyte (Natural Isotopic Abundance) Mix Homogenized Mixture Analyte->Mix Spike Isotopically Labeled Standard (Known Amount) Spike->Mix MS Mass Spectrometry Mix->MS Ratio Measure Isotope Ratio MS->Ratio

Figure 1: The core principle of Isotope Dilution Mass Spectrometry.

The Isotope Dilution Equation

The mathematical foundation of IDMS is the isotope dilution equation. This equation establishes the relationship between the unknown quantity of the analyte in the sample and the known quantity of the added isotopic standard, based on the measured isotope ratios of the sample, the spike, and the mixture.

A simplified version of the single isotope dilution equation is as follows:

Cx = Cs * ( (Rs - Rb) / (Rb - Rx) ) * ( Mx / Ms )

Where:

  • Cx = Concentration of the analyte in the sample

  • Cs = Concentration of the isotopic spike

  • Rx = Isotope ratio of the unspiked sample

  • Rs = Isotope ratio of the spike

  • Rb = Isotope ratio of the sample and spike blend

  • Mx = Molar mass of the analyte

  • Ms = Molar mass of the spike

The Experimental Workflow

A typical IDMS experiment follows a structured workflow to ensure accurate and reproducible results. The key stages are outlined below.

workflow A Sample Preparation B Addition of Isotopic Standard (Spike) A->B C Equilibration B->C D Extraction & Purification C->D E Mass Spectrometric Analysis D->E F Data Analysis & Quantification E->F

Figure 2: A generalized experimental workflow for IDMS.

Applications in Drug Development

IDMS is an indispensable tool in drug discovery and development, providing high-quality data for critical decision-making.

  • Drug Metabolism and Pharmacokinetics (DMPK): Mass spectrometry is essential for understanding the DMPK properties of drug candidates in both animal models and humans.[4]

  • Metabolite Quantification: IDMS is used for the quantitative analysis of drug metabolites in biological matrices like human plasma.[5]

  • Therapeutic Drug Monitoring: The technique is employed for the precise measurement of drug levels in patients to ensure therapeutic efficacy and avoid toxicity. A combination of isotope dilution liquid chromatography and tandem mass spectrometry has been used to quantify drugs like rizatriptan (B1679398) in human plasma.[6]

  • Biomarker Validation: IDMS provides the accuracy and precision required for the validation of biomarkers, which are crucial for diagnosing diseases and monitoring treatment responses.

Quantitative Data Presentation

The following table illustrates a representative dataset from an IDMS experiment for the quantification of a hypothetical drug in human plasma.

Sample TypeAnalyte ResponseInternal Standard ResponseResponse Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank5001,000,0000.0005Not Detected
Standard 110,0001,050,0000.00951.0
Standard 252,5001,030,0000.05105.0
Standard 3104,0001,010,0000.103010.0
QC Low26,0001,040,0000.02502.5
QC High78,0001,020,0000.07657.5
Unknown 141,6001,035,0000.04024.0
Unknown 267,5001,025,0000.06596.6

Detailed Experimental Protocols

Quantification of Tacrolimus (B1663567) in Whole Blood by LC-IDMS/MS

This protocol outlines a method for quantifying the immunosuppressant drug tacrolimus in human whole blood.[1]

  • Sample Preparation:

    • A known amount of isotopically labeled tacrolimus (e.g., ¹³C, ¹⁵N-tacrolimus) is added to a whole blood sample.

    • The sample is subjected to protein precipitation to release the drug from blood proteins.

    • The mixture is centrifuged, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • The LC system separates tacrolimus from other components in the sample.

    • The mass spectrometer detects and quantifies both the native tacrolimus and the isotopically labeled internal standard.

  • Data Analysis:

    • The ratio of the peak areas of native tacrolimus to the internal standard is calculated.

    • This ratio is used to determine the concentration of tacrolimus in the original blood sample by comparing it to a calibration curve prepared with known concentrations of the drug.

Quantification of Pesticide Metabolites in Urine

This protocol details a method for measuring pesticide metabolites in urine samples.[6]

  • Sample Preparation:

    • A known amount of isotopically labeled standards of the target pesticide metabolites is added to a urine sample.

    • The sample is extracted using an organic solvent to isolate the metabolites.

    • The organic extract is concentrated prior to analysis.

  • Isotope Dilution Liquid Chromatography Analysis:

    • The concentrated extract is analyzed by isotope dilution liquid chromatography coupled with tandem mass spectrometry.

    • The system separates and quantifies the native metabolites and their corresponding labeled internal standards.

  • Data Analysis:

    • The concentration of each metabolite is determined by calculating the ratio of the native metabolite to its labeled standard and comparing it against a calibration curve. This method allows for sensitive and precise detection at concentrations below 0.5µg/L in a 10mL urine sample.[6]

References

Methodological & Application

Application Notes and Protocols for the Use of 2'-Deoxyadenosine-¹⁵N₅,d₁₃ as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern biomedical research and drug development. Achieving accurate and reproducible results hinges on the ability to correct for variations in sample preparation and instrument response. The isotope dilution mass spectrometry (IDMS) method is widely regarded as the gold standard for quantification due to its high precision and accuracy.[1] This is achieved by introducing a stable isotope-labeled version of the analyte as an internal standard (IS) early in the analytical workflow.[1]

This document provides detailed application notes and protocols for the use of 2'-Deoxyadenosine-¹⁵N₅,d₁₃ as an internal standard for the quantification of 2'-deoxyadenosine (B1664071) and its analogs in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled analog of the analyte of interest to the sample at the beginning of the sample preparation process.[2] The isotopically labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Because the internal standard and the analyte behave identically during extraction, purification, and ionization, any sample loss or variation in instrument response will affect both compounds equally.[1] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved.

Applications

The use of 2'-Deoxyadenosine-¹⁵N₅,d₁₃ as an internal standard is applicable to a wide range of research areas, including:

  • Biomarker Discovery and Validation: Quantifying levels of 2'-deoxyadenosine and its modified forms, such as 8-hydroxy-2'-deoxyadenosine (8-OH-dA), which are biomarkers of oxidative stress and DNA damage.[3][4]

  • Pharmacokinetic Studies: Determining the concentration of nucleoside analog drugs in plasma, tissues, and cells.

  • Metabolomics: Studying metabolic pathways involving nucleosides.[5]

  • Genetic and Epigenetic Research: Quantifying modified nucleosides in DNA.[2]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for an LC-MS/MS method for the analysis of 2'-deoxyadenosine using 2'-Deoxyadenosine-¹⁵N₅,d₁₃ as an internal standard.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
2'-Deoxyadenosine0.1 - 100> 0.9951/x

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
2'-Deoxyadenosine0.3 (LQC)0.2996.7< 10< 15
5 (MQC)5.1102.0< 8< 12
80 (HQC)81.2101.5< 7< 10

Table 3: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)
2'-Deoxyadenosine0.1

Experimental Protocols

Sample Preparation: DNA Extraction and Enzymatic Hydrolysis

This protocol is suitable for the analysis of 2'-deoxyadenosine within DNA from cell cultures or tissues.

Materials:

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • 2'-Deoxyadenosine-¹⁵N₅,d₁₃ internal standard solution (1 µg/mL in water)

  • Zinc sulfate (B86663) solution (10 mM)

  • Sodium acetate (B1210297) buffer (20 mM, pH 5.2)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Methanol (B129727)

Procedure:

  • DNA Extraction: Extract DNA from the biological sample using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer.

  • Internal Standard Spiking: To 10-20 µg of DNA, add a known amount of 2'-Deoxyadenosine-¹⁵N₅,d₁₃ internal standard.

  • Enzymatic Digestion:

    • Add 10 units of nuclease P1 and zinc sulfate to a final concentration of 1 mM.

    • Incubate at 37°C for 2 hours.

    • Add 10 units of alkaline phosphatase and adjust the pH to approximately 8.0 with Tris-HCl buffer.

    • Incubate at 37°C for an additional 2 hours.[6][7]

  • Protein Precipitation: Add two volumes of cold methanol to the digested sample to precipitate the enzymes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma or Urine

This protocol is suitable for the extraction of 2'-deoxyadenosine from plasma or urine.

Materials:

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • 2'-Deoxyadenosine-¹⁵N₅,d₁₃ internal standard solution (1 µg/mL in water)

  • Methanol

  • Formic acid

  • Ammonium hydroxide

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma or urine, add 10 µL of the 2'-Deoxyadenosine-¹⁵N₅,d₁₃ internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2'-Deoxyadenosine252.1136.115
2'-Deoxyadenosine-¹⁵N₅,d₁₃268.1146.115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., DNA, Plasma, Urine) add_is Spike with 2'-Deoxyadenosine-¹⁵N₅,d₁₃ sample->add_is extraction Extraction (e.g., DNA Extraction, SPE) add_is->extraction hydrolysis Enzymatic Hydrolysis (for DNA samples) extraction->hydrolysis If applicable cleanup Cleanup & Concentration extraction->cleanup hydrolysis->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition integration Peak Integration data_acquisition->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: General workflow for quantitative analysis using an internal standard.

signaling_pathway_placeholder Illustrative DNA Damage and Repair Pathway dna Cellular DNA dna_damage Oxidative DNA Damage (e.g., 8-OH-dA formation) dna->dna_damage ros Reactive Oxygen Species (ROS) ros->dna causes repair DNA Repair Mechanisms dna_damage->repair activates repair->dna restores excretion Excretion (e.g., in urine) repair->excretion releases damaged nucleosides

Caption: DNA damage and repair pathway leading to biomarker release.

References

Application Notes and Protocols for NMR Spectroscopy of ¹⁵N Labeled Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at atomic resolution. Isotopic labeling, particularly with ¹⁵N, is a cornerstone of modern biomolecular NMR, as it significantly enhances spectral sensitivity and resolution. This application note provides detailed protocols for the preparation of ¹⁵N-labeled nucleic acids (both RNA and DNA) and their subsequent analysis by NMR spectroscopy. The methodologies described herein are essential for researchers studying nucleic acid folding, ligand binding, and the mechanisms of drug action.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and analysis of ¹⁵N-labeled nucleic acids.

Table 1: Typical Yields for ¹⁵N-Labeled Nucleotide and Nucleic Acid Synthesis

ProductSynthesis MethodStarting Material (per L of culture or reaction volume)Typical YieldReference
¹⁵N-Labeled NTPsIn vivo (E. coli)1 g ¹⁵NH₄Cl~5 mg[1]
¹⁵N-Labeled NTPsIn vivo (E. coli)1 g ¹³C-glucose180 µmoles[2]
¹⁵N-Labeled RNAIn vitro Transcription12 mL transcription reactionMilligram quantities[1][3]
¹⁵N-Labeled DNAEnzymatic Synthesis (Taq)Per µmol of template~80% incorporation of dNTPs[4]

Table 2: Recommended Sample Conditions for Nucleic Acid NMR

ParameterRecommended ValueNotesReference
RNA Concentration 0.45 mM - 0.9 mMHigher concentrations improve signal-to-noise.[3]
DNA Concentration 0.2 mM - 1.0 mMCan vary depending on the complexity of the system.[5]
Buffer 10-25 mM Phosphate (B84403) BufferShould lack covalently attached protons to avoid interference.[6]
pH 5.3 - 6.8Lower pH can be beneficial for observing imino protons.[3][5]
Salt Concentration 50-150 mM NaCl or KClImportant for maintaining nucleic acid stability and structure.[3][5]
D₂O Content 5-10%Required for the spectrometer's frequency lock.[6]
Sample Volume 400 - 600 µLStandard for most NMR tubes.[6]

Experimental Workflows

The overall process for obtaining and analyzing ¹⁵N-labeled nucleic acids via NMR is depicted below. This workflow outlines the major stages from the initial preparation of labeled precursors to the final acquisition of NMR data.

experimental_workflow cluster_labeling Isotopic Labeling cluster_synthesis Nucleic Acid Synthesis cluster_purification Purification cluster_nmr NMR Spectroscopy in_vivo In vivo Labeling (E. coli) rna_synthesis In vitro Transcription (T7 RNA Polymerase) in_vivo->rna_synthesis ¹⁵N-NTPs dna_synthesis Enzymatic Synthesis (Taq DNA Polymerase) in_vivo->dna_synthesis ¹⁵N-dNTPs in_vitro In vitro Synthesis (Chemical or Enzymatic) in_vitro->rna_synthesis ¹⁵N-NTPs in_vitro->dna_synthesis ¹⁵N-dNTPs purification Denaturing PAGE or Anion-Exchange Chromatography rna_synthesis->purification dna_synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc

Caption: Overall workflow for NMR spectroscopy of ¹⁵N labeled nucleic acids.

Experimental Protocols

Protocol 1: Preparation of Uniformly ¹⁵N-Labeled RNA by In Vitro Transcription

This protocol describes the synthesis of uniformly ¹⁵N-labeled RNA using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA or synthetic DNA template with a T7 promoter.

  • T7 RNA Polymerase.

  • ¹⁵N-labeled ribonucleoside triphosphates (¹⁵N-NTPs: ATP, GTP, CTP, UTP).

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.6, 300 mM MgCl₂, 50 mM DTT, 10 mM Spermidine, 0.1% Triton X-100).[3]

  • RNase-free water.

  • Denaturing polyacrylamide gel (PAGE) or anion-exchange column for purification.

  • Elution buffer (e.g., 1 M NaCl, 20 mM potassium phosphate pH 6.8, 2 mM EDTA).[7]

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature in the order listed:

    • RNase-free water to a final volume of 12 mL.[7]

    • 1.2 mL of 10x Transcription Buffer.

    • ¹⁵N-NTPs to a final concentration of 2 mM each.[3]

    • DNA template to a final concentration of 200 nM.[3]

    • T7 RNA Polymerase (1.5 mg).[3]

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.[3]

  • DNase Treatment: Add DNase I to a final concentration of 1 unit/µg of DNA template and incubate at 37°C for 30 minutes to digest the DNA template.

  • RNA Precipitation: Precipitate the RNA by adding 3 volumes of cold absolute ethanol (B145695) and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2). Incubate at -20°C for at least 1 hour.

  • Pelleting and Washing: Centrifuge the mixture at >12,000 x g for 30 minutes at 4°C. Carefully discard the supernatant. Wash the RNA pellet with 70% ethanol and centrifuge again.

  • Purification: Resuspend the air-dried RNA pellet in an appropriate loading buffer and purify using denaturing PAGE or anion-exchange chromatography.

  • Desalting and Concentration: Desalt the purified RNA using a desalting column or dialysis. Concentrate the RNA to the desired volume for NMR sample preparation.

Protocol 2: Preparation of Uniformly ¹⁵N-Labeled DNA by Enzymatic Synthesis

This protocol outlines the enzymatic synthesis of ¹⁵N-labeled DNA using Taq DNA polymerase.[4]

Materials:

  • Synthetic DNA template and primer.

  • ¹⁵N-labeled deoxynucleoside triphosphates (¹⁵N-dNTPs: dATP, dGTP, dCTP, dTTP).

  • 10x Polymerization Buffer (500 mM KCl, 100 mM Tris-HCl pH 9.0, 1% Triton X-100).[5]

  • MgCl₂ solution.

  • Taq DNA Polymerase.

  • Purification supplies (e.g., denaturing PAGE).

Procedure:

  • Annealing: Anneal the DNA template and primer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Polymerization Reaction Setup: In a PCR tube, combine:

    • Annealed template-primer complex.

    • 10x Polymerization Buffer.

    • ¹⁵N-dNTPs (stoichiometric to the product).

    • MgCl₂ (1-4 times the dNTP concentration).[5]

    • Taq DNA Polymerase (24,000 U/µmol of template).[5]

  • Polymerization: Place the reaction mixture in a boiling water bath for 2 minutes to initiate the reaction, then transfer to a thermocycler for the appropriate number of cycles to extend the primer.[5]

  • Purification: Purify the labeled DNA product from the reaction mixture using denaturing PAGE.

  • Desalting and Quantification: Elute the DNA from the gel, desalt, and quantify the concentration.

Protocol 3: NMR Sample Preparation

Materials:

  • Lyophilized ¹⁵N-labeled nucleic acid.

  • NMR Buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.8).[3]

  • Deuterium oxide (D₂O).

  • Standard NMR tube (e.g., Shigemi).

Procedure:

  • Dissolution: Dissolve the lyophilized ¹⁵N-labeled nucleic acid in the NMR buffer to achieve the desired final concentration (see Table 2).

  • D₂O Addition: Add D₂O to a final concentration of 5-10% for the spectrometer's lock signal.

  • Transfer to NMR Tube: Transfer the final sample solution to a clean, dry NMR tube. For sensitive samples, a Shigemi tube can be used to reduce the required sample volume.[5]

  • Annealing (for duplexes): If preparing a duplex, heat the sample to 95°C for 5 minutes and then cool slowly to room temperature to ensure proper annealing.

  • Equilibration: Allow the sample to equilibrate in the NMR spectrometer for at least 15-30 minutes before starting data acquisition.

Protocol 4: ¹H-¹⁵N HSQC and TROSY NMR Data Acquisition

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the standard method for obtaining a "fingerprint" of a ¹⁵N-labeled biomolecule.[8][9] For larger nucleic acids (>25 kDa), Transverse Relaxation Optimized Spectroscopy (TROSY)-based experiments are crucial for obtaining high-quality spectra.[10]

General Spectrometer Setup:

  • Tune and match the probe for ¹H and ¹⁵N frequencies.

  • Lock onto the D₂O signal.

  • Optimize the magnetic field homogeneity (shimming).

Typical ¹H-¹⁵N HSQC Parameters for Nucleic Acids:

ParameterTypical ValuePurpose
Pulse Program hsqcetf3gpsi (or similar with water suppression)Selects for ¹H-¹⁵N correlations with solvent suppression.
¹H Spectral Width 12-16 ppmTo cover all proton resonances.
¹⁵N Spectral Width 30-40 ppmTo cover all nitrogen resonances.
Number of Scans (NS) 16-64 (or more)Depends on sample concentration; more scans improve signal-to-noise.
Recycle Delay (d1) 1.0 - 1.5 sAllows for relaxation of magnetization between scans.
¹J(NH) Coupling Constant ~90-95 HzUsed for magnetization transfer; specific to the N-H bond.

Typical ¹H-¹⁵N TROSY-HSQC Parameters for Nucleic Acids:

ParameterTypical ValuePurpose
Pulse Program trosyetf3gpsi (or similar)Selects the narrow, slowly relaxing TROSY component of the signal.[10]
Spectrometer Field ≥ 700 MHzThe TROSY effect is more pronounced at higher magnetic fields.
¹H Spectral Width 12-16 ppm
¹⁵N Spectral Width 30-40 ppm
Number of Scans (NS) 32-128 (or more)Often requires more scans than standard HSQC due to selecting only one component of the multiplet.
Recycle Delay (d1) 1.0 - 1.5 s
¹J(NH) Coupling Constant ~90-95 Hz

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of magnetization transfer during a basic ¹H-¹⁵N HSQC experiment.

hsqc_pathway H_eq ¹H Equilibrium Magnetization H_trans ¹H Transverse Magnetization H_eq->H_trans 90° ¹H Pulse N_trans ¹⁵N Transverse Magnetization H_trans->N_trans INEPT Transfer (via ¹J(NH)) H_detect ¹H Detection H_trans->H_detect ¹H Chemical Shift Evolution (t2) N_trans->H_trans Reverse INEPT N_trans->N_trans

Caption: Magnetization transfer pathway in a ¹H-¹⁵N HSQC experiment.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers embarking on NMR studies of ¹⁵N-labeled nucleic acids. Successful implementation of these methods will enable detailed structural and dynamic characterization of RNA and DNA, facilitating a deeper understanding of their biological functions and interactions with therapeutic agents. Careful optimization of labeling, sample preparation, and NMR experimental parameters is critical for obtaining high-quality data.

References

Application Notes and Protocols for DNA Adduct Analysis using 2'-Deoxyadenosine-¹⁵N₅,d₁₃ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of DNA adducts, which are covalent modifications of DNA by reactive chemicals, is crucial for understanding the mechanisms of carcinogenesis, assessing exposure to genotoxic agents, and developing new therapeutic drugs. Accurate quantification of these adducts is paramount, and the gold standard for this is isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method utilizes a stable isotope-labeled internal standard that is structurally identical to the analyte of interest, allowing for precise and accurate quantification by correcting for sample loss during preparation and variations in instrument response.

These application notes provide a detailed protocol for the preparation of DNA samples for the analysis of 2'-deoxyadenosine (B1664071) adducts using 2'-Deoxyadenosine-¹⁵N₅,d₁₃ as an internal standard. The protocol covers DNA isolation, enzymatic hydrolysis to constituent deoxynucleosides, solid-phase extraction (SPE) for sample cleanup, and subsequent analysis by LC-MS/MS.

Signaling Pathways and Experimental Workflows

The overall workflow for DNA adduct analysis involves several key stages, from sample collection to data analysis. The following diagram illustrates the general procedure.

DNA_Adduct_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Isolation DNA Isolation from Tissue/Cells Spiking Spiking with 2'-Deoxyadenosine-¹⁵N₅,d₁₃ Internal Standard DNA_Isolation->Spiking Add Internal Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides Spiking->Enzymatic_Hydrolysis SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Enzymatic_Hydrolysis->SPE_Cleanup LC_MS_MS LC-MS/MS Analysis SPE_Cleanup->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: General workflow for DNA adduct analysis.

A critical step in this workflow is the enzymatic hydrolysis of DNA to release the adducted and non-adducted deoxynucleosides. This process is typically carried out using a cocktail of enzymes.

Enzymatic_Hydrolysis DNA Purified DNA with Adducts and Internal Standard dNMPs Deoxynucleoside Monophosphates DNA->dNMPs Digestion Nuclease_P1 Nuclease P1 PDE_I Phosphodiesterase I AP Alkaline Phosphatase dNs Deoxynucleosides (for LC-MS/MS) dNMPs->dNs Dephosphorylation

Caption: Enzymatic hydrolysis of DNA to deoxynucleosides.

Following enzymatic digestion, solid-phase extraction is employed to remove proteins, salts, and other interfering substances from the sample, thereby enriching the deoxynucleosides for more sensitive LC-MS/MS analysis.

SPE_Workflow Condition 1. Condition SPE Cartridge (e.g., with Methanol) Equilibrate 2. Equilibrate SPE Cartridge (e.g., with Water) Condition->Equilibrate Load 3. Load DNA Hydrolysate Equilibrate->Load Wash 4. Wash Cartridge (to remove impurities) Load->Wash Elute 5. Elute Deoxynucleosides (e.g., with Methanol) Wash->Elute Dry 6. Dry Eluate Elute->Dry Reconstitute 7. Reconstitute in LC-MS/MS Mobile Phase Dry->Reconstitute

Caption: Solid-phase extraction (SPE) workflow for sample cleanup.

Experimental Protocols

DNA Isolation

High-quality DNA is essential for accurate adduct analysis. Standard methods for DNA isolation from tissues or cells, such as phenol-chloroform extraction or commercially available kits, can be used.[2][3][4] It is critical to minimize oxidative damage to the DNA during the isolation process.

Materials:

  • Tissue or cell sample

  • DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or reagents for phenol-chloroform extraction

  • Nuclease-free water

Protocol:

  • Follow the manufacturer's protocol for the chosen DNA isolation kit.

  • If using phenol-chloroform extraction, ensure complete removal of organic solvents.

  • Resuspend the purified DNA in nuclease-free water.

  • Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop) and assess purity by measuring the A260/A280 ratio (should be ~1.8).

Enzymatic Hydrolysis of DNA

This protocol describes the enzymatic digestion of DNA to single deoxynucleosides.[5][6] The internal standard, 2'-Deoxyadenosine-¹⁵N₅,d₁₃, is added prior to hydrolysis to account for any variability during the sample preparation and analysis.

Materials:

  • Purified DNA sample

  • 2'-Deoxyadenosine-¹⁵N₅,d₁₃ internal standard solution (concentration to be optimized, typically in the fmol/µL range)

  • Nuclease P1 (from Penicillium citrinum)

  • Phosphodiesterase I (from Crotalus adamanteus venom)

  • Alkaline Phosphatase (from E. coli)

  • Zinc Chloride (ZnCl₂) solution (10 mM)

  • Sodium Acetate buffer (200 mM, pH 5.0)

  • Tris-HCl buffer (500 mM, pH 8.5)

Protocol:

  • To a microcentrifuge tube, add 10-50 µg of purified DNA.

  • Spike the DNA sample with a known amount of 2'-Deoxyadenosine-¹⁵N₅,d₁₃ internal standard. The amount should be optimized based on the expected level of the native adduct and the sensitivity of the mass spectrometer.

  • Add 2 µL of 10 mM ZnCl₂ and 10 µL of 200 mM Sodium Acetate buffer (pH 5.0).

  • Add 10 units of Nuclease P1.

  • Incubate the mixture at 37°C for 2 hours.

  • Add 12 µL of 500 mM Tris-HCl buffer (pH 8.5).

  • Add 0.02 units of Phosphodiesterase I and 10 units of Alkaline Phosphatase.

  • Incubate the mixture at 37°C for an additional 2 hours.

  • To terminate the reaction, place the tube on ice. The sample is now ready for SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

SPE is used to purify the DNA hydrolysate before LC-MS/MS analysis.[7][8] This step removes enzymes and other interfering components. A C18 reversed-phase SPE cartridge is commonly used for this purpose.

Materials:

  • C18 SPE cartridge (e.g., 100 mg, 1 mL)

  • Methanol (B129727) (LC-MS grade)

  • Nuclease-free water (LC-MS grade)

  • SPE vacuum manifold

Protocol:

  • Conditioning: Pass 2 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 2 mL of nuclease-free water through the cartridge. Do not allow the cartridge to dry out.

  • Loading: Load the entire DNA hydrolysate onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of nuclease-free water to remove salts and other polar impurities.

  • Elution: Elute the deoxynucleosides with 2 mL of methanol into a clean collection tube.

  • Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in a small volume (e.g., 50-100 µL) of the initial LC-MS/MS mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile). The sample is now ready for analysis.

Quantitative Data Presentation

The use of an isotope-labeled internal standard allows for the accurate quantification of DNA adducts. The following tables provide a template for presenting quantitative data from DNA adduct analysis experiments. The values presented are for illustrative purposes and should be replaced with experimental data.

Table 1: Recovery of 2'-Deoxyadenosine Adducts using Different SPE Sorbents

SPE SorbentAnalyteMean Recovery (%)Standard Deviation (%)
C182'-Deoxyadenosine Adduct X85.24.5
2'-Deoxyadenosine-¹⁵N₅,d₁₃87.13.9
Mixed-Mode2'-Deoxyadenosine Adduct X92.53.1
2'-Deoxyadenosine-¹⁵N₅,d₁₃94.32.8

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for a Representative 2'-Deoxyadenosine Adduct

ParameterValue (adducts per 10⁸ normal nucleosides)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

Table 3: Quantification of a 2'-Deoxyadenosine Adduct in different tissue samples

Sample IDTissue TypeAdduct Level (adducts per 10⁸ dA)Standard Deviation
Control-1Liver< LOQ-
Treated-1Liver25.42.1
Control-2Lung< LOQ-
Treated-2Lung15.81.7

Conclusion

The protocols outlined in these application notes provide a robust framework for the sensitive and accurate quantification of 2'-deoxyadenosine adducts in DNA samples. The use of the stable isotope-labeled internal standard, 2'-Deoxyadenosine-¹⁵N₅,d₁₃, is critical for achieving reliable results. The provided workflows and protocols can be adapted and optimized for specific research needs in toxicology, drug development, and molecular epidemiology.

References

Quantitative Analysis of Oxidative DNA Damage Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, can lead to cellular damage. DNA is a primary target of oxidative stress, leading to a variety of lesions that, if left unrepaired, can result in mutations, genomic instability, and contribute to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] The accurate quantification of oxidative DNA damage is therefore crucial for understanding disease mechanisms, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions.

Isotope dilution mass spectrometry has emerged as the gold standard for the quantitative analysis of oxidative DNA damage due to its high sensitivity, specificity, and accuracy.[1][3] This technique involves spiking a biological sample with a known amount of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. The ratio of the endogenous analyte to the internal standard is then measured by mass spectrometry, allowing for precise quantification that corrects for sample loss during preparation and analysis. This application note provides detailed protocols for the quantitative analysis of oxidative DNA damage using both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of sample preparation. This internal standard behaves identically to the endogenous analyte throughout the extraction, purification, and derivatization processes. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard using a mass spectrometer, accurate quantification can be achieved, as any losses during the analytical procedure will affect both the analyte and the internal standard equally.

Featured Biomarker: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)

Among the various types of oxidative DNA damage, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is one of the most abundant and extensively studied biomarkers due to its mutagenic potential.[4] This lesion arises from the oxidation of guanine (B1146940) and can lead to G to T transversion mutations if not repaired. Its stability and presence in various biological matrices, including tissues, urine, and plasma, make it a valuable biomarker for assessing oxidative stress.

Experimental Protocols

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the analysis of a wide range of oxidative DNA damage products without the need for derivatization.[3][5]

A. Sample Preparation and DNA Extraction

  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable lysis buffer containing antioxidants such as desferrioxamine to chelate metal ions and prevent artifactual oxidation.[3]

  • Cell Lysis: Lyse cultured cells using a lysis buffer with detergents and protease inhibitors.

  • DNA Extraction: Extract DNA using a method that minimizes oxidative artifacts. Chaotropic salt-based methods (e.g., using sodium iodide) are preferred over phenol-chloroform extraction, which has been shown to artificially increase 8-oxo-dG levels.[6][7] Commercially available DNA extraction kits designed to minimize oxidation can also be used.

  • RNA Removal: Treat the DNA sample with RNase A to remove contaminating RNA.

  • DNA Quantification: Quantify the extracted DNA using UV spectrophotometry at 260 nm. The A260/A280 ratio should be between 1.8 and 2.0, indicating pure DNA.

B. DNA Hydrolysis

  • Enzymatic Hydrolysis: To obtain deoxynucleosides, digest the DNA sample (typically 50-100 µg) with a cocktail of enzymes. A common procedure involves a two-step incubation:

    • First, incubate the DNA with nuclease P1 at 37°C for 2 hours in a sodium acetate (B1210297) buffer (pH 5.2) containing ZnCl2.[5]

    • Then, add alkaline phosphatase and continue the incubation at 37°C for another 2 hours in a Tris-HCl buffer (pH 8.9).[5]

  • Addition of Internal Standard: Add a known amount of the isotopically labeled internal standard (e.g., [¹⁵N₅]8-oxo-dG) to the DNA sample before the hydrolysis step.

  • Protein Removal: After hydrolysis, remove the enzymes by chloroform (B151607) extraction or ultrafiltration.[5]

C. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column for the separation of the deoxynucleosides.

    • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solution with a small amount of formic acid (for protonation in positive ion mode) and an organic solvent like acetonitrile (B52724) or methanol.[5]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Detection Mode: Employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the endogenous analyte and the internal standard. For 8-oxo-dG, a common transition is m/z 284.1 -> m/z 168.1, corresponding to the loss of the deoxyribose moiety.[8]

D. Quantification

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

  • Express the results as the number of lesions per 10⁶ or 10⁷ normal deoxynucleosides.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For the analysis of non-volatile DNA bases, a derivatization step is required.[9][10][11][12]

A. Sample Preparation and DNA Extraction

Follow the same procedures as for the LC-MS/MS protocol (Section I.A) to obtain pure DNA.

B. DNA Hydrolysis

  • Acid Hydrolysis: To release the DNA bases, hydrolyze the DNA sample with formic acid at an elevated temperature (e.g., 140°C for 30 minutes).

  • Addition of Internal Standard: Add a known amount of the isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]8-oxo-Gua) to the DNA sample before hydrolysis.

C. Derivatization

  • Evaporation: After hydrolysis, evaporate the sample to dryness under a stream of nitrogen.

  • Silylation: To increase the volatility of the DNA bases, perform a derivatization reaction, typically silylation. A common reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Minimizing Artifacts: Artifactual oxidation of normal bases can occur during derivatization at high temperatures.[9][10] To minimize this, perform the derivatization at a lower temperature (e.g., room temperature) and in an inert atmosphere (e.g., under nitrogen). The addition of a reducing agent like ethanethiol (B150549) to the derivatization mixture can also prevent artifactual oxidation.[11][12]

D. GC-MS Analysis

  • Gas Chromatography:

    • Column: Use a capillary column suitable for the separation of derivatized DNA bases (e.g., a 5% phenyl-methylpolysiloxane column).

    • Temperature Program: Employ a temperature gradient to separate the different DNA bases.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI).

    • Detection Mode: Use selected ion monitoring (SIM) to monitor characteristic ions for both the endogenous analyte and the internal standard.

E. Quantification

Follow the same quantification principles as for the LC-MS/MS protocol (Section I.D), using a calibration curve generated from derivatized standards.

Data Presentation

The following tables summarize representative quantitative data for 8-oxo-dG in various human tissues and fluids, as measured by isotope dilution mass spectrometry. These values can serve as a reference for baseline levels of oxidative DNA damage.

Table 1: 8-oxo-dG Levels in Human Tissues

Tissue8-oxo-dG Level (lesions / 10⁶ dG)Analytical MethodReference
Lymphocytes0.5 - 2.5LC-MS/MS[6][7]
Liver1.0 - 5.0LC-MS/MS[5]
Brain2.0 - 10.0LC-MS/MS[5]

Table 2: 8-oxo-dG Levels in Human Biofluids

Biofluid8-oxo-dG ConcentrationAnalytical MethodReference
Urine0.55 - 1.95 pmol/µmol creatinineUHPLC-MS/MS[13]
Seminal Plasma1.5 - 5.0 pmol/mLUHPLC-MS/MS[13]
Amniotic Fluid0.5 - 2.0 pmol/mLUHPLC-MS/MS[13]
Plasma0.2 - 1.0 pmol/mLUHPLC-MS/MS[13]
Serum0.1 - 0.5 pmol/mLUHPLC-MS/MS[13]

Note: The reported values can vary depending on the specific population, age, lifestyle factors, and the exact analytical methodology used.

Troubleshooting

A major challenge in the analysis of oxidative DNA damage is the potential for artifactual oxidation during sample preparation and analysis.[3][9][10]

Common Issues and Solutions:

IssuePotential CauseRecommended Solution
High background levels of 8-oxo-dG Artifactual oxidation during DNA extraction.Use chaotropic salt-based DNA extraction methods instead of phenol-chloroform.[6][7] Add antioxidants like desferrioxamine to lysis buffers.[3]
Artifactual oxidation during DNA hydrolysis.Perform enzymatic hydrolysis under anaerobic conditions.
Artifactual oxidation during GC-MS derivatization.Perform derivatization at lower temperatures (e.g., room temperature) and under an inert atmosphere.[9][10] Add a reducing agent like ethanethiol to the derivatization mixture.[11][12]
Poor sensitivity Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, capillary temperature).
Suboptimal chromatography.Optimize the LC gradient or GC temperature program to improve peak shape and resolution.
Poor reproducibility Inconsistent sample preparation.Ensure precise and consistent addition of the internal standard to all samples. Use a standardized and validated protocol for all steps.
Matrix effects in LC-MS/MS.Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Implement a sample clean-up step (e.g., solid-phase extraction) before analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization/Lysis (with antioxidants) Tissue->Homogenization DNA_Extraction DNA Extraction (e.g., Chaotropic Salt Method) Homogenization->DNA_Extraction RNAse RNAse Treatment DNA_Extraction->RNAse Quantification DNA Quantification RNAse->Quantification Hydrolysis DNA Hydrolysis (Enzymatic or Acidic) + Internal Standard Quantification->Hydrolysis LC_MS LC-MS/MS Analysis Hydrolysis->LC_MS LC-MS/MS Path GC_MS Derivatization -> GC-MS Analysis Hydrolysis->GC_MS GC-MS Path Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis GC_MS->Data_Analysis

Caption: Experimental workflow for oxidative DNA damage analysis.

signaling_pathway ROS Reactive Oxygen Species (ROS) DNA DNA ROS->DNA attacks Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxo-dG) DNA->Oxidative_Damage Repair DNA Repair Mechanisms Oxidative_Damage->Repair successful Mutation Mutation Oxidative_Damage->Mutation unrepaired Apoptosis Apoptosis Oxidative_Damage->Apoptosis severe damage Repair->DNA restores Disease Disease (e.g., Cancer) Mutation->Disease

Caption: Consequences of oxidative DNA damage.

References

Application Note and Protocol: Quantification of 8-oxo-deoxyadenosine in Cellular DNA using a Labeled Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are generated as byproducts of normal metabolic processes and can be induced by various external factors. These species can lead to oxidative damage to cellular components, including DNA. 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA) is a significant form of oxidative DNA damage, alongside the more extensively studied 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[1] The presence of 8-oxo-dA in DNA is mutagenic and can result in G-to-T transversions if not repaired, contributing to genomic instability and various disease states.[1] Therefore, the accurate measurement of 8-oxo-dA is a critical biomarker for assessing oxidative stress. This document outlines a detailed protocol for the quantification of 8-oxo-dA in cellular DNA using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway: Base Excision Repair of 8-oxo-deoxyadenosine

The primary cellular defense mechanism against oxidative DNA lesions like 8-oxo-dA is the Base Excision Repair (BER) pathway.[1] This multi-step process is initiated by a specific DNA glycosylase that recognizes and removes the damaged base.

BER_pathway cluster_0 Cellular DNA DNA_damage DNA with 8-oxo-dA AP_site AP Site DNA_damage->AP_site DNA Glycosylase (e.g., OGG1/MUTYH) Nick Single-Strand Nick AP_site->Nick APE1 Endonuclease Repaired_DNA Repaired DNA Nick->Repaired_DNA DNA Polymerase β & DNA Ligase experimental_workflow cluster_workflow Experimental Workflow cell_culture 1. Cell Culture & DNA Extraction add_standard 2. Addition of Labeled Internal Standard cell_culture->add_standard dna_digestion 3. Enzymatic Digestion of DNA add_standard->dna_digestion sample_cleanup 4. Sample Cleanup (e.g., SPE) dna_digestion->sample_cleanup lcms_analysis 5. LC-MS/MS Analysis sample_cleanup->lcms_analysis data_quantification 6. Data Quantification & Analysis lcms_analysis->data_quantification

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Modified Nucleosides in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Modified nucleosides, the building blocks of RNA, are gaining significant attention as potential biomarkers for various diseases, including cancer and viral infections.[1][2] These molecules are byproducts of RNA turnover and are excreted in biological fluids like urine and blood.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of these modified nucleosides in complex biological matrices.[3][4][5] This application note provides a detailed protocol for a validated LC-MS/MS method for the simultaneous analysis of multiple modified nucleosides.

Experimental Workflow

The overall workflow for the analysis of modified nucleosides involves several key stages, from sample preparation to data acquisition and analysis.[4][6]

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Urine, Serum) rna_isolation RNA Isolation & Purification start->rna_isolation digestion Enzymatic Digestion to Nucleosides rna_isolation->digestion cleanup Sample Cleanup (e.g., SPE, Filtration) digestion->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms data_acq Data Acquisition ms->data_acq quant Quantification & Analysis data_acq->quant

Caption: Overall experimental workflow for modified nucleoside analysis.

Detailed Methodologies

Sample Preparation

Accurate quantification begins with meticulous sample preparation to isolate nucleosides from the biological matrix.[7]

Protocol:

  • RNA Isolation: For cellular or tissue samples, start by isolating total RNA using a suitable commercial kit or a standard phenol-chloroform extraction method.[8] To ensure accuracy, prepare RNase-free materials and work surfaces.[8]

  • Enzymatic Digestion:

    • Take a known amount of total RNA (e.g., >50 µg) and heat at 65°C for 2 minutes to disrupt secondary structures, then immediately place on ice.[8]

    • Digest the RNA into nucleosides using a cocktail of nuclease P1 and bacterial alkaline phosphatase.[8]

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.[5]

    • Load the digested nucleoside sample onto the cartridge.

    • Wash the cartridge to remove salts and other polar impurities.

    • Elute the nucleosides with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[9]

    • Note: Care must be taken during filtration steps, as some modified nucleosides may adsorb to filter materials like poly(ether sulfone) (PES), potentially leading to quantification bias.[6]

LC-MS/MS System and Parameters

The core of the analysis is performed on an LC-MS/MS system, which provides both separation and sensitive detection.[2]

LC_MS_System cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry mobA Mobile Phase A pump UHPLC Pump mobA->pump mobB Mobile Phase B mobB->pump autosampler Autosampler pump->autosampler column Analytical Column (e.g., C18) autosampler->column ion_source ESI Source column->ion_source q1 Quadrupole 1 (Precursor Ion Selection) ion_source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 detector Detector q3->detector data_system Data System detector->data_system

Caption: Key components of the LC-MS/MS analytical system.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is commonly employed for the separation of modified nucleosides.[3][10]

Protocol: A binary gradient elution is effective for separating the various nucleosides.[11] The specific gradient and column will depend on the target analytes.

Parameter Condition
Column Reversed-phase C18, 1.8 µm, 1 mm x 100 mm[3]
Mobile Phase A 5.3 mM Ammonium Acetate in Water, pH 5.3[3]
Mobile Phase B 60:40 mixture of 5.3 mM Ammonium Acetate and Acetonitrile[3]
Flow Rate 100 µL/min[3]
Column Temperature 40 °C[3][11]
Injection Volume 10-20 µL[11][12]

Table 1: Example LC Gradient Program

Time (min) % Mobile Phase B
0.0 0
7.6 0
15.7 2
25.7 5
32.3 50
36.6 99
46.8 99
46.9 0
60.0 0

This gradient is an example and should be optimized for the specific nucleosides of interest.[3]

Mass Spectrometry (MS) Conditions

The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[2][13]

Protocol: Optimize the MS parameters, including collision energies and precursor/product ion transitions, for each target nucleoside using individual standards.

Table 2: Example MS/MS Transitions for Selected Modified Nucleosides

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
1-Methyladenosine 282.1 150.1 20
N6-Methyladenosine (m6A) 282.1 150.1 20
7-Methylguanine 166.1 149.1 25
5-Methylcytidine (m5C) 258.1 126.1 15
Pseudouridine (Ψ) 245.1 209.1 18
2'-O-Methylguanosine 298.0 152.0 22

Note: These values are illustrative and require empirical optimization on the specific instrument used.[2]

Method Validation

A comprehensive validation ensures the reliability, accuracy, and precision of the analytical method.

Protocol:

  • Calibration Curve and Linearity: Prepare a series of calibration standards (at least 5-7 levels) by spiking known concentrations of nucleoside standards into a surrogate matrix.[6][11] Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days. Accuracy should be within ±15% of the nominal value, and precision (RSD) should be ≤15%.[14]

  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) by analyzing serially diluted standards. LOQ is typically defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Method Acceptance Criteria
Linearity Calibration curve with linear regression Correlation coefficient (r²) > 0.99[14]
Accuracy Analysis of QC samples Mean value within ±15% of nominal (±20% at LOQ)[14]
Precision Replicate analysis of QC samples Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)[14]

| Sensitivity | Signal-to-noise ratio (S/N) | LOD: S/N ≥ 3; LOQ: S/N ≥ 10[13] |

Conclusion This application note outlines a robust and validated LC-MS/MS method for the quantification of modified nucleosides in biological samples. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation provide a comprehensive framework for researchers. By adhering to these procedures, laboratories can achieve reliable and accurate measurements of modified nucleosides, facilitating their investigation as potential disease biomarkers.

References

Application of 2'-Deoxyadenosine-¹⁵N₅,d₁₃ in Genetic Therapy Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2'-Deoxyadenosine-¹⁵N₅,d₁₃, a stable isotope-labeled nucleoside, in the field of genetic therapy research. The focus is on its application in the development of robust bioanalytical methods for the quantification of oligonucleotide therapeutics.

Application Notes

Stable isotope labeling is a critical tool in drug development, enabling accurate quantification of therapeutic molecules in biological matrices. 2'-Deoxyadenosine-¹⁵N₅,d₁₃ serves as a key building block for the synthesis of stable isotope-labeled (SIL) internal standards for oligonucleotide-based therapies, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

The primary application of 2'-Deoxyadenosine-¹⁵N₅,d₁₃ is in the preparation of a heavy-labeled analog of a therapeutic oligonucleotide. This SIL internal standard is chemically identical to the therapeutic agent but has a greater mass due to the incorporation of ¹⁵N and deuterium (B1214612) atoms. When added to a biological sample at a known concentration, it co-elutes with the therapeutic oligonucleotide during chromatographic separation and co-ionizes in the mass spectrometer. This allows for precise and accurate quantification by correcting for variability in sample preparation and instrument response.

The use of SIL internal standards is particularly crucial in genetic therapy research for:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate measurement of the absorption, distribution, metabolism, and excretion (ADME) of oligonucleotide therapeutics is essential for determining their safety and efficacy profiles.

  • Metabolism Studies: Differentiating the parent oligonucleotide from its metabolites is critical for understanding its in-vivo stability and degradation pathways.

  • Bioavailability and Bioequivalence Studies: Comparing different formulations or delivery methods of an oligonucleotide therapeutic requires precise quantification.

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic parameters for a phosphorothioate (B77711) antisense oligonucleotide administered intravenously to rats. This data is illustrative of the type of quantitative information that can be obtained using analytical methods employing stable isotope-labeled internal standards.

ParameterValueUnitReference
Dose 30mg/kg[1][2]
Plasma Half-life (α-phase) 0.34 - 0.38hours[1][2]
Plasma Half-life (β-phase) 52.02 - 52.9hours[1][2]
Urinary Excretion (24h) ~21% of dose[2]
Urinary Excretion (240h) ~35 - 38% of dose[1][2]
Fecal Excretion (240h) ~6.74% of dose[1]

Experimental Protocols

Protocol 1: Synthesis of a Stable Isotope-Labeled Oligonucleotide Internal Standard

This protocol describes the general steps for synthesizing a stable isotope-labeled oligonucleotide to be used as an internal standard. 2'-Deoxyadenosine-¹⁵N₅,d₁₃ would be incorporated during solid-phase synthesis.

  • Phosphoramidite (B1245037) Preparation: Convert 2'-Deoxyadenosine-¹⁵N₅,d₁₃ into its corresponding phosphoramidite building block. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylating the 3'-hydroxyl group.

  • Solid-Phase Oligonucleotide Synthesis: Utilize an automated DNA/RNA synthesizer to assemble the oligonucleotide sequence on a solid support. The 2'-Deoxyadenosine-¹⁵N₅,d₁₃ phosphoramidite is incorporated at the desired position(s) in the sequence.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove all protecting groups from the nucleobases and the phosphate (B84403) backbone.

  • Purification: Purify the full-length stable isotope-labeled oligonucleotide using techniques such as high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the synthesized internal standard using mass spectrometry and HPLC.

Protocol 2: Quantification of a Therapeutic Oligonucleotide in Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of a therapeutic oligonucleotide from plasma using a stable isotope-labeled internal standard containing 2'-Deoxyadenosine-¹⁵N₅,d₁₃.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 100 µL of plasma sample (calibration standard, quality control, or unknown), add a known amount of the stable isotope-labeled internal standard solution.

  • Protein Precipitation (Optional): Add 300 µL of a protein precipitation solvent (e.g., acetonitrile), vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition an anion-exchange SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low organic content wash buffer to remove salts and other impurities.

  • Elution: Elute the therapeutic oligonucleotide and the internal standard with an appropriate elution buffer.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a column suitable for oligonucleotide analysis (e.g., a reversed-phase column with an ion-pairing agent).

    • Mobile Phase: Employ a gradient elution with a mobile phase system typically consisting of an ion-pairing reagent in water and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate and Temperature: Optimize the flow rate and column temperature for optimal separation.

  • Mass Spectrometric Detection:

    • Ionization Mode: Use negative ion electrospray ionization (ESI-).

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Select specific precursor-to-product ion transitions for both the therapeutic oligonucleotide and the stable isotope-labeled internal standard. Multiple charge states may be monitored.

3. Data Analysis

  • Quantification: Calculate the ratio of the peak area of the therapeutic oligonucleotide to the peak area of the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Concentration Determination: Determine the concentration of the therapeutic oligonucleotide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Processing Plasma Plasma Sample Spike Spike with SIL-IS (containing 2'-Deoxyadenosine-¹⁵N₅,d₁₃) Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Ratio Peak Area Ratio Calculation (Analyte / IS) Data->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Experimental workflow for oligonucleotide quantification.

antisense_mechanism ASO Antisense Oligonucleotide (ASO) Hybrid ASO-mRNA Hybrid ASO->Hybrid Binds to mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruits Cleavage mRNA Cleavage RNaseH->Cleavage Mediates NoProtein Inhibition of Protein Translation Cleavage->NoProtein Leads to

Caption: Simplified mechanism of action for an antisense oligonucleotide.

References

Troubleshooting & Optimization

Technical Support Center: Improving Signal-to-Noise with 15N Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the use of 15N labeled internal standards (IS) to improve signal-to-noise (S/N) in quantitative mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using a 15N labeled internal standard?

A1: A 15N labeled internal standard is a version of the target analyte where one or more ¹⁴N atoms have been replaced with the heavy isotope ¹⁵N. Its primary purpose is to improve the precision and accuracy of quantification.[1] The IS is added at a known concentration to samples at an early stage of preparation.[2] Because the IS is chemically identical to the analyte, it experiences similar variations during sample preparation, chromatography, and ionization.[2] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more reliable results.[3]

Q2: Why are 15N and 13C the most common isotopes for labeling?

A2: 15N and 13C are preferred for stable isotope labeling because their natural abundances are very low (¹⁵N ≈ 0.37%, ¹³C ≈ 1.1%).[] This low natural abundance results in minimal background interference, allowing for a clear mass difference between the labeled internal standard and the unlabeled analyte in the mass spectrometer, which enhances the signal-to-noise ratio.[]

Q3: What is a sufficient level of isotopic enrichment for a 15N internal standard?

A3: For a 15N labeled internal standard to be effective, the degree of isotope incorporation is a critical factor.[5] While 100% enrichment is the ideal, it is often not achieved. Suboptimal enrichment (<98%) can complicate data analysis and potentially compromise quantification.[6] It is crucial to characterize the percentage of ¹⁵N enrichment to ensure the standard is fit for its purpose.[5] A high enrichment level minimizes the contribution of the unlabeled species within the standard, ensuring a clean signal.

Q4: Can the 15N internal standard signal interfere with the analyte signal?

A4: Yes, this is a phenomenon known as isotopic interference or "cross-talk."[7] It can occur if the natural isotopic abundance of the analyte contributes to the mass channel of the internal standard. This is more common with low-mass-labeled standards.[7] For 15N labeling, the mass shift depends on the number of nitrogen atoms in the peptide, which can vary.[8] This interference can become more pronounced at high analyte concentrations, leading to a non-linear response.[7]

Troubleshooting Guides

Issue 1: Low or No Signal from the 15N Internal Standard

Q: I am not seeing a sufficient signal from my 15N labeled internal standard. What are the potential causes and how can I fix it?

A: A low or absent signal from your internal standard can invalidate your results. The issue can typically be traced to sample preparation, the standard itself, or instrument settings.

Potential Causes and Solutions:

  • Improper Storage and Handling: The stability of the internal standard can be compromised by incorrect storage (e.g., temperature, light exposure) or repeated freeze-thaw cycles, leading to degradation.[9][10]

    • Action: Always refer to the manufacturer's storage guidelines. Prepare fresh working solutions for each analytical run to ensure integrity.[9]

  • Pipetting or Dilution Errors: Inaccurate calculations or improperly calibrated pipettes can lead to a lower-than-expected concentration of the IS being added to the samples.[9]

    • Action: Double-check all dilution calculations and verify pipette calibration. For adding the IS, consider using a calibrated positive displacement pipette for accuracy.[10]

  • Poor Recovery During Sample Preparation: The internal standard may be lost during extraction or cleanup steps.[9]

    • Action: Optimize your sample preparation protocol. This may involve experimenting with different extraction solvents, adjusting the pH, or using more effective cleanup methods like solid-phase extraction (SPE) to improve recovery.[11]

  • Ion Suppression/Enhancement (Matrix Effects): Components in the sample matrix that co-elute with the internal standard can suppress its ionization in the mass spectrometer's source, leading to a reduced signal.[10]

    • Action: Evaluate matrix effects using the post-extraction spike method (see Protocol 2). To mitigate these effects, improve sample cleanup, adjust chromatographic conditions to separate the IS from interfering components, or dilute the sample.[10]

Issue 2: High Signal Variability or Poor Precision

Q: The signal from my 15N internal standard is highly variable between injections. What could be causing this inconsistency?

A: High variability in the IS signal is a common problem that directly impacts the precision of your quantitative results. The source of this variability is often related to inconsistent sample handling or instrument performance.

Potential Causes and Solutions:

  • Inconsistent Sample Preparation: Minor differences in sample handling, such as vortexing time or pipetting technique, can lead to significant variability across a batch.[10]

    • Action: Standardize every step of the sample preparation workflow. Ensure homogenous mixing after adding the internal standard.[10]

  • Autosampler and Injector Issues: Problems with the autosampler, such as inconsistent injection volumes, air bubbles in the syringe, or leaks, are a frequent cause of signal variability.[10]

    • Action: Perform an injection precision test by injecting the same standard multiple times. Check for and remove any air bubbles in the sample loop and ensure the injection needle is correctly aligned.[9]

  • Mass Spectrometer Source Contamination: Over a long analytical run, the ion source can become contaminated, leading to a gradual decline in sensitivity and signal instability.[10]

    • Action: Implement a regular cleaning schedule for the mass spectrometer's ion source as part of routine maintenance.

Issue 3: Non-Linear Calibration Curve

Q: My calibration curve is non-linear, especially at higher concentrations, even though I'm using a 15N internal standard. Why is this happening?

A: While internal standards correct for many sources of error, non-linearity can still occur, often due to issues like detector saturation, isotopic interference, or suboptimal IS concentration.

Potential Causes and Solutions:

  • Suboptimal Internal Standard Concentration: The concentration of the IS can impact the linearity of the response.[12]

    • Action: The IS concentration should be consistent across all samples.[2] A common practice is to use a concentration that provides a signal roughly in the middle of the calibration curve's range. However, in some cases, using a higher IS concentration has been shown to improve linearity by normalizing ionization effects.[7][12]

  • Isotopic Interference: At high analyte concentrations, the naturally occurring isotopes of the analyte can contribute to the signal of the IS, artificially inflating its response and causing the calibration curve to bend.[7][13]

    • Action: Analyze a high-concentration sample of the unlabeled analyte and monitor the mass transition of the internal standard. A significant signal indicates cross-talk.[7] If possible, use a standard with a higher level of isotopic labeling to minimize overlap.[7]

  • Detector Saturation: At very high concentrations, either the analyte or the internal standard can saturate the detector, leading to a non-linear response.

    • Action: Dilute the samples to bring the analyte concentration into the linear range of the assay.[7] If multiple ion transitions are available, consider using a less abundant (weaker) product ion for quantification to extend the linear dynamic range.[7]

Data and Performance Metrics

Optimizing experimental parameters is key to achieving a high-quality quantitative assay. The following tables provide representative data on how adjusting the internal standard concentration and improving sample preparation can enhance results.

Table 1: Effect of Internal Standard (IS) Concentration on Calibration Curve Linearity

Analyte Conc. (ng/mL)Response Ratio (Analyte/IS) at Low IS Conc.Response Ratio (Analyte/IS) at Optimal IS Conc.
10.050.02
50.260.10
251.350.51
1005.802.05
50022.5010.15
100038.7020.25
Linearity (R²) 0.989 0.999

This table illustrates how an optimal IS concentration can normalize the instrument response across a wide dynamic range, resulting in improved linearity (R² closer to 1.0), a principle discussed in literature.[12]

Table 2: Impact of Sample Cleanup on Signal-to-Noise (S/N) Ratio

Sample Preparation MethodAnalyte Peak IntensityBaseline NoiseS/N Ratio
Protein Precipitation85,0004,50018.9
Solid-Phase Extraction (SPE)82,5001,10075.0

This table shows that while absolute signal may be comparable, an effective sample cleanup method like SPE can significantly reduce baseline noise, thereby dramatically improving the S/N ratio.[11][14]

Experimental Protocols

Protocol 1: General Workflow for Quantification using 15N Labeled Internal Standard

This protocol outlines the key steps for a typical quantitative proteomics experiment.

  • Sample Preparation:

    • Lyse cells or tissues using a suitable buffer to extract proteins.

    • Determine the total protein concentration of the extract using a standard method (e.g., BCA assay).

  • Internal Standard Spiking:

    • Based on the protein concentration, add a precise amount of the 15N labeled protein or peptide standard to each sample. The goal is to add the same amount of IS to each sample to ensure consistency.[2]

  • Protein Digestion:

    • Denature the proteins (e.g., with urea), reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteine residues (e.g., with iodoacetamide).

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Sample Cleanup:

    • Purify the resulting peptides to remove salts, detergents, and other contaminants that can interfere with mass spectrometry analysis. Solid-phase extraction (SPE) with C18 columns is a common method.[11]

  • LC-MS/MS Analysis:

    • Reconstitute the cleaned peptides in a suitable solvent for LC-MS analysis.

    • Inject the sample onto an LC-MS/MS system. Peptides are first separated by liquid chromatography and then detected by the mass spectrometer.

    • Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both the unlabeled analyte peptide and the 15N labeled internal standard peptide.[15]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard chromatograms.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.[3]

    • Quantify the analyte concentration in the unknown samples by plotting the peak area ratios against the concentrations of known standards to create a calibration curve.[3]

Protocol 2: Assessing Matrix Effects using Post-Extraction Spike Method

This protocol helps determine if components in the sample matrix are affecting the ionization of your analyte and internal standard.[10]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the internal standard and analyte into a clean reconstitution solvent. This represents the baseline signal without any matrix.

    • Set B (Post-Spike Matrix): Process a blank matrix sample (containing no analyte) through the entire sample preparation procedure. After the final extraction step, spike the resulting extract with the internal standard and analyte at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the blank matrix with the internal standard and analyte before starting the sample preparation procedure. This set is used to evaluate recovery.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS and record the peak areas.

    • Calculate Matrix Effect (%):

      • Matrix Effect = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Calculate Recovery (%):

      • Recovery = (Peak Area in Set C / Peak Area in Set B) * 100

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Tissue, Cells, etc.) Lysis 2. Lysis & Protein Extraction Sample->Lysis Quant 3. Protein Quantification Lysis->Quant Spike 4. Spike with 15N Internal Standard Quant->Spike Digest 5. Enzymatic Digestion Spike->Digest Cleanup 6. Sample Cleanup (e.g., SPE) Digest->Cleanup LCMS 7. LC-MS/MS Analysis Cleanup->LCMS Data 8. Data Processing (Peak Integration) LCMS->Data Ratio 9. Calculate Area Ratio (Analyte / IS) Data->Ratio Result 10. Final Quantification Ratio->Result

Caption: Experimental workflow for quantitative analysis using a 15N internal standard.

troubleshooting_flowchart start Start: Low or Variable Signal-to-Noise Ratio q1 Is the Internal Standard (IS) signal low or unstable? start->q1 is_prep Check IS Preparation: - Storage Conditions - Dilution Calculations - Fresh Solutions q1->is_prep Yes q2 Is the Analyte signal low relative to baseline noise? q1->q2 No is_recovery Evaluate Sample Prep: - Optimize Extraction - Check for Low Recovery is_prep->is_recovery is_instrument Check Instrument: - Autosampler Precision - Clean Ion Source is_recovery->is_instrument end_node Resolution is_instrument->end_node matrix_effects Assess Matrix Effects: - Improve Sample Cleanup (SPE) - Modify Chromatography q2->matrix_effects Yes q3 Is the calibration curve non-linear? q2->q3 No instrument_sensitivity Optimize MS Parameters: - Compound Tuning (CE, DP) - Check Detector Function matrix_effects->instrument_sensitivity instrument_sensitivity->end_node is_conc Optimize IS Concentration q3->is_conc Yes q3->end_node No crosstalk Check for Isotopic Interference (Cross-Talk) is_conc->crosstalk saturation Check for Detector Saturation: - Dilute Samples - Use Weaker Transition crosstalk->saturation saturation->end_node

Caption: Troubleshooting flowchart for low signal-to-noise issues.

References

Technical Support Center: Minimizing Isotopic Crosstalk in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize crosstalk between light and heavy isotopes in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk in mass spectrometry?

Isotopic crosstalk, or interference, occurs when the signal of the light isotope (analyte) interferes with the signal of the heavy isotope-labeled internal standard (IS), or vice versa. This can arise from several sources, including the natural isotopic abundance of elements within the analyte molecule, impurities in the stable isotope-labeled internal standard, in-source fragmentation, or co-eluting background ions.[1][2][3] This interference can lead to inaccurate quantification in mass spectrometry-based assays.

Q2: What are the common causes of isotopic crosstalk?

Common causes of isotopic crosstalk in mass spectrometry include:

  • Isotopic Impurity of the Internal Standard: The heavy isotope-labeled internal standard may contain a small percentage of the unlabeled light analyte.[1] This is a common issue that can significantly impact assay accuracy, especially at low analyte concentrations.

  • Natural Isotope Abundance: Elements like carbon, bromine, and chlorine have naturally occurring heavy isotopes (e.g., ¹³C, ⁸¹Br, ³⁷Cl).[3][4] In molecules with a large number of these atoms, the M+1 or M+2 isotope peaks of the light analyte can contribute to the signal of the heavy isotope-labeled internal standard.[3]

  • In-source Fragmentation or H/D Exchange: Deuterated internal standards can sometimes lose deuterium (B1214612) atoms in the ion source of the mass spectrometer, a phenomenon known as in-source fragmentation or H/D exchange.[1] This can generate ions with the same mass as the light analyte.

  • Evaporative Crosstalk: During the evaporation of solvents from a 96-well plate, volatile analytes can vaporize and re-deposit in adjacent wells, leading to false positives or inaccurate quantification.[5][6] This is particularly problematic for volatile compounds like amphetamines.[5]

  • Co-eluting Interferences: Other molecules from the sample matrix may co-elute with the analyte and its internal standard and produce signals that overlap with the monitored transitions.

Troubleshooting Guides

Issue 1: Signal from the light analyte is detected in a blank sample containing only the heavy internal standard.

This is a classic indicator of crosstalk and can lead to an overestimation of the analyte concentration.

Troubleshooting Workflow

start Start: Analyte signal in IS-only blank check_purity 1. Verify Purity of Internal Standard start->check_purity check_fragmentation 2. Investigate In-Source Fragmentation check_purity->check_fragmentation If IS purity is high optimize_source Optimize Ion Source Parameters check_fragmentation->optimize_source chromatography 3. Optimize Chromatography check_fragmentation->chromatography If fragmentation is unlikely gentler_ionization Use Gentler Ionization Method optimize_source->gentler_ionization If optimization is insufficient gentler_ionization->chromatography increase_separation Increase Chromatographic Separation chromatography->increase_separation end End: Crosstalk Minimized increase_separation->end

Caption: Troubleshooting workflow for analyte signal in internal standard blanks.

Detailed Steps:

  • Verify the Purity of the Internal Standard:

    • Action: Analyze a solution containing only the heavy isotope-labeled internal standard.

    • Expected Result: The signal in the light analyte's mass transition should be minimal or absent.

    • Troubleshooting: If a significant signal is observed, it indicates that the internal standard is contaminated with the light analyte.[1] Consider sourcing a new batch of the internal standard with higher isotopic purity.

  • Investigate In-Source Fragmentation:

    • Action: Infuse the heavy internal standard directly into the mass spectrometer and observe the mass spectrum.

    • Expected Result: Minimal fragmentation leading to the generation of ions at the m/z of the light analyte.

    • Troubleshooting: If in-source fragmentation is observed, optimize the ion source parameters such as temperature and voltages to minimize this effect.[1] Consider using a gentler ionization technique if available.

  • Optimize Chromatography:

    • Action: Ensure that the light and heavy isotopes are perfectly co-eluting.

    • Expected Result: A single, symmetrical peak for both the analyte and the internal standard.

    • Troubleshooting: A slight shift in retention time due to the deuterium isotope effect can lead to differential ion suppression.[1] Adjust the chromatographic method (e.g., gradient, column temperature) to achieve better co-elution.

Issue 2: Non-linear calibration curve at the lower end of the concentration range.

This can be caused by the contribution of the unlabeled impurity in the internal standard to the analyte signal, which has a greater impact at lower analyte concentrations.[1]

Troubleshooting Workflow

start Start: Non-linear calibration curve at low concentrations check_is_contribution 1. Assess Contribution from IS Impurity start->check_is_contribution increase_mass_diff 2. Increase Mass Difference of IS check_is_contribution->increase_mass_diff If contribution is significant mathematical_correction 3. Apply Mathematical Correction check_is_contribution->mathematical_correction If new IS is not an option use_higher_deuteration Use IS with higher deuteration (e.g., d7, d9) increase_mass_diff->use_higher_deuteration end End: Linear Calibration Achieved use_higher_deuteration->end characterize_impurity Characterize d0 impurity level mathematical_correction->characterize_impurity apply_correction_algorithm Apply correction algorithm characterize_impurity->apply_correction_algorithm apply_correction_algorithm->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Detailed Steps:

  • Assess Contribution from Internal Standard Impurity:

    • Action: Prepare a series of calibration standards and a zero sample (blank matrix with internal standard). Analyze the response of the light analyte in the zero sample.

    • Expected Result: The response in the zero sample should be negligible compared to the lowest calibration point.

    • Troubleshooting: If the response is significant, it confirms a contribution from the internal standard.

  • Increase Mass Difference of the Internal Standard:

    • Action: If possible, switch to an internal standard with a higher degree of isotope labeling (e.g., from d3 to d7).

    • Rationale: A larger mass difference (ideally > 3-4 Da) will shift the isotopic cluster of the internal standard further away from the analyte's cluster, reducing the likelihood of overlap.[1]

  • Apply Mathematical Correction:

    • Action: If a new internal standard is not available, the contribution from the unlabeled impurity can be mathematically corrected.

    • Procedure: This involves determining the percentage of the unlabeled analyte in the internal standard and subtracting its contribution from the measured analyte response in each sample.

Issue 3: Crosstalk observed in 96-well plate format, particularly with volatile analytes.

This is often due to evaporative crosstalk during solvent evaporation steps.[5][6]

Troubleshooting Workflow

start Start: Crosstalk in 96-well plate use_plate_adapter 1. Use an Anti-Crosstalk Plate Adapter start->use_plate_adapter optimize_evaporation 2. Optimize Evaporation Conditions use_plate_adapter->optimize_evaporation reduce_elution_volume 3. Reduce Elution Volume optimize_evaporation->reduce_elution_volume add_acid 4. Add Acid to Form Salt reduce_elution_volume->add_acid end End: Evaporative Crosstalk Minimized add_acid->end

Caption: Workflow to minimize evaporative crosstalk in 96-well plates.

Detailed Steps:

  • Use an Anti-Crosstalk Plate Adapter:

    • Action: Employ a specialized plate adapter during the evaporation step.

    • Rationale: These adapters are designed to create a seal around each well, preventing vapor from migrating to adjacent wells.[5][6]

  • Optimize Evaporation Conditions:

    • Action: Adjust the evaporator settings, such as gas flow rate and temperature.

    • Rationale: Harsh evaporation conditions can increase the volatility of analytes. Milder conditions can reduce the extent of evaporation and subsequent crosstalk.

  • Reduce Elution Volume:

    • Action: If the assay sensitivity allows, reduce the volume of the elution solvent.

    • Rationale: A smaller solvent volume requires less time and less harsh conditions for evaporation, thereby reducing the chance of crosstalk.[5][6]

  • Add Acid to Form a Salt:

    • Action: For volatile basic compounds like amphetamines, add a small amount of acid (e.g., HCl in methanol) to the elution solvent before evaporation.[5][6]

    • Rationale: This converts the volatile free base into a less volatile salt, significantly reducing evaporative crosstalk.[5][6]

Quantitative Data Summary

Crosstalk IssueAnalyteConditionCrosstalk Level (ng/mL) in Negative SamplesReference
Evaporative CrosstalkMethamphetamine/AmphetamineWithout Anti-Crosstalk Adapter>20[5]
Evaporative CrosstalkMethamphetamine/AmphetamineWith Anti-Crosstalk Adapter and 0.5% HCl in MeOH<30[6]

Experimental Protocols

Protocol 1: Evaluation of Internal Standard Purity

  • Objective: To determine the contribution of the light analyte signal from the heavy isotope-labeled internal standard.

  • Materials:

    • Heavy isotope-labeled internal standard (IS)

    • Blank matrix (e.g., plasma, urine)

    • LC-MS/MS system

  • Procedure:

    • Prepare a solution of the IS in the blank matrix at the same concentration used in the analytical method.

    • Prepare a "zero sample" by spiking the blank matrix with the IS solution.

    • Prepare a series of calibration standards containing known concentrations of the light analyte and a constant concentration of the IS.

    • Analyze the zero sample and the calibration standards using the established LC-MS/MS method.

    • Measure the peak area of the light analyte in the zero sample.

  • Data Analysis:

    • Calculate the percentage contribution of the IS to the light analyte signal at the lower limit of quantification (LLOQ): (Peak Area in Zero Sample / Peak Area at LLOQ) * 100

    • A contribution of >20% may indicate that the IS purity is insufficient for the assay's sensitivity requirements.

Protocol 2: Optimization of Ion Source Parameters to Minimize In-Source Fragmentation

  • Objective: To reduce the in-source fragmentation of a deuterated internal standard.

  • Materials:

    • Heavy isotope-labeled internal standard (IS)

    • Solvent for infusion (typically the mobile phase composition at the elution time of the analyte)

    • Mass spectrometer with a direct infusion pump

  • Procedure:

    • Prepare a solution of the IS in the infusion solvent at a concentration that gives a stable and robust signal.

    • Infuse the IS solution directly into the mass spectrometer at a constant flow rate.

    • Acquire full scan mass spectra and product ion spectra for the IS.

    • Monitor the intensity of the precursor ion of the IS and the ion corresponding to the light analyte.

    • Systematically vary the following ion source parameters, one at a time, while monitoring the signal intensities:

      • Source Temperature

      • Capillary Voltage

      • Cone Voltage / Declustering Potential

    • For each parameter, identify the setting that maximizes the signal of the IS precursor ion while minimizing the signal of the fragment ion corresponding to the light analyte.

  • Data Analysis:

    • Plot the intensity of the IS precursor ion and the light analyte fragment ion as a function of each source parameter.

    • Select the optimal combination of parameters that provides the best signal-to-noise ratio for the IS while keeping the in-source fragmentation to a minimum.

References

Technical Support Center: Stability of 15N Labeled Nucleosides During Acid Hydrolysis of DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who utilize 15N labeled nucleosides as internal standards for the quantification of DNA nucleosides via acid hydrolysis followed by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Are 15N labeled nucleosides stable during acid hydrolysis of DNA?

A1: Generally, 15N labeled nucleosides are considered to have the same chemical stability as their unlabeled counterparts. The introduction of a stable isotope like 15N does not significantly alter the chemical properties of the molecule. Therefore, the stability of 15N labeled nucleosides during acid hydrolysis is primarily dictated by the stability of the nucleoside structure itself under the chosen acidic conditions.

Q2: What are the primary concerns regarding nucleoside stability during acid hydrolysis?

A2: The main concerns are the cleavage of the N-glycosidic bond and the deamination of certain nucleobases. Purine (B94841) nucleosides (deoxyadenosine and deoxyguanosine) are more susceptible to the cleavage of the N-glycosidic bond than pyrimidine (B1678525) nucleosides (deoxycytidine and thymidine). Deoxyribonucleosides are also less stable than ribonucleosides. A significant side reaction to be aware of is the deamination of cytosine to uracil (B121893), which can occur under harsh acidic and high-temperature conditions.

Q3: Which acid is recommended for DNA hydrolysis to nucleosides or nucleobases?

A3: Formic acid is a commonly used acid for the hydrolysis of DNA to nucleobases for analysis by mass spectrometry. It has been shown to effectively hydrolyze DNA while preserving the purine bases. However, some deamination of cytosine can still occur. Hydrochloric acid has also been used, but it can lead to more significant deamination of cytosine at longer time points.

Q4: Can I use 15N labeled DNA as an internal standard instead of individual 15N labeled nucleosides?

A4: Yes, using uniformly 15N labeled DNA as an internal standard is a valid approach. This method can account for variability in the hydrolysis efficiency of the DNA sample. The 15N labeled DNA is subjected to the same hydrolysis conditions as the sample DNA, and the resulting 15N labeled nucleosides are used for quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the acid hydrolysis of DNA using 15N labeled nucleoside internal standards.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of all nucleosides (sample and 15N standard) Incomplete hydrolysis of the DNA.- Ensure the correct acid concentration, temperature, and incubation time are used as specified in the protocol.- Optimize the hydrolysis conditions for your specific sample type. Pyrimidine release can be slower than purine release.[1]
Low recovery of purine nucleosides (deoxyadenosine, deoxyguanosine) and their 15N standards Degradation of the purine nucleosides due to overly harsh hydrolysis conditions.- Reduce the hydrolysis time or temperature.- Consider a milder acid or a lower concentration.
Quantification of deoxycytidine is inaccurate, and a uracil peak is observed. Deamination of deoxycytidine (and 15N-deoxycytidine) to deoxyuridine during hydrolysis.- Minimize hydrolysis time and temperature. Formic acid hydrolysis at 140°C for 24 hours can result in approximately 3% deamination of cytosine to uracil.[1][2]- If uracil is not expected in your DNA sample, its presence can be used to estimate the extent of cytosine deamination.
High variability in quantification results between replicates. - Inconsistent pipetting of the 15N internal standard.- Incomplete mixing of the internal standard with the sample.- Degradation of the internal standard stock solution.- Ensure accurate and consistent addition of the internal standard to all samples.- Thoroughly vortex samples after adding the internal standard.- Prepare fresh working solutions of the internal standard and store stock solutions under appropriate conditions (e.g., -20°C, protected from light).
Interference peaks in the mass spectrometry analysis. - Contaminants from the DNA sample or reagents.- Isotopic contribution from the unlabeled analyte to the 15N labeled standard's mass channel (and vice-versa).- Purify the DNA sample thoroughly before hydrolysis.- Use high-purity reagents and solvents.- Check the isotopic purity of the 15N labeled standard. Account for any isotopic overlap in your data analysis.

Experimental Protocols

Protocol 1: Acid Hydrolysis of DNA to Nucleobases using Formic Acid

This protocol is adapted from methodologies that utilize acid hydrolysis for the analysis of DNA by isotope dilution mass spectrometry.[1][2]

Materials:

  • DNA sample

  • 15N labeled nucleobase internal standard mix (e.g., 15N5-deoxyadenosine, 15N5-deoxyguanosine, 15N3-deoxycytidine, 15N2-thymidine)

  • Neat formic acid (≥98%)

  • LC-MS grade water

  • Screw-cap glass vials suitable for heating

Procedure:

  • To a known amount of DNA sample in a glass vial, add a precise amount of the 15N labeled nucleobase internal standard mix.

  • Lyophilize the sample to dryness.

  • Add neat formic acid to the vial. The volume will depend on the sample size, but a typical volume is 100-200 µL.

  • Securely cap the vial.

  • Place the vial in a heating block or oven at 140°C for 24 hours to achieve complete hydrolysis.

  • After hydrolysis, cool the vial to room temperature.

  • Remove the formic acid by evaporation under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried residue in a suitable solvent (e.g., LC-MS grade water or mobile phase) for LC-MS/MS analysis.

Quantitative Data

The stability of nucleobases during formic acid hydrolysis at 140°C has been evaluated. While specific recovery data for each 15N-labeled nucleoside is not extensively published, the behavior is expected to be nearly identical to their unlabeled counterparts.

Nucleobase Stability during Formic Acid Hydrolysis (140°C) Key Considerations
Adenine (A) Stable over the full time course.[2]Release from DNA is rapid, often reaching a steady state within an hour.[1]
Guanine (G) Stable over the full time course.[2]Release from DNA is rapid, similar to adenine.[1]
Thymine (T) Stable under hydrolysis conditions.[2]Release from DNA is slower than purines and may require >24 hours to reach a steady state.[1]
Cytosine (C) Slight deamination to uracil is observed.[2]Approximately 3% deamination can occur after 24 hours of hydrolysis.[1][2] The release of pyrimidines is slower than purines.[1]

Visualizations

DNA_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_analysis Analysis DNA_Sample DNA Sample Add_Standard Add 15N Labeled Internal Standard DNA_Sample->Add_Standard Lyophilize_1 Lyophilize Add_Standard->Lyophilize_1 Add_Acid Add Neat Formic Acid Lyophilize_1->Add_Acid Heat Heat at 140°C for 24h Add_Acid->Heat Evaporate Evaporate Acid Heat->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

Caption: Experimental workflow for DNA acid hydrolysis using 15N labeled internal standards.

Troubleshooting_Logic Start Inaccurate Quantification Low_Recovery Low Recovery of All Nucleosides? Start->Low_Recovery Incomplete_Hydrolysis Incomplete Hydrolysis Low_Recovery->Incomplete_Hydrolysis Yes Purine_Degradation Low Purine Recovery? Low_Recovery->Purine_Degradation No Optimize_Hydrolysis Action: Optimize Hydrolysis (Time, Temp, Acid Conc.) Incomplete_Hydrolysis->Optimize_Hydrolysis Harsh_Conditions Harsh Hydrolysis Conditions Purine_Degradation->Harsh_Conditions Yes Cytosine_Issue Inaccurate Cytosine & Uracil Peak Present? Purine_Degradation->Cytosine_Issue No Reduce_Severity Action: Reduce Time/Temp Harsh_Conditions->Reduce_Severity Deamination Cytosine Deamination Cytosine_Issue->Deamination Yes High_Variability High Variability? Cytosine_Issue->High_Variability No Minimize_Deamination Action: Minimize Time/Temp Deamination->Minimize_Deamination Standard_Issue Internal Standard Handling High_Variability->Standard_Issue Yes Check_Standard_Prep Action: Verify Pipetting & Standard Stability Standard_Issue->Check_Standard_Prep

Caption: Troubleshooting decision tree for issues in DNA hydrolysis with 15N standards.

References

Technical Support Center: Optimizing Collision Energy for 15N Labeled Nucleosides in MRM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing guidance on the optimization of collision energy (CE) for the analysis of 15N labeled nucleosides using Multiple Reaction Monitoring (MRM). This resource is designed for researchers, scientists, and drug development professionals to assist with troubleshooting and refining their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of optimizing collision energy in MRM analysis?

A1: Optimizing collision energy is a critical step in MRM method development to achieve the highest sensitivity and specificity for your analytes.[1] The collision energy is the kinetic energy applied to precursor ions in the collision cell of a tandem mass spectrometer, which induces fragmentation into product ions.[2] By fine-tuning this energy for each specific precursor-to-product ion transition, you can maximize the signal intensity of the desired product ion, thereby enhancing the sensitivity of your assay.[3]

Q2: How does 15N labeling affect the fragmentation of nucleosides and the optimization of collision energy?

A2: The incorporation of 15N isotopes into nucleosides increases their mass, which will be reflected in the mass-to-charge ratio (m/z) of the precursor and any nitrogen-containing fragment ions. The fundamental fragmentation pathways, such as the cleavage of the glycosidic bond to produce the nucleobase and sugar moiety, generally remain the same.[4] However, the optimal collision energy may differ slightly between the labeled and unlabeled counterparts due to the mass difference. While the general fragmentation behavior is similar, it is always recommended to empirically optimize the collision energy for each 15N labeled nucleoside to ensure maximum sensitivity.[5]

Q3: Where can I find a starting point for MRM transitions for 15N labeled nucleosides?

A3: A good starting point is to use the known transitions for unlabeled nucleosides and adjust the precursor and product ion m/z values to account for the number of 15N atoms. The most common fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the nucleobase.[4] The table below provides a list of MRM transitions for natural and 15N-labeled nucleosides and nucleobases that can be used as a starting point for your method development.[6]

Data Presentation

Table 1: MRM Transitions for Natural and 15N Labeled Nucleosides and Nucleobases [6]

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Notes
Unlabeled Nucleosides
2-deoxy-Guanosine268.1152.1
2-deoxy-Adenosine252.1136.1
2-deoxy-Cytidine228.1112.1
Thymidine243.1127.1
15N Labeled Nucleosides (Assuming fully labeled base)
[15N5] 2-deoxy-Guanosine273.1157.1
[15N5] 2-deoxy-Adenosine257.1141.1
[15N3] 2-deoxy-Cytidine231.1115.1
[15N2] Thymidine245.1129.1
Unlabeled Nucleobases
Guanine152.1110.0
Adenine136.1119.1
Cytosine112.195.1
Thymine127.183.1
15N Labeled Nucleobases (Assuming fully labeled)
[15N5] Guanine157.1114.1
[15N5] Adenine141.1123.1
[15N3] Cytosine115.197.1
[15N2] Thymine129.185.1

Note: The optimal collision energy for each transition needs to be determined empirically.

Experimental Protocols

Detailed Methodology for Collision Energy Optimization

This protocol outlines a systematic approach to determine the optimal collision energy for each MRM transition for your 15N labeled nucleosides. This is typically performed by infusing a standard solution of the analyte and monitoring the product ion intensity as the collision energy is ramped.

1. Standard Preparation:

  • Prepare a standard solution of the 15N labeled nucleoside at a concentration that provides a stable and robust signal (e.g., 100 ng/mL in an appropriate solvent like methanol/water).

2. Infusion and Initial MS Settings:

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

  • Optimize source parameters (e.g., spray voltage, gas flows, and temperature) to maximize the precursor ion signal.

3. Precursor and Product Ion Selection:

  • In the MS method, define the precursor ion (Q1) m/z for your 15N labeled nucleoside.

  • Perform a product ion scan to identify the major fragment ions. The most intense fragment, typically the corresponding 15N labeled nucleobase, is usually chosen as the product ion (Q3) for quantification.

4. Collision Energy Ramping:

  • Set up an MRM method where the precursor and product ions are fixed.

  • Create a series of experiments where the collision energy is ramped over a range of values (e.g., from 5 eV to 50 eV in 2 eV increments).[7]

  • Acquire data for each CE value, ensuring sufficient time for the signal to stabilize at each step.

5. Data Analysis and Optimal CE Determination:

  • Plot the product ion intensity (peak area or height) against the corresponding collision energy.

  • The collision energy value that produces the maximum product ion intensity is considered the optimal CE for that specific transition.[3]

6. Method Finalization:

  • Once the optimal CE is determined for each MRM transition, update your final analytical method with these values.

Table 2: Template for Recording Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Optimized Collision Energy (eV)
[15N5] Adenosine
[15N5] Guanosine
[15N3] Cytidine
[15N2] Uridine

Troubleshooting Guides

Problem: Low or No Product Ion Signal During CE Optimization

Possible Cause Troubleshooting Step
Incorrect Precursor/Product Ion m/z Double-check the calculated m/z values for your 15N labeled nucleoside and its fragment. Account for the exact number of 15N atoms.
In-source Fragmentation The analyte may be fragmenting in the ion source before reaching the collision cell. Try reducing the source temperature or fragmentor/cone voltage.[8]
Collision Energy Range is Not Appropriate The optimal CE may be outside the range you are scanning. Widen the CE ramp (e.g., 0 to 70 eV).
Low Analyte Concentration Prepare a more concentrated standard solution to ensure a detectable signal.
Instrument Not Tuned or Calibrated Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

Problem: Unstable or Irreproducible Signal

Possible Cause Troubleshooting Step
Unstable Spray Check the infusion line for bubbles or clogs. Ensure the ESI needle is properly positioned and clean.
Fluctuating Source Conditions Monitor source parameters (gas flows, temperatures) to ensure they are stable throughout the experiment.
Matrix Effects (if not using a pure standard) If optimizing in the presence of a complex matrix, ion suppression may be occurring. Use a purified standard for initial optimization.
Contaminated Syringe or Tubing Clean or replace the syringe and infusion tubing to avoid contamination.

Problem: Multiple Product Ions Observed

Possible Cause Troubleshooting Step
Analyte has Multiple Fragmentation Pathways This is normal for some molecules. You can choose to monitor multiple transitions for increased specificity (one for quantification, others for qualification). Optimize the CE for each transition individually.[1]
Presence of Impurities or Co-eluting Compounds Ensure the purity of your standard. If using chromatography, check for co-eluting peaks.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare 15N Labeled Nucleoside Standard B Infuse Standard into MS A->B C Optimize Source Parameters B->C D Select Precursor Ion (Q1) C->D E Perform Product Ion Scan D->E F Select Product Ion (Q3) E->F G Ramp Collision Energy F->G H Plot Intensity vs. CE G->H I Determine Optimal CE H->I J Finalize MRM Method I->J

Caption: Workflow for Collision Energy Optimization.

Troubleshooting_Logic Start Low/No Product Ion Signal Q1 Check Precursor/Product m/z Values Start->Q1 Q2 Reduce In-Source Fragmentation? Q1->Q2 Correct Sol1 Correct m/z in Method Q1->Sol1 Incorrect Q3 Widen CE Range? Q2->Q3 No Sol2 Lower Source Temp/Voltage Q2->Sol2 Yes Q4 Increase Analyte Concentration? Q3->Q4 No Sol3 Expand CE Ramp Q3->Sol3 Yes Sol4 Prepare New Standard Q4->Sol4 Yes End Signal Improved Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting Low Signal in CE Optimization.

References

Technical Support Center: Purifying Isotoped-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of 15N and deuterium-labeled oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing 15N and deuterium-labeled oligonucleotides?

A1: Similar to unlabeled oligonucleotides, the synthesis of isotopically labeled counterparts can result in various impurities. These include:

  • Truncated sequences (n-1, n-2): Shorter oligonucleotides resulting from incomplete coupling reactions during synthesis.[1]

  • Elongated sequences (n+1): Longer oligonucleotides that can arise from issues with the capping step.[1]

  • Failure sequences: A broader category that includes any oligonucleotide that is not the full-length, correct sequence.

  • Residual small molecules: By-products from the chemical synthesis and cleavage/deprotection steps, such as protecting groups and salts.

  • Impurities from enzymatic labeling: If labeled NTPs are generated enzymatically, residual enzymes, unincorporated NTPs, and other reaction components can be present.

Q2: Do 15N and deuterium (B1214612) labels significantly alter the chromatographic behavior of oligonucleotides during HPLC purification?

A2: The isotopic labels themselves (15N and deuterium) have a negligible effect on the overall charge and hydrophobicity of the oligonucleotide. Therefore, their direct impact on retention times in ion-exchange or reverse-phase HPLC is generally minimal. However, the methods used to introduce these labels, especially enzymatic methods for preparing labeled NTPs, can introduce impurities that may co-elute with the desired product, necessitating careful optimization of purification protocols.

Q3: Which purification methods are most suitable for 15N and deuterium-labeled oligonucleotides?

A3: The choice of purification method depends on the length of the oligonucleotide, the required purity, and the downstream application. The most common and effective methods are:

  • Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution and is particularly effective for purifying longer oligonucleotides and removing failure sequences of similar length to the target product. It is a common method for preparing high-purity labeled RNA for NMR studies.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Both ion-exchange (IEX) and reverse-phase (RP) HPLC are widely used.

    • IEX-HPLC separates oligonucleotides based on charge (the phosphate (B84403) backbone) and is effective for resolving sequences with significant secondary structure.

    • RP-HPLC separates based on hydrophobicity and is well-suited for purifying oligonucleotides with hydrophobic modifications.[4]

  • Desalting/Dialysis: Essential post-purification steps to remove salts and small molecule impurities that can interfere with subsequent applications like mass spectrometry or NMR.[5][6][7]

Q4: How can I verify the isotopic enrichment of my purified oligonucleotide?

A4: Mass spectrometry is the primary method for confirming the isotopic enrichment of your labeled oligonucleotide. By comparing the mass spectrum of the labeled oligonucleotide to its unlabeled counterpart, you can determine the mass shift and thereby calculate the level of isotopic incorporation.[8] High-resolution mass spectrometry can provide accurate mass measurements to confirm the empirical formula of the labeled molecule.[8]

Troubleshooting Guides

Problem 1: Low yield of purified labeled oligonucleotide after PAGE purification.
Potential Cause Troubleshooting Step
Inefficient elution from the gel matrix. Ensure the gel slice is thoroughly crushed to maximize the surface area for diffusion. Increase the elution buffer volume and incubation time. For electroelution, ensure proper setup and voltage.
Precipitation of the oligonucleotide during extraction. After elution, perform ethanol (B145695) precipitation at low temperatures (-20°C) for an extended period (overnight) to ensure complete precipitation of the nucleic acids.[5]
Loss during desalting/dialysis. Use a dialysis membrane or centrifugal concentrator with a molecular weight cutoff (MWCO) significantly smaller than your oligonucleotide to prevent loss of the product.[5][6]
Problem 2: Broad or split peaks during HPLC purification.
Potential Cause Troubleshooting Step
Secondary structure formation. For oligonucleotides with high GC content or self-complementary sequences, perform the HPLC purification at an elevated temperature (e.g., 60°C) to denature the secondary structures. For anion-exchange HPLC, using a mobile phase with a high pH can also disrupt hydrogen bonding.
Interaction with metal ions. The phosphate backbone of oligonucleotides can interact with metal surfaces in the HPLC system, leading to poor peak shape. Using bio-inert columns and systems can mitigate this issue.[9]
Suboptimal ion-pairing reagent concentration. In ion-pair reverse-phase (IP-RP) HPLC, the concentration of the ion-pairing reagent is crucial for good separation. Optimize the concentration of reagents like triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexafluoroisopropanol (HFIP).[10][11]
Problem 3: Contamination with unlabeled or partially labeled species.
Potential Cause Troubleshooting Step
Incomplete incorporation of labeled NTPs during in vitro transcription. Optimize the in vitro transcription reaction conditions, including the concentration of labeled NTPs and T7 RNA polymerase. Ensure the DNA template is of high quality.
Presence of unlabeled NTPs in the reaction mixture. If preparing labeled NTPs enzymatically, ensure complete purification of the labeled NTPs before using them in the transcription reaction.
Co-purification of unlabeled species. If HPLC or PAGE resolution is insufficient to separate labeled from unlabeled species (which is often the case due to their similar physical properties), the focus should be on maximizing the efficiency of the labeling reaction itself. Mass spectrometry is essential to assess the final isotopic purity.

Experimental Protocols

General Protocol for PAGE Purification of 15N-Labeled RNA for NMR Studies
  • In Vitro Transcription: Synthesize the 15N-labeled RNA using an in vitro transcription kit with 15N-labeled NTPs and a DNA template.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Prepare a denaturing polyacrylamide gel of the appropriate percentage to resolve your RNA of interest.

    • Resuspend the transcription reaction product in a denaturing loading buffer (containing formamide (B127407) and urea).

    • Load the sample onto the gel and run the electrophoresis until the desired separation is achieved.

  • Visualization and Excision:

    • Visualize the RNA bands using UV shadowing.

    • Carefully excise the band corresponding to the full-length labeled RNA product using a sterile scalpel.

  • Elution:

    • Crush the excised gel slice into small pieces.

    • Incubate the crushed gel in an elution buffer (e.g., 10 mM Tris, 1 mM EDTA, 0.3 M NaCl, pH 7.6) overnight at 4°C with gentle agitation.[3]

  • Ethanol Precipitation:

    • Separate the elution buffer from the gel pieces.

    • Add 3 volumes of cold absolute ethanol and precipitate the RNA overnight at -20°C.

    • Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.

  • Desalting and Buffer Exchange:

    • Resuspend the purified RNA in a high-salt buffer (e.g., 1.0 M NaCl, 20 mM potassium phosphate, pH 6.8, 2 mM EDTA).

    • Perform extensive dialysis against a low-salt buffer suitable for your downstream application (e.g., 10 mM NaCl, 10 mM potassium phosphate, pH 6.8) using a centrifugal concentrator with an appropriate MWCO.[5][6]

  • Purity and Concentration Assessment:

    • Assess the purity of the final sample by analytical PAGE or HPLC.

    • Determine the concentration using UV-Vis spectrophotometry.

    • Confirm isotopic labeling using mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_post_purification Post-Purification cluster_qc Quality Control synthesis In Vitro Transcription (with 15N/Deuterium NTPs) page Denaturing PAGE synthesis->page Crude Product hplc HPLC (IEX or RP) synthesis->hplc Crude Product desalting Desalting / Dialysis page->desalting hplc->desalting qc Purity Check (Analytical PAGE/HPLC) Mass Spectrometry desalting->qc Purified Oligonucleotide

Caption: General workflow for the purification of isotopically labeled oligonucleotides.

troubleshooting_logic start Problem with Purified Oligonucleotide low_yield Low Yield? start->low_yield bad_peak Bad HPLC Peak Shape? start->bad_peak wrong_mass Incorrect Mass? start->wrong_mass low_yield->bad_peak No elution Optimize Elution & Precipitation low_yield->elution Yes bad_peak->wrong_mass No secondary_structure Increase Temperature or Adjust pH bad_peak->secondary_structure Yes labeling_issue Optimize Labeling Reaction & Check NTP Purity wrong_mass->labeling_issue Yes

Caption: Troubleshooting decision tree for common purification issues.

References

preventing degradation of 2'-Deoxyadenosine-15N5,d13 during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-Deoxyadenosine-15N5,d13. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this isotopically labeled compound during sample storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are improper storage temperature, suboptimal pH conditions, and enzymatic activity. Exposure to strong oxidizing agents should also be avoided.[1][2]

Q2: How should I store the solid (powder) form of this compound?

A2: For long-term stability, the solid form of this compound should be stored in a tightly sealed container, protected from light, and kept at refrigerated temperatures (+2°C to +8°C).[3][4] For extended periods, storage at -20°C is also recommended.[5][6]

Q3: What is the recommended way to store solutions of this compound?

A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to one year), -80°C is recommended.[6]

Q4: What solvents are compatible with this compound?

A4: 2'-Deoxyadenosine is soluble in Dimethyl Sulfoxide (DMSO).[1][6] It is also soluble in water.[7] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.[6]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Based on studies of similar nucleoside analogs, 2'-Deoxyadenosine is expected to be most stable at neutral to basic pH. Acidic conditions can lead to the hydrolysis of the glycosidic bond, causing degradation.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and solutions.

Issue 1: I observe a significant decrease in the concentration of my this compound standard over time, even when stored at -20°C.

Potential Cause Troubleshooting Step
Repeated Freeze-Thaw Cycles Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw events.
Suboptimal pH of Solution Ensure the pH of your aqueous solution is in the neutral to slightly basic range (pH 7-8). Acidic conditions can accelerate degradation.[2]
Enzymatic Contamination If your sample is derived from a biological matrix, consider the presence of nucleosidases or deaminases. Heat-inactivate the sample if possible, or use appropriate enzyme inhibitors.
Improperly Sealed Container Ensure the storage vial is tightly sealed to prevent evaporation and entry of moisture.

Issue 2: My this compound sample shows an unexpected peak in my analytical run (e.g., LC-MS).

Potential Cause Troubleshooting Step
Acid-Catalyzed Hydrolysis An extra peak could correspond to the degraded product, adenine-15N5. This is more likely if the sample has been exposed to acidic conditions. Verify the identity of the new peak using a reference standard if available.
Oxidation Exposure to strong oxidizing agents can lead to degradation products.[1] Ensure all solvents and reagents are free from oxidizing contaminants.
Contamination of Solvent Use high-purity, fresh solvents for sample preparation and storage. Contaminants in the solvent could react with the analyte.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid (Powder) +2°C to +8°CLong-termKeep in a tightly sealed container, protected from light.[3][4]
-20°CExtended Long-term
Solution in Solvent -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[6]
-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[6]

Table 2: pH Stability Profile for Deoxyadenosine Analogs

pH Range Stability Primary Degradation Pathway
Acidic (pH < 6) LowHydrolysis of the N-glycosidic bond
Neutral (pH 7) HighStable
Basic (pH > 8) HighStable
Data extrapolated from studies on similar compounds like 2-chloro-2'-deoxyadenosine.[2]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or nuclease-free water

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Under sterile conditions, weigh the desired amount of the solid compound.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO or nuclease-free water to achieve the desired stock concentration. If using water, ensure the final pH is neutral.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, tightly sealed amber vials.

    • Store the aliquots at -80°C for long-term storage.

Visual Diagrams

Degradation_Pathway cluster_conditions Degradation Conditions dA This compound Degraded_Acid Adenine-15N5 + 2-Deoxyribose dA->Degraded_Acid  Hydrolysis Degraded_Enzyme Deoxyinosine-15N5 dA->Degraded_Enzyme  Deamination Acid Acidic pH Enzyme Adenosine Deaminase Troubleshooting_Workflow Start Degradation Suspected Check_Storage Review Storage Conditions: Temp, Light, pH Start->Check_Storage Check_Handling Review Handling Procedures: Freeze-Thaw, Aliquoting Start->Check_Handling Check_Matrix Assess Sample Matrix: Enzymatic Activity? Start->Check_Matrix Solution Implement Corrective Actions: Optimize Storage, Refine Protocol Check_Storage->Solution Check_Handling->Solution Check_Matrix->Solution

References

dealing with incomplete enzymatic digestion in DNA adduct analysis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Incomplete Enzymatic Digestion

Welcome to the technical support center for DNA adduct analysis. This guide provides detailed troubleshooting advice and protocols to address one of the most common challenges in the field: incomplete enzymatic digestion of DNA. Accurate quantification of DNA adducts via methods like LC-MS/MS is critically dependent on the complete hydrolysis of DNA into individual deoxynucleosides. Incomplete digestion can lead to a significant underestimation of adduct levels and compromise experimental results.

This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experimental workflow.

Frequently Asked Questions (FAQs)
Q1: What are the typical signs of incomplete DNA digestion?

A1: Incomplete DNA digestion can manifest in several ways. During analysis by gel electrophoresis, you may observe additional bands at unexpected molecular weights, representing a mix of fully and partially digested DNA fragments, instead of a complete smear of very small fragments.[1][2] In liquid chromatography (LC) analysis, you might see a broad, unresolved peak at the beginning of the chromatogram, which corresponds to undigested or partially digested oligonucleotides. This can interfere with the detection of early-eluting adducts. Ultimately, the most critical sign is unexpectedly low or variable adduct levels in your final quantification, as the adducted nucleosides are not being efficiently released for detection.

Q2: My adduct levels are lower than expected. Could this be an enzyme problem?

A2: Yes, issues with enzyme activity are a primary cause of incomplete digestion. Consider the following:

  • Enzyme Inactivation: Ensure your enzymes have been stored correctly at –20°C and have not undergone more than three freeze-thaw cycles.[1][3] Storing enzymes in a frost-free freezer, which has temperature fluctuations, can also lead to inactivation.[2] Always check the expiration date.[4]

  • Insufficient Enzyme Concentration: A common rule of thumb is to use 3–5 units of enzyme per microgram of DNA.[3] However, for complex or adducted DNA, this amount may need to be optimized. It is advisable to perform a pilot experiment with varying enzyme concentrations to determine the optimal ratio for your specific sample type.

  • Improper Reaction Setup: Always add the enzyme(s) last to the reaction mixture.[3] Ensure the final glycerol (B35011) concentration from the enzyme storage buffer is below 5%, as higher concentrations can inhibit activity.[5]

Q3: Can my DNA sample quality affect digestion efficiency?

A3: Absolutely. The purity of your DNA is critical. Contaminants carried over from the DNA isolation process can act as enzyme inhibitors.

  • Common Inhibitors: Phenol, chloroform, ethanol (B145695), EDTA, and high salt concentrations are known to inhibit nuclease activity.[3][4]

  • Troubleshooting Steps: If you suspect contamination, re-purify your DNA sample using a column-based kit or perform an ethanol precipitation to remove salts and other impurities.[4] Running an aliquot of your undigested DNA on an agarose (B213101) gel can also help assess its quality; a smeary appearance may indicate degradation or contamination.[3]

Q4: I'm following a standard protocol, but the digestion is still incomplete. What else could be wrong?

A4: If enzyme and DNA quality are not the issue, consider these factors:

  • Suboptimal Reaction Conditions: Each enzyme has an optimal pH and temperature. Traditional multi-enzyme protocols often require buffer and temperature changes between steps.[6] For example, Nuclease P1 works best at a lower pH (~5.3) while alkaline phosphatase requires a higher pH (~8.0).[6][7] Ensure you are correctly adjusting the pH at each stage.

  • Incubation Time: While many protocols suggest 2-6 hours, some heavily modified DNA or samples with complex secondary structures may require longer incubation times, even overnight.[6][8]

  • DNA Secondary Structures: Bulky DNA adducts can alter the normal DNA structure.[9] Furthermore, sequences prone to forming G-quadruplexes or other secondary structures can be resistant to nuclease digestion.[10] Pre-treating the DNA by heating it to 95-100°C for 5-10 minutes to denature it into single strands can significantly improve digestion efficiency, especially for enzymes like Nuclease P1 that prefer single-stranded DNA.[7][8]

Troubleshooting Guide: Summary Table

The following table summarizes common causes of incomplete digestion and provides actionable recommendations.

Possible Cause Recommendations & Troubleshooting Steps Citations
Inactive Enzyme • Check the expiration date and verify storage at -20°C (not in a frost-free freezer).• Avoid more than three freeze-thaw cycles.• Run a control digest with a standard DNA (e.g., lambda DNA) to confirm activity.[1][2][3]
Impure DNA Sample • Re-purify DNA using a spin column or ethanol precipitation to remove inhibitors (phenol, high salt, EDTA).• Assess DNA quality on an agarose gel; a smear may indicate contamination or degradation.[3][4]
Suboptimal Reaction Conditions • Use the recommended buffer for each enzyme. For multi-enzyme digests, ensure pH and cofactors are adjusted for each step.• Verify the optimal temperature for each enzymatic step.• Ensure the final reaction volume has not been reduced by evaporation.[1][5][6]
Incorrect Enzyme-to-DNA Ratio • Start with at least 3-5 units of enzyme per µg of DNA.• Titrate the enzyme concentration to find the optimal level for your specific DNA samples.[3]
Insufficient Incubation Time • Extend the incubation period. For resistant samples, an overnight incubation may be necessary.[3][6]
Resistant DNA Structure • Denature the DNA by heating to 95-100°C for 5-10 minutes, followed by rapid cooling on ice before adding the first enzyme (e.g., Nuclease P1).[7][8]
Incorrect Reaction Assembly • Add components in the correct order: Water → Buffer → DNA → Enzyme (last).• Ensure the final glycerol concentration is <5%.[3][5]
Experimental Protocols
Protocol 1: Standard Two-Step Enzymatic Digestion of DNA

This protocol is a widely used method for digesting DNA to single deoxynucleosides for LC-MS analysis, utilizing Nuclease P1 and Alkaline Phosphatase.

Materials:

  • Purified DNA sample (10-20 µg) in nuclease-free water

  • Nuclease P1 (e.g., Sigma-Aldrich N8630)

  • Alkaline Phosphatase (e.g., Calf Intestinal, Sigma-Aldrich P5931)

  • 200 mM Sodium Acetate (B1210297) buffer (pH 5.2)

  • 5 mM Zinc Chloride (ZnCl₂)

  • 1 M Tris-HCl buffer (pH 7.5-8.0)

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Denaturation: Place 10-20 µg of purified DNA in a microcentrifuge tube. Heat the sample at 95-100°C for 10 minutes to denature the double-stranded DNA. Immediately place the tube on ice for 5 minutes to prevent re-annealing.[7][11]

  • Nuclease P1 Digestion:

    • To the denatured DNA, add sodium acetate buffer to a final concentration of 20 mM and ZnCl₂ to a final concentration of 1 mM.

    • Add 5-10 units of Nuclease P1.

    • Incubate the reaction at 37°C for 2 hours.[12] (Note: Some protocols use higher temperatures like 45°C or 50°C, which may improve efficiency).[6]

  • pH Adjustment:

    • Add 1 M Tris-HCl (pH 7.5-8.0) to the reaction mixture to adjust the pH to be optimal for the next enzyme.[7][11]

  • Alkaline Phosphatase Digestion:

    • Add 5-10 units of Alkaline Phosphatase.

    • Incubate the reaction at 37°C for an additional 2 hours.[12]

  • Reaction Termination: Stop the reaction by heating the sample to 95°C for 10 minutes to inactivate the enzymes.[7]

  • Sample Preparation: The digested sample can be centrifuged to pellet any denatured protein. The supernatant, containing the deoxynucleosides, can then be filtered and directly analyzed by LC-MS/MS or stored at -20°C.[12]

Protocol 2: How to Verify Digestion Completeness

Before committing samples to expensive mass spectrometry analysis, it is prudent to check for digestion completeness.

Materials:

  • Digested DNA sample from Protocol 1

  • Undigested DNA control (same amount as digested sample)

  • 10 kDa Molecular Weight Cut-Off (MWCO) spin filter

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

  • Agarose gel electrophoresis system

Procedure A: Spin Filter Method

  • Take an aliquot of the original, undigested DNA solution and measure its nucleic acid concentration using a UV-Vis spectrophotometer.

  • Place the entire digested sample into a 10 kDa MWCO spin filter.

  • Centrifuge according to the manufacturer's instructions. This will separate the fully digested single nucleosides (which pass through the filter) from any undigested or partially digested oligonucleotides (>10 kDa).

  • Collect the filtrate (the liquid that passed through the filter).

  • Measure the nucleic acid concentration in the filtrate.

  • Assessment: The concentration of the filtrate should be nearly identical to the starting concentration. A significantly lower concentration in the filtrate indicates that a substantial portion of the DNA was not fully digested and was retained by the filter.[13]

Procedure B: Agarose Gel Electrophoresis

  • Prepare a 2% agarose gel.

  • Load a small aliquot (e.g., 50-100 ng) of your digested DNA sample into one well.

  • In an adjacent well, load an equivalent amount of your undigested DNA control.

  • Run the gel until the dye front has migrated sufficiently.

  • Assessment: The undigested DNA lane should show a high molecular weight band. The digested DNA lane should show no distinct bands, only a faint smear at the very bottom of the gel, indicating that all the DNA has been broken down into very small fragments (single nucleosides).[14] The presence of higher molecular weight bands or a significant smear in the digested lane indicates incomplete hydrolysis.[1][2]

Visual Guides and Workflows

The following diagrams illustrate the experimental workflow and a logical troubleshooting process for dealing with incomplete digestion.

G cluster_prep Sample Preparation cluster_digest Digestion Workflow cluster_analysis Analysis dna_iso 1. DNA Isolation & Purification dna_quant 2. DNA Quantification & Quality Control dna_iso->dna_quant denature 3. Denaturation (95-100°C) dna_quant->denature nuclease_p1 4. Nuclease P1 Digestion (pH 5.2) denature->nuclease_p1 ph_adjust 5. pH Adjustment (to pH ~8.0) nuclease_p1->ph_adjust alk_phos 6. Alkaline Phosphatase Digestion ph_adjust->alk_phos verify 7. Verify Digestion Completeness alk_phos->verify lcms 8. LC-MS/MS Analysis verify->lcms data 9. Data Interpretation lcms->data G cluster_troubleshoot Troubleshooting Steps start Low or Inconsistent Adduct Levels Detected check_digestion Is Digestion Complete? (Verify via Gel or Spin Filter) start->check_digestion check_dna Assess DNA Purity (Re-purify if needed) check_digestion->check_dna No other_issue Digestion is Complete. Investigate other issues: - LC-MS/MS sensitivity - Adduct stability - Sample degradation check_digestion->other_issue Yes check_enzyme Check Enzyme Activity (Use fresh enzyme/control) check_dna->check_enzyme optimize_protocol Optimize Protocol Conditions check_enzyme->optimize_protocol optimize_details Increase Enzyme Concentration OR Extend Incubation Time OR Add Denaturation Step (95°C) optimize_protocol->optimize_details success Problem Solved: Proceed with Analysis optimize_protocol->success

References

Validation & Comparative

A Comparative Guide to the Validation of Quantitative LC-MS/MS Assays for DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of DNA adducts is paramount in toxicology, pharmacology, and cancer research to understand the mechanisms of genotoxicity and to assess the risk associated with exposure to carcinogens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for this purpose, offering high sensitivity and specificity. However, the successful implementation of this technique relies on a rigorous validation process to ensure the reliability and reproducibility of the data.

This guide provides a comprehensive comparison of the validation of quantitative LC-MS/MS assays for DNA adducts with alternative methodologies. It includes detailed experimental protocols, performance comparisons, and visual workflows to aid researchers in selecting and validating the most appropriate method for their studies.

Performance Comparison of DNA Adduct Detection Methods

The choice of an analytical method for DNA adduct analysis depends on various factors, including the specific adduct of interest, the required sensitivity, sample availability, and budget constraints. While LC-MS/MS is often the preferred method due to its balanced performance, other techniques like the ³²P-postlabeling assay and immunoassays offer distinct advantages in specific contexts.

ParameterLC-MS/MS³²P-Postlabeling AssayImmunoassay (ELISA)
Principle Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.Radioactive labeling of adducted nucleotides followed by chromatographic separation and detection of radioactivity.Antibody-based detection of specific DNA adducts.
Specificity High; provides structural information.Moderate to high; dependent on chromatographic separation.High for the target adduct, but may have cross-reactivity with structurally similar compounds.
Sensitivity High (typically 1 adduct in 10⁷-10⁹ nucleotides).[1]Very high (1 adduct in 10⁹-10¹⁰ nucleotides).[2][3]Moderate to high, but generally less sensitive than LC-MS/MS and ³²P-postlabeling.
Quantitative Accuracy High; use of stable isotope-labeled internal standards allows for accurate correction of matrix effects and sample processing variations.[4]Semi-quantitative to quantitative; requires careful calibration and control of labeling efficiency.Semi-quantitative to quantitative; dependent on antibody affinity and standard curve accuracy.
Throughput Moderate; sample preparation can be time-consuming, but autosamplers allow for unattended analysis of multiple samples.Low; a multi-day protocol involving manual steps.[5]High; suitable for screening a large number of samples in a 96-well plate format.
Cost High initial instrument cost; moderate per-sample cost.Moderate equipment cost; per-sample cost is influenced by the price of radioisotopes and enzymes.Low instrument cost; per-sample cost is relatively low.
Adduct Identification Yes; provides structural confirmation.No; detects adducts as radioactive spots, but does not identify their chemical structure.No; detects the presence of a specific adduct recognized by the antibody.

Experimental Workflows

Visualizing the experimental process is crucial for understanding the intricacies of each method. The following diagrams, generated using the DOT language, illustrate the typical workflows for a quantitative LC-MS/MS assay and provide a logical framework for selecting an appropriate analytical method.

LC-MS/MS Workflow for DNA Adduct Analysis cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis DNA_Isolation DNA Isolation (from cells or tissues) DNA_Hydrolysis Enzymatic Hydrolysis (to deoxynucleosides) DNA_Isolation->DNA_Hydrolysis IS_Spiking Internal Standard Spiking DNA_Hydrolysis->IS_Spiking Sample_Cleanup Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) IS_Spiking->Sample_Cleanup LC_Separation LC Separation (Reversed-Phase) Sample_Cleanup->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry (MRM/SRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of DNA Adducts Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis of DNA adducts by LC-MS/MS.

Method Selection for DNA Adduct Analysis node_alt node_alt Start Need for DNA Adduct Analysis? Known_Adduct Known Adduct Structure? Start->Known_Adduct High_Throughput High Throughput Needed? Known_Adduct->High_Throughput Yes 32P_Postlabeling 32P-Postlabeling Known_Adduct->32P_Postlabeling No Structural_Info Structural Confirmation Needed? High_Throughput->Structural_Info No ELISA Immunoassay (ELISA) High_Throughput->ELISA Yes High_Sensitivity Highest Sensitivity Required? High_Sensitivity->32P_Postlabeling Yes LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS No Structural_Info->High_Sensitivity No Structural_Info->LC_MSMS Yes

References

A Comparative Guide to DNA Damage Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of inter-laboratory performance and experimental protocols for commonly used DNA damage quantification assays.

The accurate quantification of DNA damage is paramount in various fields, including cancer research, drug development, and genotoxicity testing. A variety of methods are available, each with its own set of advantages and limitations. This guide provides a comparative overview of three widely used techniques: the Comet Assay (Single Cell Gel Electrophoresis), the γH2AX Assay, and the Alkaline Elution Assay. The information presented is based on inter-laboratory comparison studies to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate method for their needs.

Key Methods for DNA Damage Quantification

The choice of a DNA damage quantification assay depends on several factors, including the type of DNA lesion to be detected, the required sensitivity, and the throughput of the assay. Below is a comparison of three prominent methods.

The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay, or single-cell gel electrophoresis, is a versatile and sensitive method for detecting DNA strand breaks in individual cells.[1][2] It can be adapted to detect single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites. The principle of the assay is that upon electrophoresis, fragmented DNA will migrate away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Inter-laboratory Reproducibility:

Despite its widespread use, the comet assay has been shown to have significant inter-laboratory variation.[2][3] Several ring trials have been conducted to assess and improve the reproducibility of the assay.

ParameterInter-laboratory Coefficient of Variation (CV)Key FindingsReference
Baseline DNA Strand Breaks High (not specified)Adherence to a standard protocol did not reduce inter-laboratory variation in reported values of DNA strand breaks.[3]
Fpg-sensitive sites (Oxidative DNA Damage) 45% - 128% (pre-standardization)Standardization efforts have reduced the CV, but variation remains a concern. The lowest reported CV was 12%.[4][5]
Ionizing Radiation-induced Damage 47% (uncalibrated) -> 28% (calibrated)Using reference standards for calibration significantly reduces inter-laboratory variation.[6]
Overall Inter-laboratory Variation (% Tail DNA) 18.2%Major sources of variation include cell culture procedures (10.9%), comet assay procedures (12.3%), and staining (7.9%).[1]

Experimental Workflow:

The general workflow for the comet assay involves cell embedding, lysis, electrophoresis, and analysis.

CometAssayWorkflow cluster_prep Cell Preparation cluster_lysis Lysis cluster_electrophoresis Electrophoresis cluster_analysis Analysis cell_prep Isolate Single Cells embed Embed Cells in Agarose (B213101) cell_prep->embed lysis Lyse Cells to Form Nucleoids embed->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis stain Stain DNA electrophoresis->stain visualize Visualize and Score Comets stain->visualize

A simplified workflow of the Comet Assay.
The γH2AX Assay

The γH2AX assay is a highly sensitive method for detecting DNA double-strand breaks (DSBs).[2][7] Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. These γH2AX foci can be visualized and quantified using immunofluorescence microscopy or flow cytometry.

Inter-laboratory Reproducibility:

While fewer large-scale inter-laboratory comparisons have been published for the γH2AX assay compared to the comet assay, its high sensitivity and specificity for DSBs make it a valuable tool.[2] Retrospective dose estimation studies have shown feasible application for screening and identifying severely exposed individuals.[2]

ParameterKey FeaturesAdvantagesDisadvantagesReference
γH2AX Focus Formation Detects DSBs specifically. Can be used to study primary damage and repair kinetics.High sensitivity, can detect a single DSB per nucleus. Applicable to non-proliferating cells.Foci can form in the absence of DNA damage. Limited to the detection of DSBs.[2][7]

Signaling Pathway:

The formation of γH2AX foci is a key event in the DNA damage response pathway.

gH2AX_Pathway DSB DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DSB->ATM_ATR activates H2AX Histone H2AX ATM_ATR->H2AX phosphorylates gH2AX γH2AX Repair_Proteins DNA Repair Proteins (e.g., 53BP1) gH2AX->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair

γH2AX formation and recruitment of repair proteins.
The Alkaline Elution Assay

The alkaline elution technique is a sensitive method for measuring DNA single-strand breaks (SSBs).[8][9] The principle involves lysing cells on a filter and then eluting the DNA under alkaline conditions. The rate of elution is proportional to the number of SSBs.

Inter-laboratory Reproducibility:

The alkaline elution assay is known for its sensitivity but can also be prone to variability and inconsistency if not performed meticulously.[8] Modifications to the standard procedure have been shown to increase its reliability and sensitivity.[8]

ParameterKey FeaturesAdvantagesDisadvantagesReference
DNA Elution Rate Measures DNA single-strand breaks.High sensitivity, can detect damage at low doses of exposure.Can be technically challenging and prone to variability.[8][10]

Experimental Workflow:

The alkaline elution workflow requires careful handling of solutions and precise timing.

AlkalineElutionWorkflow cluster_prep Cell Preparation cluster_lysis Lysis cluster_elution Elution & Quantification cell_prep Load Cells onto Filter lysis Lyse Cells on Filter cell_prep->lysis elution Elute DNA with Alkaline Solution lysis->elution quant Quantify DNA in Fractions elution->quant

A simplified workflow of the Alkaline Elution Assay.

Comparison of Assay Sensitivity and Throughput

AssayPrimary DNA Lesion DetectedRelative SensitivityThroughputKey Considerations
Comet Assay (Alkaline) SSBs, DSBs, Alkali-labile sitesHighMedium to HighProne to inter-laboratory variation; standardization is crucial.[1][3][4]
Comet Assay (Neutral) DSBsModerateMedium to HighLess sensitive than the alkaline version for total DNA damage.[11]
γH2AX Assay DSBsVery HighHigh (with automation)Specific for DSBs; foci can have other origins.[2][7]
Alkaline Elution SSBsHighLowTechnically demanding and can be variable.[8][10]

Detailed Experimental Protocols

Alkaline Comet Assay Protocol

This protocol is a generalized version based on common practices aimed at reducing inter-laboratory variation.

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of the cell suspension with 75 µL of low melting point agarose at 37°C.

  • Slide Preparation:

    • Pipette the cell-agarose mixture onto a pre-coated microscope slide.

    • Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per sample using image analysis software to quantify the percentage of DNA in the tail.

γH2AX Immunofluorescence Protocol
  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with the agent of interest to induce DNA damage.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software.

Alkaline Elution Protocol
  • Cell Labeling and Treatment:

    • Label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine).

    • Treat cells with the test compound.

  • Cell Lysis on Filter:

    • Load a known number of cells onto a PVC filter.

    • Lyse the cells directly on the filter using a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10).

  • DNA Elution:

    • Wash the filter with a rinse solution.

    • Elute the DNA with an alkaline elution solution (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.

    • Collect fractions of the eluate at regular time intervals.

  • Quantification:

    • Quantify the amount of DNA in each fraction and the amount remaining on the filter using liquid scintillation counting or a fluorometric method.[9]

    • The rate of elution is calculated and used as a measure of DNA strand breaks.

Conclusion

The selection of a DNA damage quantification method should be guided by the specific research question, the type of DNA damage being investigated, and the resources available. The comet assay is a versatile tool, but its high inter-laboratory variability necessitates careful standardization and the use of reference materials.[6] The γH2AX assay offers high sensitivity and specificity for DSBs, making it well-suited for studies on DNA repair and genotoxicity screening. The alkaline elution assay, while technically demanding, remains a highly sensitive method for the detection of single-strand breaks. By understanding the comparative performance and methodologies of these assays, researchers can make more informed decisions to achieve reliable and reproducible results.

References

Isotope Dilution Mass Spectrometry for Nucleoside Quantification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of nucleosides, the fundamental building blocks of DNA and RNA, is paramount in numerous fields of research, from biomarker discovery to therapeutic drug monitoring. This guide provides an objective comparison of isotope dilution mass spectrometry (IDMS), a gold-standard technique, with other analytical methods for nucleoside quantification. It delves into the superior accuracy and precision of IDMS, supported by experimental data, and offers detailed protocols for its implementation.

The Gold Standard: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is an analytical technique that provides exceptional accuracy and precision for the quantification of molecules.[1] The core principle involves the addition of a known amount of a stable isotope-labeled version of the analyte (the "internal standard") to the sample at an early stage of the workflow.[1] This internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic labeling.

By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer, it is possible to accurately determine the concentration of the analyte in the original sample.[2] A key advantage of this method is that any sample loss during extraction, purification, or analysis affects both the analyte and the internal standard equally, thus canceling out potential errors.[1] This makes IDMS particularly robust for complex biological matrices where sample recovery can be variable.

Performance Comparison: Isotope Dilution vs. External Calibration

The primary alternative to isotope dilution is the external calibration method. While simpler to implement, external calibration is more susceptible to inaccuracies arising from matrix effects and incomplete sample recovery. The following table summarizes the key performance differences between the two methods.

Performance MetricIsotope Dilution Mass Spectrometry (IDMS)External CalibrationRationale for IDMS Superiority
Accuracy High (often >95%)Variable, prone to biasIDMS effectively corrects for matrix effects (ion suppression/enhancement) and sample loss during preparation by using a co-eluting, chemically identical internal standard.
Precision (CV%) Excellent (typically <5-15%)Good to moderate (can be >15%)The ratiometric measurement in IDMS minimizes variability introduced during sample handling and instrument analysis.
Robustness HighModerateIDMS is less affected by variations in extraction efficiency and matrix composition between samples.
Sensitivity High (low femtomole to picomole range)Dependent on instrumentation and matrixThe use of highly sensitive triple quadrupole mass spectrometers allows for the detection of very low abundance nucleosides.[2][3]
Quantitative Performance of Isotope Dilution LC-MS/MS for Nucleoside Analysis

The following table presents typical performance data for the quantification of various nucleosides using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values are compiled from various studies and demonstrate the high sensitivity and precision of the method.

NucleosideLimit of Detection (LOD)Limit of Quantification (LOQ)Intra-day Precision (%CV)Inter-day Precision (%CV)
8-oxo-dG 1.8 fmol[4][5]5 fmol< 5%< 10%
Modified Adenosines 0.1 - 1 pmol0.5 - 5 pmol< 10%< 15%
Modified Cytidines 0.5 - 5 pmol1 - 10 pmol< 10%< 15%
Modified Guanosines 0.1 - 1 pmol0.5 - 5 pmol< 5%< 10%
Modified Uridines 1 - 10 pmol5 - 20 pmol< 15%< 20%

Note: The values presented are indicative and can vary depending on the specific instrumentation, matrix, and experimental conditions.

Experimental Workflow and Protocols

A generalized workflow for the quantification of nucleosides by isotope dilution LC-MS/MS involves several key steps, as illustrated in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., DNA, Urine) Spike Addition of Isotopically Labeled Internal Standards Sample->Spike Spiking Digestion Enzymatic Digestion to Nucleosides Spike->Digestion Mixing Purification Solid Phase Extraction (SPE) Cleanup Digestion->Purification Cleanup LC UHPLC Separation Purification->LC Injection MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Elution Integration Peak Integration MS->Integration Data Acquisition Ratio Analyte/Internal Standard Ratio Calculation Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1. General workflow for nucleoside quantification by IDMS.
Detailed Experimental Protocol: Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) in DNA

This protocol provides a detailed methodology for the quantification of 8-oxo-dG, a common marker of oxidative DNA damage.

1. Materials and Reagents:

  • DNA sample (e.g., isolated from cells or tissue)

  • [¹⁵N₅]-8-oxo-dG internal standard[6]

  • Nuclease P1

  • Alkaline Phosphatase

  • Ultra-pure water

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standards and Samples:

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled 8-oxo-dG and a fixed concentration of the [¹⁵N₅]-8-oxo-dG internal standard. The concentration range should encompass the expected levels in the samples.

  • Sample Preparation:

    • To 10-20 µg of DNA in a microcentrifuge tube, add a known amount of [¹⁵N₅]-8-oxo-dG internal standard.

    • Add buffer and Nuclease P1 to the sample and incubate at 37°C for 1 hour to digest the DNA into nucleosides.

    • Add Alkaline Phosphatase and continue to incubate at 37°C for another hour to dephosphorylate the nucleotides.

    • Centrifuge the sample to pellet any undigested material.

3. Solid Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with methanol (B129727) followed by ultra-pure water.

  • Load the supernatant from the digested sample onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the nucleosides with a methanol/water solution.

  • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried sample in a small volume of the initial LC mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the nucleosides.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 8-oxo-dG: Monitor the transition of the precursor ion (m/z) to a specific product ion (e.g., m/z 284.1 → 168.1).

      • [¹⁵N₅]-8-oxo-dG: Monitor the corresponding transition for the internal standard (e.g., m/z 289.1 → 173.1).[7]

    • Optimize instrument parameters such as collision energy and cone voltage for each transition to achieve maximum sensitivity.

5. Data Analysis:

  • Integrate the peak areas for both the endogenous 8-oxo-dG and the [¹⁵N₅]-8-oxo-dG internal standard in the chromatograms.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled 8-oxo-dG in the calibration standards.

  • Determine the concentration of 8-oxo-dG in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

Isotope dilution mass spectrometry stands out as the most accurate and precise method for the quantification of nucleosides in complex biological samples. Its ability to correct for experimental variations makes it an invaluable tool for researchers, scientists, and drug development professionals who require reliable and reproducible data. While the initial setup and cost may be higher than for alternative methods, the quality of the data and the confidence in the results justify the investment for many applications.

References

cross-validation of 2'-Deoxyadenosine-15N5,d13 with other analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2'-Deoxyadenosine-15N5,d13 with other analytical standards for researchers, scientists, and drug development professionals. The focus is on the application of these standards in quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS).

Introduction to Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a gold standard for highly accurate and precise quantification of analytes in complex matrices.[1] This technique relies on the use of a stable isotope-labeled internal standard, which is a version of the analyte of interest where one or more atoms have been replaced by their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).[1] The core principle is that the stable isotope-labeled standard is chemically identical to the analyte and will therefore behave in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[1] By adding a known amount of the labeled standard to a sample, any variations or loss during the analytical process will affect both the analyte and the standard equally. This allows for highly accurate quantification based on the ratio of the analyte's signal to the internal standard's signal.[1]

Comparison of Analytical Standards

The choice of an appropriate internal standard is critical for the accuracy and reliability of quantitative results. The most common types of stable isotope-labeled standards are those labeled with deuterium (B1214612) (²H or d), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).

This compound is a heavily labeled standard, incorporating five ¹⁵N atoms and thirteen deuterium atoms. This significant mass shift from the unlabeled analyte minimizes the risk of isotopic cross-talk.

The following table summarizes the key performance characteristics of different types of analytical standards when compared to this compound.

FeatureThis compound¹³C-Labeled 2'-DeoxyadenosineDeuterated 2'-Deoxyadenosine (e.g., d3)Unlabeled Standard (External Calibration)
Chromatographic Co-elution ExcellentExcellentPotential for slight retention time shiftNot applicable (separate injection)
Matrix Effect Compensation SuperiorSuperiorGenerally good, but can be compromised by chromatographic shifts[2]Poor
Accuracy & Precision HighestHighHigh, but may be slightly lower if chromatographic shifts are not addressedLower
Risk of Isotopic Interference Very LowVery LowLow, but potential for natural abundance interference with low-level deuterationNot applicable
Commercial Availability & Cost Generally available, can be more expensiveGenerally available, can be more expensiveWidely available and often more cost-effective[2]Widely available and least expensive

Key Considerations:

  • ¹⁵N and ¹³C-Labeled Standards: These are often considered the "gold standard" for internal standards in LC-MS.[3] The substitution with heavy isotopes of carbon or nitrogen has a negligible effect on the physicochemical properties of the molecule, ensuring near-perfect co-elution with the unlabeled analyte.[2] This co-elution is crucial for accurate compensation of matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.[2]

  • Deuterated Standards: While widely used and often more affordable, deuterated standards can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte due to the kinetic isotope effect.[2] This chromatographic shift can lead to the analyte and the internal standard experiencing different matrix effects, potentially compromising the accuracy of the quantification.[2] However, for many applications, this effect is minimal and can be managed with careful method development.

  • Unlabeled Standards: Using an unlabeled standard for external calibration is the least accurate method for quantification in complex matrices. This approach does not account for variability in sample preparation or matrix effects, leading to lower precision and accuracy.

Experimental Protocols

The following is a representative experimental protocol for the quantification of 2'-Deoxyadenosine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of a known concentration of this compound solution.

  • Vortexing: Briefly vortex each tube to ensure thorough mixing.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.[1]

  • Vortexing: Vortex each tube vigorously for 30 seconds.[1]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.

    • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for 2'-Deoxyadenosine.

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both unlabeled 2'-Deoxyadenosine and the this compound internal standard.

Visualizations

Experimental Workflow

G Figure 1. A generalized workflow for the quantitative analysis of 2'-Deoxyadenosine. Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Ratio of Analyte/IS) LCMS->Data

Caption: Figure 1. A generalized workflow for the quantitative analysis of 2'-Deoxyadenosine.

Purine (B94841) Salvage Pathway

2'-Deoxyadenosine is a key component of the purine salvage pathway, which recycles purine bases and nucleosides from the degradation of DNA and RNA.[4]

G Figure 2. Simplified diagram of the purine salvage pathway involving 2'-Deoxyadenosine. cluster_0 Figure 2. Simplified diagram of the purine salvage pathway involving 2'-Deoxyadenosine. cluster_1 Figure 2. Simplified diagram of the purine salvage pathway involving 2'-Deoxyadenosine. cluster_2 Figure 2. Simplified diagram of the purine salvage pathway involving 2'-Deoxyadenosine. Deoxyadenosine 2'-Deoxyadenosine dAMP dAMP Deoxyadenosine->dAMP Deoxyadenosine Kinase dADP dADP dAMP->dADP dATP dATP dADP->dATP DNA DNA dATP->DNA Adenosine Adenosine AMP AMP Adenosine->AMP Adenosine Kinase Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT IMP->dAMP IMP->AMP

Caption: Figure 2. Simplified diagram of the purine salvage pathway involving 2'-Deoxyadenosine.

Conclusion

For the highest level of accuracy and precision in the quantification of 2'-Deoxyadenosine, stable isotope-labeled internal standards such as this compound or ¹³C-labeled analogs are the recommended choice. Their ability to perfectly co-elute with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. While deuterated standards are a viable and often more cost-effective option, careful method development is required to mitigate any potential for chromatographic shifts. The use of an unlabeled standard for external calibration is not recommended for quantitative analysis in complex biological matrices due to its inherent lack of accuracy and precision.

References

A Researcher's Guide to Assessing the Isotopic Enrichment of 2'-Deoxyadenosine-15N5,d13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2'-Deoxyadenosine-15N5,d13 with its isotopically labeled alternatives. It includes detailed experimental protocols for assessing isotopic enrichment, quantitative data comparisons, and visual representations of relevant biochemical pathways and analytical workflows to support researchers in drug development and metabolic studies.

Introduction to Isotopically Labeled 2'-Deoxyadenosine

Isotopically labeled 2'-Deoxyadenosine, a modified DNA nucleoside, is a critical tool in various research applications, from elucidating metabolic pathways to structural biology studies using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The incorporation of stable isotopes like ¹⁵N and ¹³C allows for the precise tracking and quantification of molecules within complex biological systems. This compound, with its five nitrogen atoms labeled with ¹⁵N, offers a significant mass shift, making it readily distinguishable from its unlabeled counterpart. This guide focuses on the methods to assess the isotopic enrichment of this compound and compares it with other commercially available labeled versions of 2'-deoxyadenosine.

Comparison of 2'-Deoxyadenosine Isotopic Labeling Alternatives

The choice of an isotopically labeled standard depends on the specific experimental needs, the analytical technique employed, and the desired level of mass shift and resolution. Below is a comparison of commercially available isotopically labeled 2'-Deoxyadenosine products.

Product NameIsotopic Label(s)Isotopic Purity/EnrichmentChemical PurityKey Applications
2'-Deoxyadenosine-¹⁵N₅ ¹⁵N96-98%>98%Biomolecular NMR, Genetic Therapy[1]
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ ¹³C, ¹⁵N≥98 atom % ¹³C; 96-98% ¹⁵N>95%Biomolecular NMR, Genetic Therapy, Mass Spectrometry[2]
2'-Deoxyadenosine (deoxyribose-2-¹³C, 99%) ¹³C99%Not specifiedBiomolecular NMR, Genetic Therapy
2'-Deoxyadenosine 5'-triphosphate-¹³C₁₀,¹⁵N₅ ¹³C, ¹⁵N≥98 atom %≥95% (CP)Biomolecular NMR[3][4]

Key Considerations for Choosing a Labeled Deoxyadenosine:

  • Mass Spectrometry (MS): For MS-based quantification, a higher mass shift is generally preferable to move the signal of the labeled standard away from the natural isotope envelope of the unlabeled analyte. Therefore, the dual-labeled 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ offers a significant advantage.

  • Nuclear Magnetic Resonance (NMR): In NMR studies, the choice of isotope depends on the specific nuclei being probed. ¹⁵N labeling is ideal for studying the amino groups and nitrogen-containing rings of the adenosine (B11128) base, providing insights into DNA-ligand interactions.[5] ¹³C labeling, on the other hand, is useful for probing the carbon skeleton of the molecule. Dual labeling can be advantageous in complex structural studies.

  • Cost and Availability: The cost of isotopically labeled compounds increases with the number of labeled atoms and the level of enrichment. Researchers should consider the trade-off between the desired performance and the budget.

Experimental Protocols for Assessing Isotopic Enrichment

The two primary analytical techniques for determining the isotopic enrichment of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (LC-MS/MS) Protocol

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and accurate method for determining isotopic enrichment.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
  • Create a dilution series of the labeled standard.
  • For biological samples, perform DNA extraction followed by enzymatic digestion to release the nucleosides.[6]

2. LC Separation:

  • Column: A C18 reversed-phase column is typically used for nucleoside analysis.
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
  • Transitions to Monitor:
  • Unlabeled 2'-Deoxyadenosine: Monitor the transition of the precursor ion (M+H)⁺ to a characteristic product ion (e.g., the protonated adenine (B156593) base).
  • 2'-Deoxyadenosine-¹⁵N₅: Monitor the transition of the precursor ion (M+5+H)⁺ to its corresponding product ion.
  • Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled analytes. Corrections for the natural abundance of isotopes in the unlabeled standard should be applied for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and assess enrichment.

1. Sample Preparation:

  • Dissolve the this compound sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration should be in the range of 0.5-2 mM.[7]
  • Add a known amount of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better sensitivity and resolution.
  • Experiments:
  • ¹H NMR: To observe the proton signals and their coupling to ¹⁵N.
  • ¹⁵N NMR: Direct detection of the ¹⁵N signals. Due to the low gyromagnetic ratio of ¹⁵N, this can be time-consuming.
  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A more sensitive method to indirectly detect the ¹⁵N signals through their coupling to protons. This is the most common experiment for analyzing ¹⁵N-labeled biomolecules.[7]
  • Key Parameters:
  • ¹⁵N Spectral Width: 200-300 ppm.[7]
  • Recycle Delay: 1-2 seconds.[7]

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
  • The isotopic enrichment can be estimated by comparing the integrals of the signals from the labeled molecule to any residual signals from the unlabeled species. The presence and splitting patterns of the signals in the ¹H and ¹⁵N spectra will confirm the incorporation of the ¹⁵N labels.

Visualization of Relevant Pathways and Workflows

De Novo Purine (B94841) Biosynthesis Pathway

Isotopically labeled precursors can be used to trace the de novo synthesis of purines. The following diagram illustrates the key steps in this pathway.

de_novo_purine_biosynthesis cluster_0 De Novo Purine Biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps (Glycine, Formate, Glutamine) AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase/Lyase dAMP dAMP AMP->dAMP Ribonucleotide Reductase dATP dATP dAMP->dATP DNA_RNA DNA/RNA dATP->DNA_RNA

Caption: A simplified diagram of the de novo purine biosynthesis pathway.

Purine Salvage Pathway

The salvage pathway recycles purine bases and nucleosides from the degradation of nucleic acids.

purine_salvage_pathway cluster_1 Purine Salvage Pathway DNA_RNA_degradation DNA/RNA Degradation Adenosine Adenosine DNA_RNA_degradation->Adenosine Deoxyadenosine 2'-Deoxyadenosine DNA_RNA_degradation->Deoxyadenosine AMP AMP Adenosine->AMP Adenosine Kinase dAMP dAMP Deoxyadenosine->dAMP Deoxyadenosine Kinase AMP->dAMP Ribonucleotide Reductase dATP dATP dAMP->dATP DNA DNA dATP->DNA

Caption: The purine salvage pathway for adenosine and deoxyadenosine.

Experimental Workflow for Isotopic Enrichment Assessment

The following diagram outlines the general workflow for assessing the isotopic enrichment of this compound.

experimental_workflow cluster_2 Workflow for Isotopic Enrichment Analysis start Sample Preparation (Standard or Biological Extract) lc_separation LC Separation (Reversed-Phase) start->lc_separation nmr_analysis NMR Analysis (1H-15N HSQC) start->nmr_analysis ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing nmr_analysis->data_processing enrichment_calc Isotopic Enrichment Calculation data_processing->enrichment_calc

References

A Researcher's Guide to Selecting the Optimal Liquid Chromatography Column for Deoxyadenosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of deoxyadenosine (B7792050) is critical. This nucleoside plays a vital role in cellular metabolism and is a key component of DNA. Its precise quantification is essential in various fields, from disease biomarker discovery to the development of antiviral and anticancer therapies. The choice of the liquid chromatography (LC) column is a pivotal factor in achieving reliable and reproducible results. This guide provides a comparative evaluation of different LC column technologies for deoxyadenosine analysis, supported by experimental data and detailed protocols.

Deoxyadenosine, being a polar molecule, presents a challenge for traditional reversed-phase (RP) chromatography, where it is often poorly retained. To address this, alternative column chemistries such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography have gained prominence. This guide will delve into the performance of these columns alongside conventional C18 columns, offering insights into their respective strengths and weaknesses for deoxyadenosine separation.

Comparative Performance of LC Columns for Deoxyadenosine Analysis

The selection of an appropriate LC column is dictated by the specific requirements of the analysis, including the sample matrix, desired retention time, resolution from other analytes, and compatibility with the detection method (e.g., UV or mass spectrometry). Below is a summary of the performance of different column types for deoxyadenosine analysis based on available data.

Column TypeStationary PhasePrinciple of SeparationRetention of DeoxyadenosinePeak ShapeKey AdvantagesPotential Disadvantages
Reversed-Phase C18Hydrophobic interactionsLowGenerally goodWell-understood, widely availablePoor retention for polar analytes like deoxyadenosine, may require ion-pairing agents[1][2]
HILIC Zwitterionic, Amide, etc.Partitioning into a water-enriched layer on the stationary phaseHighCan be variableExcellent retention for polar compounds, compatible with MS-friendly mobile phases[3][4]Can have longer equilibration times, sensitive to mobile phase composition[5]
Mixed-Mode Cation-exchange and hydrophobic ligandsCombination of ion-exchange and hydrophobic interactionsHigh and adjustableGoodEnhanced selectivity and retention, allows for separation of compounds with diverse polarities[6][7]Method development can be more complex due to multiple interaction modes
Porous Graphitic Carbon (PGC) Porous graphitic carbonHydrophobic and electronic interactionsGoodCan be excellentHigh retention for polar compounds, stable over a wide pH rangeCan exhibit strong retention for some compounds, requiring stronger elution conditions

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for deoxyadenosine analysis using different LC column technologies.

Protocol 1: Mixed-Mode Cation-Exchange/Reversed-Phase Chromatography

This protocol is based on the separation of adenosine (B11128) and deoxyadenosine using a Newcrom AH mixed-mode column.[7]

  • Column: Newcrom AH, 3.2 x 100 mm, 5 µm, 100 Å

  • Mobile Phase: 10% Acetonitrile / 90% Water with 10 mM Ammonium Formate (AmFm), pH 3.0

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 1 µL

  • Temperature: Ambient

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is a general representation for HILIC-based separation of nucleosides.

  • Column: Zwitterionic HILIC column (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 90% B to 50% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 260 nm or Mass Spectrometry (MS)

  • Injection Volume: 2 µL

  • Temperature: 30 °C

Protocol 3: Reversed-Phase Chromatography (with Ion-Pairing)

A traditional approach for improving retention of polar analytes on C18 columns.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 50 mM Potassium Phosphate buffer (pH 6.0) with 5 mM Tetrabutylammonium Hydrogen Sulfate and 5% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Temperature: 35 °C

Visualizing the Experimental Workflow

To aid in understanding the process of evaluating and comparing LC column performance, the following diagram illustrates a typical experimental workflow.

LC Column Evaluation Workflow Experimental Workflow for LC Column Performance Evaluation cluster_Preparation Preparation cluster_Chromatography Chromatographic Analysis cluster_Analysis Data Analysis and Comparison A Prepare Deoxyadenosine Standard Solution B Prepare Mobile Phases for Each Column Type A->B C Equilibrate LC System with Column 1 (e.g., C18) B->C D Inject Standard and Acquire Data C->D E Equilibrate LC System with Column 2 (e.g., HILIC) D->E I Process Chromatograms D->I F Inject Standard and Acquire Data E->F G Equilibrate LC System with Column 3 (e.g., Mixed-Mode) F->G F->I H Inject Standard and Acquire Data G->H H->I J Measure Retention Time, Peak Asymmetry, and Resolution I->J K Tabulate and Compare Performance Metrics J->K L Select Optimal Column K->L

References

A Researcher's Guide to Quantifying 2'-Deoxyadenosine: Comparing Linearity and Dynamic Range of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of 2'-deoxyadenosine (B1664071), selecting the optimal quantification method is paramount. This guide provides a comparative analysis of the linearity and dynamic range of three prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD), and Electrochemical Biosensors. The information presented herein is supported by experimental data from various studies to facilitate an informed decision-making process.

The accurate quantification of 2'-deoxyadenosine, a fundamental component of DNA, is critical in numerous research areas, including DNA damage assessment, biomarker discovery, and pharmacokinetic studies of nucleoside analogue drugs. The linearity and dynamic range of an analytical method are key performance characteristics that define the concentration interval over which the assay is precise and accurate.

Comparative Analysis of Quantitative Performance

The selection of an appropriate analytical platform for 2'-deoxyadenosine quantification is often a trade-off between sensitivity, selectivity, and throughput. Below is a summary of the reported linearity and dynamic range for each technique. It is important to note that the presented data may be for structurally similar analytes, such as deoxyadenosine (B7792050) triphosphates or other modified deoxynucleosides, due to the limited availability of direct comparative studies on 2'-deoxyadenosine itself.

Analytical MethodAnalyteLinear RangeDynamic RangeReference
LC-MS/MS Deoxyadenosine Triphosphate (dATP)50 - 2500 fmol/sample~2 orders of magnitude[1][2]
8-oxo-2'-deoxyadenosine (8-oxodA)0.1 - 10 pg/µL~2 orders of magnitude
HPLC-FD 2'-deoxyadenosine (dA) & CordycepinNot explicitly stated, but LOD is at nM levelExpected to be 2-3 orders of magnitude[3]
Electrochemical Biosensor 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)0.001 - 5.00 ng/mL~3 orders of magnitude[4][5]
Adenosine10 - 400 nM~1.5 orders of magnitude

Key Observations:

  • LC-MS/MS stands out for its high sensitivity and specificity, offering a robust method for quantifying low levels of 2'-deoxyadenosine and its derivatives in complex biological matrices. The validated analytical range for deoxyadenosine triphosphate demonstrates a solid dynamic range suitable for many research applications.[1][2]

  • HPLC-FD , particularly after pre-column derivatization, provides a sensitive alternative to mass spectrometry.[3] While the exact linear range for 2'-deoxyadenosine was not specified in the reviewed literature, the nanomolar detection limit suggests a useful quantitative range for samples with moderate to high analyte concentrations.

  • Electrochemical Biosensors represent a rapidly evolving technology with the potential for high sensitivity and portability. The reported detection range for the DNA damage biomarker 8-hydroxy-2'-deoxyguanosine indicates a wide dynamic range.[4][5] These sensors offer a promising avenue for rapid, on-site analysis, though their application for 2'-deoxyadenosine quantification is less established compared to chromatographic methods.

Experimental Protocols

The determination of linearity and dynamic range is a critical component of analytical method validation. Below are generalized protocols for establishing these parameters for the quantification of 2'-deoxyadenosine.

Protocol 1: Linearity and Dynamic Range Assessment by LC-MS/MS
  • Preparation of Standard Solutions:

    • Prepare a stock solution of 2'-deoxyadenosine in a suitable solvent (e.g., methanol/water).

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range in the samples.

  • Sample Preparation:

    • For biological samples, perform an appropriate extraction procedure (e.g., protein precipitation, solid-phase extraction) to isolate the analyte and minimize matrix effects.

    • Spike the extracted matrix with the calibration standards to prepare the calibration curve samples.

  • LC-MS/MS Analysis:

    • Inject the calibration curve samples into the LC-MS/MS system.

    • Acquire data using an optimized method, monitoring a specific precursor-to-product ion transition for 2'-deoxyadenosine.

  • Data Analysis:

    • Plot the peak area response against the corresponding concentration of each calibration standard.

    • Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (r²). An r² value > 0.99 is generally considered acceptable.

    • The linear range is the concentration range over which the regression analysis is acceptable.

    • The dynamic range is the concentration range from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ) where the method is demonstrated to be reliable. The LLOQ is the lowest concentration on the calibration curve with acceptable precision and accuracy.

Protocol 2: Linearity and Dynamic Range Assessment by HPLC-FD
  • Derivatization (if applicable):

    • If native 2'-deoxyadenosine is not fluorescent, a pre-column derivatization step with a fluorescent tagging agent is necessary.[3]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the derivatized 2'-deoxyadenosine standard.

    • Create a series of at least five calibration standards through serial dilution.

  • HPLC-FD Analysis:

    • Inject the calibration standards into the HPLC system equipped with a fluorescence detector set at the appropriate excitation and emission wavelengths for the derivative.

  • Data Analysis:

    • Construct a calibration curve by plotting the fluorescence signal intensity against the concentration of the standards.

    • Determine the linear range and dynamic range as described in the LC-MS/MS protocol.

Protocol 3: Linearity and Dynamic Range Assessment for an Electrochemical Biosensor
  • Sensor Preparation:

    • Prepare the electrochemical biosensor according to the specific protocol, which may involve immobilization of a biorecognition element (e.g., an aptamer or antibody) on the electrode surface.

  • Preparation of Standard Solutions:

    • Prepare a series of 2'-deoxyadenosine standard solutions in the appropriate buffer.

  • Electrochemical Measurement:

    • Expose the biosensor to each standard solution and measure the electrochemical response (e.g., current, potential, impedance).

  • Data Analysis:

    • Plot the measured electrochemical signal as a function of the 2'-deoxyadenosine concentration.

    • Determine the linear range and dynamic range from the resulting calibration plot.

Visualizing the Workflow

To provide a clearer understanding of the process for assessing the linearity and dynamic range of a given analytical method, the following diagrams illustrate the key steps involved.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results stock Prepare Stock Solution standards Create Calibration Standards stock->standards samples Prepare Samples (Spike Matrix) standards->samples injection Instrumental Analysis samples->injection data_acq Data Acquisition injection->data_acq peak_integration Signal Measurement data_acq->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve regression Linear Regression (r²) cal_curve->regression linearity Determine Linear Range regression->linearity dynamic_range Determine Dynamic Range regression->dynamic_range logical_relationship cluster_performance Method Performance cluster_validation Validation Parameters linearity Linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision dynamic_range Dynamic Range dynamic_range->accuracy dynamic_range->precision cal_curve Calibration Curve cal_curve->linearity Defines lloq LLOQ lloq->dynamic_range Lower Bound uloq ULOQ uloq->dynamic_range Upper Bound

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2'-Deoxyadenosine-¹⁵N₅,d¹³

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides comprehensive, step-by-step guidance for the proper disposal of 2'-Deoxyadenosine-¹⁵N₅,d¹³, a stable isotope-labeled nucleoside. Adherence to these procedures is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

1. Immediate Safety and Handling Protocols

While 2'-Deoxyadenosine-¹⁵N₅,d¹³ is not classified as a hazardous substance, standard laboratory chemical handling precautions should always be observed. The isotopic labels, Nitrogen-15 (¹⁵N) and Deuterium (d), are stable and non-radioactive, requiring no special handling in that regard.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat when handling the compound in either solid or solution form.

  • Ventilation: Handle the solid form of the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Spill Response: In case of a spill, absorb any liquid with an inert material and collect all solid material into a sealed container for disposal. Clean the spill area thoroughly.

2. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for 2'-Deoxyadenosine.

PropertyValue
Molecular FormulaC₁₀H₁₃¹⁵N₅O₃
Molecular WeightApproximately 256.21 g/mol (unlabeled)
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water
Storage Temperature2-8°C

3. Detailed Disposal Procedures

The proper disposal of 2'-Deoxyadenosine-¹⁵N₅,d¹³ depends on its physical state (solid or liquid). It is imperative to segregate non-hazardous waste from hazardous waste to ensure proper disposal and cost-effectiveness.[2]

Disposal of Solid 2'-Deoxyadenosine-¹⁵N₅,d¹³ Waste

Solid waste includes the pure compound, as well as contaminated labware such as pipette tips, tubes, and gloves.

Step-by-Step Protocol:

  • Segregation: At the point of generation, separate waste contaminated with 2'-Deoxyadenosine-¹⁵N₅,d¹³ from other laboratory waste.

  • Containment: Place all solid waste into a clearly labeled, leak-proof container. The container should be sealed to prevent any release of the contents.

  • Labeling: The container must be labeled as "Non-Hazardous Chemical Waste" and should clearly identify the contents, including the name "2'-Deoxyadenosine-¹⁵N₅,d¹³".

  • Institutional EHS Pickup: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this waste in the regular trash unless explicitly permitted by your institution's EHS guidelines.[3]

Disposal of Aqueous Solutions of 2'-Deoxyadenosine-¹⁵N₅,d¹³

Aqueous solutions of 2'-Deoxyadenosine-¹⁵N₅,d¹³ that do not contain any other hazardous materials can often be disposed of down the sanitary sewer.

Step-by-Step Protocol:

  • Hazard Assessment: Confirm that the solution contains only 2'-Deoxyadenosine-¹⁵N₅,d¹³ and water or a buffer that is approved for drain disposal. The solution should not contain any other hazardous chemicals.

  • pH Neutralization: Check the pH of the solution. It should be within a neutral range (typically between 6.0 and 9.0) before disposal. If necessary, neutralize the solution.

  • Drain Disposal: Pour the neutralized aqueous solution down the drain with copious amounts of running water to ensure it is well-diluted.

  • Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations before disposing of any chemical waste down the drain.[3]

4. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2'-Deoxyadenosine-¹⁵N₅,d¹³.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start 2'-Deoxyadenosine-15N5,d13 Waste is_solid Solid or Liquid? start->is_solid collect_solid Collect in a sealed container is_solid->collect_solid Solid is_hazardous Contains other hazardous materials? is_solid->is_hazardous Liquid label_solid Label as 'Non-Hazardous' and identify contents collect_solid->label_solid ehs_pickup_solid Arrange for EHS waste pickup label_solid->ehs_pickup_solid check_ph Check and neutralize pH (6.0 - 9.0) is_hazardous->check_ph No hazardous_liquid Treat as hazardous waste. Follow institutional guidelines is_hazardous->hazardous_liquid Yes drain_disposal Dispose down drain with copious water check_ph->drain_disposal

Caption: Disposal workflow for 2'-Deoxyadenosine-¹⁵N₅,d¹³.

References

Essential Safety and Logistical Information for Handling 2'-Deoxyadenosine-15N5,d13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2'-Deoxyadenosine-15N5,d13. The following procedures are designed to ensure the safety of laboratory personnel and the proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryMinimum RequirementRecommended for Splash HazardRecommended for Powder/Aerosol
Eye and Face Protection Safety glasses with side shieldsFace shield worn over safety glasses or goggles.[4][5]Safety goggles
Hand Protection Disposable nitrile gloves.[4]Double-gloving with nitrile gloves.Disposable nitrile gloves.
Body Protection Laboratory coat.[5]Chemical-resistant apron over a lab coat.Laboratory coat.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Not applicable.NIOSH-approved respirator for fine dusts.[2]
Foot Protection Closed-toe shoes.[5]Closed-toe shoes.Closed-toe shoes.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a Designated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weighing and Aliquoting prep_workspace->handle_weigh handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Workspace handle_dissolve->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Safe Handling Workflow for this compound.

Experimental Protocols:

1. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use anti-static weighing paper or a weighing boat.

  • Handle with care to avoid generating dust.

2. Dissolving the Compound:

  • 2'-Deoxyadenosine is soluble in water and DMSO.[2]

  • Add the solvent to the vial containing the compound slowly to avoid splashing.

  • If necessary, sonicate or vortex briefly to ensure complete dissolution.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Segregation cluster_disposal Disposal Pathway cluster_final Final Disposal waste_solid Solid Waste (Contaminated gloves, wipes, vials) disposal_solid Labeled Hazardous Waste Container (Solid) waste_solid->disposal_solid waste_liquid Liquid Waste (Unused solutions, solvent rinses) disposal_liquid Labeled Hazardous Waste Container (Liquid) waste_liquid->disposal_liquid final_disposal University/Institutional Environmental Health & Safety (EHS) Pickup disposal_solid->final_disposal disposal_liquid->final_disposal

Figure 2: Disposal Plan for this compound Waste.

Disposal Protocols:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not empty into drains.[1]

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), and collect the cleaning materials as solid hazardous waste.

  • Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.